(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDISFJOKCCAQ-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216103 | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234474-58-8 | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral building block of significant interest in the pharmaceutical industry, primarily recognized as a key intermediate in the synthesis of the antiarrhythmic agent Dronedarone. The precise control of the stereochemistry at the C3 position of the dihydrobenzofuran ring is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway to obtain the (R)-enantiomer of this vital intermediate. The narrative delves into the strategic considerations behind the chosen synthetic route, detailed experimental protocols, and the mechanistic underpinnings of the key chemical transformations. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a deep understanding of the synthesis of complex chiral molecules.
Introduction: The Significance of a Chiral Intermediate
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a chiral center at the C3 position, as seen in this compound, adds a layer of complexity and specificity that is often crucial for targeted pharmacological activity. This specific enantiomer is a pivotal component in the convergent synthesis of Dronedarone, a benzofuran derivative developed to manage atrial fibrillation and atrial flutter.[1] The synthesis of Dronedarone and its intermediates is an area of active research, with a focus on developing efficient, cost-effective, and stereoselective processes.[2][3]
The core challenge in synthesizing this intermediate lies in the enantioselective construction of the C3 stereocenter. This guide will focus on a strategy that employs an asymmetric hydrogenation of a benzofuran precursor, a powerful and widely applicable method for the synthesis of chiral compounds.[4]
Retrosynthetic Analysis: A Strategic Blueprint
A logical retrosynthetic analysis of the target molecule reveals a straightforward and industrially viable approach. The primary disconnection is at the C2-O1 bond of the dihydrobenzofuran ring, which simplifies the target to a substituted benzofuran precursor. The chirality at C3 can be introduced via an enantioselective reduction of the C2-C3 double bond of this precursor.
Figure 1: Retrosynthetic analysis of this compound.
This retrosynthetic strategy highlights the key transformations:
-
Asymmetric Hydrogenation: The crucial enantioselective step to establish the (R)-stereocenter.
-
C3-Functionalization: Introduction of the acetate side chain onto the benzofuran core.
-
Ring Formation: Construction of the benzofuran ring system from a readily available phenolic precursor.
The Forward Synthesis: A Step-by-Step Elucidation
The forward synthesis is designed to be efficient and scalable, utilizing well-established chemical transformations.
Synthesis of the Benzofuran Core: 6-Hydroxybenzofuran
The synthesis commences with the construction of the 6-hydroxybenzofuran scaffold. While various methods exist for benzofuran synthesis, a common approach involves the reaction of a suitably substituted phenol with an α-haloketone followed by cyclization.
C3-Functionalization: Introduction of the Acetate Moiety
With the 6-hydroxybenzofuran core in hand, the next step is the introduction of the methyl acetate group at the C3 position. This can be achieved through various C-C bond-forming reactions.
The Key Enantioselective Step: Asymmetric Hydrogenation
The pivotal transformation in this synthetic pathway is the asymmetric hydrogenation of the C2-C3 double bond of methyl 2-(6-hydroxybenzofuran-3-yl)acetate. This reaction is typically catalyzed by a chiral transition metal complex, most commonly involving iridium or rhodium with chiral phosphine ligands.[4][5] The choice of catalyst and reaction conditions is paramount to achieving high enantioselectivity.
Figure 2: Forward synthesis pathway.
Experimental Protocols: A Practical Guide
The following protocols are illustrative and may require optimization based on laboratory conditions and available reagents.
Protocol 4.1: Synthesis of Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
This step can be a multi-step process involving the formylation of 6-hydroxybenzofuran followed by a Wittig-type reaction to introduce the acetate side chain.
Protocol 4.2: Asymmetric Hydrogenation to this compound
Materials:
-
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate
-
Chiral Iridium-Pyridine-Phosphinite Catalyst (e.g., derived from (S)-BINAP or other suitable chiral ligand)[4]
-
High-pressure hydrogenation vessel
-
Anhydrous, degassed solvent (e.g., dichloromethane, methanol)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a high-pressure reactor with methyl 2-(6-hydroxybenzofuran-3-yl)acetate and the chiral iridium catalyst (typically 0.1-1 mol%).
-
Add the anhydrous, degassed solvent.
-
Seal the reactor and purge with argon, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by techniques such as TLC or HPLC.
-
Upon completion, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Characterization: The final product should be characterized by:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (e.e.).
Data Presentation: Key Reaction Parameters
| Parameter | Value | Reference |
| Substrate | Methyl 2-(6-hydroxybenzofuran-3-yl)acetate | N/A |
| Catalyst | Chiral Iridium-Pyridine-Phosphinite Complex | [4] |
| Catalyst Loading | 0.1 - 1 mol% | [4] |
| Solvent | Dichloromethane or Methanol | [4] |
| Hydrogen Pressure | 50 - 100 bar | [5] |
| Temperature | 25 - 50 °C | [5] |
| Reaction Time | 12 - 24 hours | N/A |
| Enantiomeric Excess | >95% e.e. (expected) | [4] |
Conclusion: A Pathway to a Crucial Chiral Intermediate
The enantioselective synthesis of this compound is a critical undertaking for the production of the important antiarrhythmic drug Dronedarone. The synthetic strategy outlined in this guide, centered around the asymmetric hydrogenation of a benzofuran precursor, represents a robust and scalable approach to obtain this valuable chiral building block with high enantiopurity. The principles and protocols discussed herein provide a solid foundation for researchers and process chemists working in the field of pharmaceutical synthesis. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and economical manufacturing processes.
References
- [No Author]. (n.d.). The Synthesis Pathway: Key Intermediates in Dronedarone Production. NINGBO INNO PHARMCHEM CO.,LTD.
-
Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015). Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts. Chemistry (Weinheim an der Bergstrasse, Germany), 21(4), 1482–1487. Retrieved from [Link]
- [No Author]. (2012). Synthesis of dronedarone and salts thereof. Google Patents.
-
Santos, M., et al. (2015). Synthesis and characterization of new related substances of the antiarrhythmic drug dronedarone hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 114, 441-446. Retrieved from [Link]
- [No Author]. (2012). Method for synthesis of dronedarone. Google Patents.
- [No Author]. (2013). Intermediate for preparing dronedarone and preparation method thereof. Google Patents.
-
[No Author]. (2021). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R). ResearchGate. Retrieved from [Link]
-
Zhou, Y.-G. (2018). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. ACS Catalysis, 8(10), 9377-9382. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. EP2428511A1 - Synthesis of dronedarone and salts thereof - Google Patents [patents.google.com]
- 3. CN102659726A - Method for synthesis of dronedarone - Google Patents [patents.google.com]
- 4. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: Physicochemical Characterization for Drug Discovery and Development
This guide provides an in-depth technical overview of the physicochemical properties of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a chiral molecule of significant interest in medicinal chemistry. As a key intermediate and a potential pharmacophore, a thorough understanding of its properties is crucial for researchers, scientists, and drug development professionals. This document outlines its structural features, predicted physicochemical parameters, and detailed, field-proven methodologies for its empirical characterization.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] These scaffolds are known to exhibit anti-inflammatory, anticancer, and neuroprotective properties, making them a fertile ground for the development of novel therapeutics.[1][4][5] this compound, with its specific stereochemistry and functional groups, presents a valuable building block for creating new chemical entities with potentially enhanced efficacy and safety profiles.
Section 1: Chemical Identity and Structural Elucidation
A foundational aspect of any chemical guide is the unambiguous identification of the compound. This section details the key identifiers and structural features of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1234474-58-8 | [6] |
| Molecular Formula | C₁₁H₁₂O₄ | [7] |
| Molecular Weight | 208.21 g/mol | [7] |
| IUPAC Name | methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate |
Chemical Structure:
Caption: Chemical structure of this compound.
Section 2: Predicted and Experimental Physicochemical Properties
Table 2: Predicted Physicochemical Properties (for the analogous (S)-enantiomer)
| Property | Predicted Value | Method/Source |
| Boiling Point | 326.5 ± 42.0 °C | Echemi (Predicted)[7] |
| Density | 1.257 ± 0.06 g/cm³ | Echemi (Predicted)[7] |
| pKa | 9.77 ± 0.40 | Echemi (Predicted)[7] |
| XLogP3 | 1.43130 | Echemi (Predicted)[7] |
| Polar Surface Area (PSA) | 55.76 Ų | Echemi (Predicted)[7] |
Melting Point Determination
The melting point is a critical indicator of purity.[13][14] A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder the crystalline this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Data Acquisition: Decrease the heating rate to 1-2°C per minute and record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). The melting point is reported as this range.[15][16]
Solubility Assessment
Solubility is a key determinant of a drug's bioavailability.[17][18][19] Understanding the solubility in various pharmaceutically relevant solvents is essential for formulation development.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
-
System Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and ethanol) by adding an excess of the solid to the solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for equilibrium solubility determination.
Section 3: Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation. For chiral molecules like this compound, chiral NMR techniques are essential to determine enantiomeric purity.[20][21][22][23][24]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the molecular structure.
Experimental Protocol: Chiral NMR for Enantiomeric Purity
-
Chiral Derivatizing Agent (CDA): React the compound with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomers that can be distinguished by NMR.
-
Chiral Solvating Agent (CSA): Alternatively, dissolve the compound in a chiral solvent or with a chiral solvating agent to induce diastereomeric interactions, leading to separation of signals for the two enantiomers.
-
Analysis: Integrate the distinct signals corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess (ee).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[25][26][27][28]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Introduction: Introduce a dilute solution of the compound into the ESI source of a mass spectrometer.
-
Ionization: Generate protonated molecules [M+H]⁺ in the gas phase.
-
Mass Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the molecular ion and analyze the resulting fragment ions to gain structural information. The fragmentation of the benzofuran core is a key diagnostic feature.[25][26][27][29]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[30][31][32]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands for the functional groups present, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.[33]
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H stretch | 3500-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (ester) | 1750-1735 |
| C=C stretch (aromatic) | 1600-1450 |
| C-O stretch (ester, ether) | 1300-1000 |
Section 4: Stability Assessment
Understanding the stability of a pharmaceutical intermediate is crucial for defining storage conditions and shelf-life.[34][35][36][37] Stability studies are conducted under various environmental conditions to assess degradation pathways.
Experimental Protocol: ICH-Guided Stability Study
-
Batch Selection: Utilize at least one representative batch of the compound.
-
Storage Conditions: Store samples under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[38]
-
Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term storage).
-
Analysis: Analyze the samples at each time point for appearance, purity (using a stability-indicating HPLC method), and the formation of any degradation products.
Caption: ICH-guided stability testing workflow.
Section 5: Synthesis and Reactivity
While a detailed synthetic route for the (R)-enantiomer is not widely published, enantioselective synthesis of similar dihydrobenzofuran scaffolds has been reported.[39] These methods often involve asymmetric catalysis to establish the chiral center at the C3 position. A plausible synthetic approach could involve an enantioselective intramolecular Heck-type reaction or an asymmetric Michael addition followed by cyclization.
The reactivity of this compound is primarily governed by its functional groups: the phenolic hydroxyl, the ester, and the chiral center. The hydroxyl group can undergo O-alkylation or O-acylation. The ester is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The stereocenter's integrity is a critical consideration in any chemical transformation.
Conclusion
This compound is a molecule with significant potential in drug discovery. This guide has provided a comprehensive overview of its key physicochemical properties, both predicted and through detailed experimental protocols for their determination. By applying these methodologies, researchers can obtain the critical data necessary to advance their drug development programs. A thorough understanding of these properties is the foundation upon which successful and safe therapeutics are built.
References
-
Melting point determination. (n.d.). University of Alberta. Retrieved from [Link]
- Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809–816.
- Application Notes and Protocols for NMR Analysis of Chiral Compounds. (2025). BenchChem.
- Pérez-Fuertes, Y., Kelly, A. M., Fossey, J. S., Powell, M. E., Bull, S. D., & James, T. D. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. (n.d.). SciSpace. Retrieved from [Link]
- Zhang, Y., Wang, J., & Wang, J. (2016). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.
- Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351.
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006).
- How To Determine Melting Point Of Organic Compounds?. (2025, January 31). Chemistry For Everyone.
- Computational chemistry methods for predicting the chiroptical properties of liquid crystal systems. II. Application to chiral azobenzenes. (n.d.). SPIE.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
- 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. (2007). Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Melting point determin
- DETERMIN
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016).
- Welter, J., Brandt, S. D., Kavanagh, P., Meyer, M. R., & Maurer, H. H. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry, 407(12), 3457–3470.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2018). Molecules, 23(3), 643.
- Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R). (n.d.).
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(4), 820-826.
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(13), 10587.
- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.
- Quality Guidelines. (n.d.). ICH.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2023). RSC Advances, 13(25), 17144–17169.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(9), 4856.
- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Stability Testing for Pharmaceuticals & More. (2023, February 22).
- Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.).
- Stability testing protocols. (2015, August 26). SlideShare.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
- Unique insights afforded to us by computational chemistry. (2022, May 10). Advanced Science News.
- Application of Computational Methods to the Structural and Functional Properties of Flexible Chiral Molecules. (2016). OPEN FAU.
- Advancing physicochemical property predictions in computational drug discovery. (n.d.). eScholarship.
- Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011). Current Analytical Chemistry, 7(3), 220-229.
- Prediction of physicochemical properties. (2012). Methods in Molecular Biology, 929, 93–138.
- FTIR of the methyl esters and hydroxylated unsaturated methyl esters. (n.d.).
- FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. (2023, March 6). YouTube.
- The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 1-16.
- Penimeroandranoids A–D, DMOA-Derived Meroterpenoids from the Soil Fungus Penicillium sp. sb62 and Their Bioactivities. (2026, January 13).
- (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons.
- methyl 2-[(3S)
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
Sources
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1234474-58-8 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. medicalimaging.spiedigitallibrary.org [medicalimaging.spiedigitallibrary.org]
- 9. Unique insights afforded to us by computational chemistry - Advanced Science News [advancedsciencenews.com]
- 10. Application of Computational Methods to the Structural and Functional Properties of Flexible Chiral Molecules [open.fau.de]
- 11. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 12. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. youtube.com [youtube.com]
- 16. byjus.com [byjus.com]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. lifechemicals.com [lifechemicals.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benthamopen.com [benthamopen.com]
- 30. researchgate.net [researchgate.net]
- 31. youtube.com [youtube.com]
- 32. spectroscopyonline.com [spectroscopyonline.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. japsonline.com [japsonline.com]
- 35. humiditycontrol.com [humiditycontrol.com]
- 36. Stability testing protocols | PPTX [slideshare.net]
- 37. edaegypt.gov.eg [edaegypt.gov.eg]
- 38. ICH Official web site : ICH [ich.org]
- 39. researchgate.net [researchgate.net]
An In-Depth Technical Guide to (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical identity, structure, and physicochemical properties. A significant focus is placed on synthetic methodologies, particularly enantioselective routes to obtain the desired (R)-enantiomer, which is crucial for its application in drug development. The guide outlines a representative synthetic protocol, discusses analytical techniques for chiral purity assessment, and presents typical spectroscopic data for characterization. Furthermore, it highlights its critical role as a building block in the synthesis of complex active pharmaceutical ingredients, such as the VEGFR inhibitor Fruquintinib.
Introduction: The Significance of a Chiral Building Block
This compound is a valuable chiral molecule featuring a 2,3-dihydrobenzofuran core structure. This heterocyclic motif is prevalent in a wide array of biologically active natural products and synthetic pharmaceuticals. The specific stereochemistry at the C3 position of the dihydrobenzofuran ring is often critical for the desired pharmacological activity, making enantiomerically pure intermediates like this one highly sought after in medicinal chemistry and process development.
This guide aims to serve as a technical resource for researchers, providing in-depth information on the synthesis, properties, and applications of this important chiral building block.
Chemical Identity and Structure
The fundamental characteristics of this compound are summarized below.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 1234474-58-8 |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| (S)-Enantiomer CAS | 1000414-38-9[1] |
Chemical Structure:
Figure 1: Chemical structure of this compound.
Synthesis of the Chiral Dihydrobenzofuran Core
The enantioselective synthesis of 3-substituted 2,3-dihydrobenzofurans is a topic of significant interest in organic chemistry. Achieving high enantiopurity is paramount for their use in pharmaceutical applications. Several modern synthetic strategies have been developed to this end.
Overview of Synthetic Strategies
Modern synthetic approaches to chiral dihydrobenzofurans often rely on asymmetric catalysis. Key strategies include:
-
Transition Metal-Catalyzed Cyclizations: Iridium-catalyzed intramolecular hydroarylation of allyloxyphenyl ketones has been shown to produce chiral 3-substituted dihydrobenzofurans with high enantioselectivity.[2] The carbonyl group acts as a directing group for the C-H activation, enabling precise control of the cyclization.
-
Asymmetric [3+2] Cycloadditions: The reaction of quinone derivatives with various vinyl compounds, catalyzed by chiral phosphoric acids or copper complexes, provides an efficient route to highly functionalized 2,3-dihydrobenzofurans.[3][4]
-
Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis or transesterification of racemic esters of dihydrobenzofuran derivatives can be a highly effective method for separating enantiomers. This approach leverages the stereoselectivity of enzymes to preferentially react with one enantiomer, allowing for the isolation of the other in high enantiomeric excess.
Representative Protocol: Enzymatic Kinetic Resolution
While asymmetric synthesis builds the chiral center directly, enzymatic kinetic resolution of a racemic mixture is a widely used and practical approach, especially at an industrial scale. This method involves the synthesis of the racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate followed by selective enzymatic hydrolysis.
Workflow for Enzymatic Resolution:
Figure 2: General workflow for the synthesis and enzymatic resolution of the target compound.
Step-by-Step Methodology:
-
Synthesis of Racemic Ester: The racemic starting material can be prepared through various established methods for dihydrobenzofuran synthesis, often involving a multi-step sequence starting from commercially available phenols.
-
Enzymatic Hydrolysis:
-
Suspend the racemic methyl ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).
-
Add a lipase, such as Novozym 435 (immobilized Candida antarctica lipase B), to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.
-
-
Workup and Separation:
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Acidify the aqueous solution to protonate the carboxylic acid.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Separate the desired (R)-ester from the (S)-acid using column chromatography. The difference in polarity between the ester and the carboxylic acid allows for efficient separation.
-
Causality in Experimental Choices:
-
Choice of Enzyme: Lipases are frequently chosen for their broad substrate scope and high enantioselectivity in hydrolyzing esters. Immobilized enzymes like Novozym 435 are preferred for ease of separation and reusability, which is critical for process efficiency and cost-effectiveness.
-
Reaction Monitoring: Precise monitoring of the reaction to stop at ~50% conversion is crucial. Beyond this point, the enantiomeric excess of the remaining substrate begins to decrease. Chiral HPLC is the standard method for this purpose.[5]
Analytical Characterization
Chiral Purity Determination
The enantiomeric excess (ee) is a critical quality attribute for this intermediate. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric purity.
Typical Chiral HPLC Method:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., CHIRALPAK® series) |
| Mobile Phase | A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid.[5] |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at a suitable wavelength (e.g., 280 nm) |
Spectroscopic Data
The structure of this compound is confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons, the protons on the dihydrofuran ring, the methylene protons of the acetate side chain, and the methyl ester protons. The chemical shifts and coupling patterns are unique to the structure.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all 11 carbon atoms in the molecule, including the carbonyl carbon of the ester group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern can also provide structural information.
Predicted Spectroscopic Data:
| Data Type | Predicted Features |
| ¹H NMR (CDCl₃) | δ ~6.6-7.0 (m, 3H, Ar-H), ~5.0 (s, 1H, Ar-OH), ~4.7 (dd, 1H, O-CH₂), ~4.3 (dd, 1H, O-CH₂), ~3.8 (m, 1H, CH-CH₂), ~3.7 (s, 3H, O-CH₃), ~2.7 (m, 2H, CH₂-COO) |
| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~155 (Ar-C-O), ~150 (Ar-C-OH), ~125 (Ar-C), ~115 (Ar-CH), ~110 (Ar-CH), ~105 (Ar-CH), ~72 (O-CH₂), ~40 (CH-CH₂), ~38 (CH₂-COO), ~52 (O-CH₃) |
| MS (ESI+) | m/z 209.07 [M+H]⁺, 231.05 [M+Na]⁺ |
Note: These are predicted values and may vary slightly from experimental data.
Applications in Drug Development
The primary application of this compound is as a chiral intermediate in the synthesis of complex pharmaceutical molecules. Its bifunctional nature, possessing both a nucleophilic phenol and an electrophilic ester, allows for diverse chemical transformations.
Key Intermediate in the Synthesis of Fruquintinib
A notable application of a closely related derivative is in the synthesis of Fruquintinib , an oral VEGFR inhibitor used for the treatment of metastatic colorectal cancer.[6][7] While the exact (R)-enantiomer is not directly used, the 6-hydroxy-2,3-dihydrobenzofuran core is a critical component of the final drug structure. The synthesis of Fruquintinib involves the coupling of a benzofuran intermediate with a quinazoline moiety.[6][8]
Synthetic Relevance:
Figure 3: Conceptual synthetic pathway from the dihydrobenzofuran intermediate to a final API like Fruquintinib.
The synthesis of Fruquintinib highlights the importance of having access to enantiomerically pure benzofuran building blocks. The 6-hydroxy group serves as a handle for coupling reactions, while the stereocenter at the 3-position is incorporated into the final drug scaffold, influencing its binding to the target protein.
Conclusion
This compound stands out as a crucial chiral intermediate for the pharmaceutical industry. Its synthesis, particularly through enantioselective methods like enzymatic resolution, allows for the production of optically pure material essential for drug development. The well-defined structure and versatile functional groups make it an ideal starting point for the synthesis of complex molecules, as exemplified by its connection to the anti-cancer drug Fruquintinib. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of medicinal chemistry and pharmaceutical manufacturing.
References
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
Journal of Organic Chemistry. (2025). Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Royal Society of Chemistry Publishing. Available at: [Link]
- Google Patents. (2021). CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof.
-
ResearchGate. (2025). Synthesis, crystal structure and spectroscopic study of para substituted 2-hydroxy-3-methoxybenzalideneanilines. Available at: [Link]
-
Organic & Biomolecular Chemistry. (2024). Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition. Royal Society of Chemistry Publishing. Available at: [Link]
-
ResearchGate. (2025). An improved and scale-up synthesis of 6-hydroxybenzofuran. Available at: [Link]
- Google Patents. EP3347348A1 - Preparation of 3-hydroxy-3,6-dimethylhexahydrobenzofuran-2-one and derivatives thereof.
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. Available at: [Link]
-
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available at: [Link]
-
Journal of Organic Chemistry. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available at: [Link]
-
Tesis Doctorals en Xarxa. (2022). ENANTIOMERIC DETERMINATION OF CHIRAL DRUGS IN ENVIRONMENTAL WATERS. Available at: [Link]
- Google Patents. (2008). US 2008/0280875 A1 - FUSED PHENYL AMIDO HETEROCYCLIC GLUCOKINASE ACTIVATORS.
-
PubChem. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Available at: [Link]
-
Phenomenex. Chiral HPLC Separations. Available at: [Link]
Sources
- 1. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of indol-3-yl-benzofurans and carbazoles via Cu(OTf)2-catalyzed [3 + 2] and [4 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]
- 8. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 6-Hydroxy-2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Researchers
Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 2,3-dihydrobenzofuran moiety, a heterocyclic scaffold prevalent in numerous natural products and synthetically crafted molecules, has garnered significant attention within the medicinal chemistry and drug discovery landscape.[1][2] Among its various substituted forms, the 6-hydroxy-2,3-dihydrobenzofuran core stands out as a particularly promising pharmacophore, underpinning a diverse array of biological activities. This technical guide offers an in-depth exploration of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies employed in their evaluation. Our focus is to bridge the gap between synthetic chemistry and pharmacological application, offering insights into the structure-activity relationships that govern the efficacy of these compelling molecules.
I. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a multitude of chronic diseases. The phenolic hydroxyl group at the 6-position of the 2,3-dihydrobenzofuran ring system endows these derivatives with significant antioxidant potential, primarily through its ability to donate a hydrogen atom to stabilize free radicals.
Mechanism of Antioxidant Action
The primary antioxidant mechanisms attributed to 6-hydroxy-2,3-dihydrobenzofuran derivatives are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET).[3][4] In the HAT mechanism, the phenolic hydroxyl group directly donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting benzofuranoxyl radical is stabilized through resonance. In polar solvents, the SPLET mechanism may become more prominent, involving the initial deprotonation of the hydroxyl group followed by electron transfer to the radical species.[3] The efficiency of these processes is influenced by the O-H bond dissociation enthalpy (BDE) and the proton affinity (PA) of the hydroxyl group.[3][4]
Key Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the radical scavenging activity of compounds.[5][6]
Principle: DPPH is a stable free radical with a deep violet color, exhibiting a characteristic absorbance maximum around 517 nm.[5] When a hydrogen-donating antioxidant is introduced, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the radical scavenging capacity of the test compound.[5][7]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a fresh 100 µM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.
-
Preparation of Test Compounds and Standard: Prepare stock solutions of the 6-hydroxy-2,3-dihydrobenzofuran derivatives in a suitable solvent (e.g., methanol or DMSO). Prepare a series of dilutions to obtain a range of concentrations for testing. Ascorbic acid or Trolox is commonly used as a positive control.[8]
-
Assay Procedure (96-well plate format):
-
To each well of a 96-well microplate, add 20 µL of the test compound solution or standard at various concentrations.
-
Add 180 µL of the DPPH working solution to each well.
-
Include a control well containing 20 µL of the solvent and 180 µL of the DPPH solution.
-
Include a blank well containing 20 µL of the solvent and 180 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
II. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic, unresolved inflammation contributes to the pathogenesis of numerous diseases. 6-Hydroxy-2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties by targeting key enzymatic and signaling pathways in the inflammatory cascade.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of these derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[3][6] Inhibition of these enzymes leads to a reduction in the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[6] Furthermore, these compounds can suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like interleukin-6 (IL-6) and chemokine (C-C) ligand 2 (CCL2) in inflammatory cells such as macrophages, often by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[8][9]
Key Experimental Protocol: In Vitro Nitric Oxide Inhibition Assay in Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the induction of iNOS and subsequent production of large amounts of NO. The stable end-product of NO, nitrite (NO₂⁻), can be quantified in the cell culture supernatant using the Griess reagent.[2][7]
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 6-hydroxy-2,3-dihydrobenzofuran derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells with media only), a vehicle control (cells with solvent and LPS), and a positive control (cells with a known iNOS inhibitor and LPS).
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in each sample by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.
Data Presentation: Anti-inflammatory Activity of Fluorinated 2,3-Dihydrobenzofuran Derivatives [8]
| Compound | IL-6 IC50 (µM) | CCL2 IC50 (µM) | Nitric Oxide IC50 (µM) | PGE2 IC50 (µM) |
| 2 | 1.23 | 1.5 | 2.4 | 1.92 |
| 3 | 1.48 | 1.9 | 2.9 | 1.48 |
| 8 | 9.04 | 19.3 | 5.2 | 20.52 |
III. Anticancer Activity: Targeting Malignant Cell Proliferation and Survival
The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in oncology research. The benzofuran scaffold is a component of several clinically used drugs and natural products with anticancer properties.[7] 6-Hydroxy-2,3-dihydrobenzofuran derivatives have emerged as a promising class of compounds with potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines.
Mechanisms of Anticancer Action
These derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways that are often dysregulated in cancer.[3][10] Apoptosis induction can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins.[11][12] Cell cycle arrest, frequently observed at the G0/G1 or G2/M phases, prevents cancer cells from proliferating.[2][3] Furthermore, some derivatives have been shown to inhibit critical signaling pathways like the PI3K/Akt/mTOR pathway, which is crucial for cancer cell growth and survival.[10]
Key Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells.[5][13]
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 6-hydroxy-2,3-dihydrobenzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.
Data Presentation: Cytotoxic Activity of Benzofuran Derivatives against Various Cancer Cell Lines [4][7]
| Derivative Type | Cancer Cell Line | IC50 (µM) |
| Phenylbenzofuran | Pin1 (Hepatocellular Carcinoma) | 0.874 |
| Dihydrobenzofuran | NCI-H460 (Lung) | 53.24 |
| Dihydrobenzofuran | CAL-27 (Oral) | 48.52 |
| Oxadiazolylbenzofuran | HCT116 (Colon) | 3.27 |
| Benzofuran-2-carboxamide | A549 (Lung) | 0.57 |
| Brominated Benzofuran | K562 (Leukemia) | <50 |
| Brominated Benzofuran | MOLT-4 (Leukemia) | 180 |
IV. Antimicrobial Properties: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the discovery and development of new classes of antimicrobial agents. 6-Hydroxy-2,3-dihydrobenzofuran derivatives have shown promising activity against a spectrum of bacteria and fungi, highlighting their potential as a scaffold for the development of novel anti-infective drugs.
Mechanisms of Antimicrobial Action
The precise mechanisms of antimicrobial action for many 6-hydroxy-2,3-dihydrobenzofuran derivatives are still under investigation. However, their activity is likely attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication and protein synthesis. The lipophilicity and electronic properties of the substituents on the benzofuran ring play a crucial role in their antimicrobial efficacy.
Key Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][13]
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][13]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the 6-hydroxy-2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in the broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the standardized microbial suspension.
-
Controls: Include a positive control (wells with broth and inoculum, no compound) to ensure microbial growth and a negative control (wells with broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Data Presentation: Antimicrobial Activity of Benzofuran Derivatives [4][7]
| Derivative Type | Microorganism | MIC (µg/mL) |
| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | S. aureus ATCC 43300 | 7.81 |
| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | S. epidermidis ATCC 12228 | 7.81 |
| Thiazole-substituted 6-hydroxybenzofuran-3(2H)-one | C. albicans ATCC 10231 | 1.95 - 7.81 |
| Aza-benzofuran | S. typhimurium | 12.5 |
| Aza-benzofuran | E. coli | 25 |
| Aza-benzofuran | S. aureus | 12.5 |
| Oxa-benzofuran | P. italicum | 12.5 |
| Oxa-benzofuran | C. musae | 12.5 - 25 |
V. Structure-Activity Relationships and Future Perspectives
The biological activity of 6-hydroxy-2,3-dihydrobenzofuran derivatives is intricately linked to their chemical structure. The presence and position of the hydroxyl group are critical for antioxidant activity.[3] Halogenation, particularly with bromine or fluorine, has been shown to enhance both anti-inflammatory and anticancer activities.[4][8] The nature of substituents at other positions of the benzofuran ring and the incorporation of other heterocyclic moieties can significantly modulate the potency and selectivity of these compounds across different biological targets.[7][14]
The versatility of the 6-hydroxy-2,3-dihydrobenzofuran scaffold presents a fertile ground for further medicinal chemistry exploration. Future research should focus on the synthesis of novel derivatives with optimized pharmacokinetic and pharmacodynamic profiles, elucidation of their precise molecular targets and mechanisms of action, and evaluation in relevant in vivo disease models. The development of derivatives with dual or multiple biological activities, such as combined anti-inflammatory and anticancer effects, holds particular promise for the treatment of complex multifactorial diseases.
VI. Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inflammatory signaling cascade and points of inhibition.
Caption: Step-by-step MTT assay workflow.
References
-
Fakhoury, I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10399. [Link]
-
Giordano, C., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. Oncotarget, 8(46), 80535–80551. [Link]
-
Hassan, A. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]
-
Opas, L., et al. (1987). Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent. The Journal of pharmacology and experimental therapeutics, 243(2), 567–572. [Link]
-
Kossakowski, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1573. [Link]
-
Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465-1471. [Link]
-
Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]
-
National Cancer Institute. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
-
Kamal, A., et al. (2016). Benzo[b]furan Derivatives Induces Apoptosis by Targeting the PI3K/Akt/mTOR Signaling Pathway in Human Breast Cancer Cells. Bioorganic & Medicinal Chemistry, 24(12), 2759-2771. [Link]
-
Microbe Online. Broth Dilution Method for MIC Determination. (2013). [Link]
-
Wikipedia. Broth microdilution. [Link]
-
Yilmaz, B., et al. (2022). Benzofuran substituted chalcone derivatives trigger apoptotic cell death through extrinsic pathway in human lung and breast cancer cells. Journal of Biochemical and Molecular Toxicology, 36(10), e23164. [Link]
-
WOAH. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
-
Zen-Bio. DPPH Antioxidant Assay Kit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. rr-asia.woah.org [rr-asia.woah.org]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of some benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Antimicrobial, Enzyme Inhibitory, Antioxidant and Cytotoxic Activities of Partially Purified Volatile Metabolites of Marine Streptomyces sp.S2A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broth Microdilution | MI [microbiology.mlsascp.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a versatile scaffold, its derivatives are explored for various therapeutic applications. The precise structural elucidation of this molecule is paramount for understanding its chemical properties, reactivity, and potential biological activity. This guide provides an in-depth analysis of the spectroscopic data essential for the unambiguous characterization of its (R)-enantiomer.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating confirmation of the molecular architecture. It is important to note that while these standard techniques confirm the molecular structure, they do not differentiate between enantiomers.[1][2] The spectroscopic data for the (R)-enantiomer are identical to those of its (S)-counterpart.[3] Distinguishing between them requires specialized techniques such as chiral chromatography or NMR with chiral solvating agents.[1][4]
This document will detail the expected spectroscopic signatures of the title compound, explain the underlying principles for these observations, and provide standardized protocols for data acquisition.
Molecular Structure and Key Features
To facilitate a clear discussion of the spectroscopic data, the atoms in this compound are systematically numbered as shown below.
Caption: Numbered structure of the target molecule.
Key structural features include:
-
Aromatic Ring: A substituted benzene ring which gives rise to characteristic signals in the aromatic region of NMR spectra.
-
Dihydrofuran Ring: A five-membered heterocyclic ring containing an oxygen atom. The protons on this ring have distinct chemical shifts due to their proximity to the oxygen and the chiral center.
-
Phenolic Hydroxyl Group: An -OH group attached to the aromatic ring, which is identifiable by a broad signal in ¹H NMR and a characteristic stretch in IR spectroscopy.
-
Methyl Ester Group: A -COOCH₃ group, which has a sharp singlet for the methyl protons in ¹H NMR and a strong carbonyl (C=O) absorption in IR.
-
Chiral Center: The carbon at position 3 (C3) is a stereocenter, leading to the existence of (R) and (S) enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can determine the connectivity and spatial relationships of atoms within the molecule.
¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Causality Behind Expected Signals:
-
Aromatic Protons (H4, H5, H7): These protons are deshielded by the ring current of the benzene ring and appear in the downfield region (typically 6.0-7.0 ppm). Their splitting patterns are determined by coupling to adjacent aromatic protons.
-
Dihydrofuran Protons (H2, H3): The protons on C2 are diastereotopic and will appear as a multiplet. The proton on the chiral center (H3) will also be a multiplet due to coupling with the protons on C2 and the adjacent methylene group (C10). The protons on C2 are shifted downfield due to the adjacent oxygen atom.
-
Acetate Methylene Protons (H10): These protons are adjacent to the chiral center and the carbonyl group, and will appear as a doublet of doublets.
-
Ester Methyl Protons (H12): These three protons are equivalent and not coupled to any other protons, resulting in a sharp singlet.
-
Phenolic Proton (OH): This proton's chemical shift is variable and often appears as a broad singlet that can exchange with D₂O.
Expected ¹H NMR Data (400 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H4 | ~6.85 | d | 1H | ~8.0 |
| H5 | ~6.35 | dd | 1H | ~8.0, 2.5 |
| H7 | ~6.40 | d | 1H | ~2.5 |
| H2a, H2b | 4.65 - 4.75 | m | 2H | - |
| H3 | 3.80 - 3.90 | m | 1H | - |
| H10a, H10b | 2.65 - 2.80 | m | 2H | - |
| H12 | ~3.70 | s | 3H | - |
| OH | ~5.50 (variable) | br s | 1H | - |
Data is predicted based on known spectra of the (S)-enantiomer and similar dihydrobenzofuran structures.[3][5]
¹³C NMR Spectroscopy
Carbon NMR provides information about the number of unique carbon atoms and their functional group type.
Causality Behind Expected Signals:
-
Aromatic Carbons (C1, C4, C5, C6, C7a, C3a): These carbons appear in the 110-160 ppm range. Carbons attached to oxygen (C6, C7a) are shifted further downfield.
-
Dihydrofuran Carbons (C2, C3): C2, being bonded to oxygen, is significantly deshielded (~72 ppm). The chiral carbon, C3, appears further upfield (~38 ppm).
-
Ester Group Carbons (C11, C12): The carbonyl carbon (C11) is highly deshielded and appears around 172 ppm. The methoxy carbon (C12) is found around 52 ppm.
-
Acetate Methylene Carbon (C10): This aliphatic carbon appears in the upfield region, typically around 35 ppm.
Expected ¹³C NMR Data (100 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ, ppm) |
| C11 (C=O) | ~172.5 |
| C6 | ~155.0 |
| C7a | ~154.5 |
| C3a | ~129.0 |
| C4 | ~128.5 |
| C5 | ~110.0 |
| C7 | ~109.5 |
| C2 | ~72.0 |
| C12 (-OCH₃) | ~52.0 |
| C3 | ~38.0 |
| C10 (-CH₂-) | ~35.0 |
Data is predicted based on general chemical shift ranges and data for analogous structures.[6]
Standard Protocol for NMR Sample Preparation and Acquisition
A rigorously followed protocol ensures data quality and reproducibility.
-
Sample Preparation:
-
Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[7]
-
The final solution depth in the tube should be about 4-5 cm.[7]
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum (typically 8-16 scans).
-
Acquire a broadband proton-decoupled ¹³C spectrum (requires more scans due to the low natural abundance of ¹³C).[9]
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
Causality Behind Expected Fragmentation: Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺˙). This high-energy ion will then fragment in predictable ways. The most likely fragmentation pathways for this molecule involve the cleavage of bonds that lead to stable fragments.
-
Loss of Methoxy Radical (·OCH₃): Cleavage of the ester group can lead to the loss of a methoxy radical, resulting in an [M - 31]⁺ ion.
-
Loss of the Acetate Side Chain: A common fragmentation for dihydrobenzofurans is the cleavage of the substituent at C3. This would result in a fragment corresponding to the dihydrobenzofuran moiety.
-
Retro-Diels-Alder (RDA) type fragmentation: The dihydrofuran ring can undergo ring-opening and subsequent fragmentation.
Expected Mass Spectrometry Data (EI)
| m/z Value | Identity of Fragment |
| 208 | [M]⁺˙ (Molecular Ion) |
| 177 | [M - ·OCH₃]⁺ |
| 149 | [M - CH₂COOCH₃]⁺ |
| 135 | Fragment from cleavage within the dihydrofuran ring |
Fragmentation patterns are predicted based on general principles and studies of related benzofuran derivatives.[10][11][12][13]
Standard Protocol for Mass Spectrometry Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.[14]
-
-
Instrument Setup:
-
Choose an appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[15]
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of IR radiation corresponding to specific bond vibrations.[17]
Causality Behind Expected Absorptions:
-
O-H Stretch (Phenol): The O-H bond in the phenol will produce a strong, broad absorption band due to hydrogen bonding.[18][19][20]
-
C=O Stretch (Ester): The carbonyl group of the ester will give a very strong, sharp absorption.
-
C-O Stretches (Ether and Ester): The C-O single bonds of the ether in the dihydrofuran ring and the ester group will have strong absorptions in the fingerprint region.[21]
-
Aromatic C=C Stretches: The carbon-carbon double bonds in the benzene ring will show several medium-intensity absorptions.
-
C-H Stretches: Aromatic C-H bonds absorb at slightly higher wavenumbers (>3000 cm⁻¹) than aliphatic C-H bonds (<3000 cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3500 - 3200 | O-H stretch (broad) | Phenol |
| 3100 - 3000 | C-H stretch | Aromatic |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch (strong, sharp) | Ester |
| 1600, 1500 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ether, Ester |
Data is predicted based on characteristic IR absorption frequencies for the functional groups present.[22][23][24]
Standard Protocol for IR Spectroscopy Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample or a drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).
-
Integrated Spectroscopic Workflow
The structural elucidation of a novel compound is a holistic process. The data from each spectroscopic method should be consistent and complementary, providing a self-validating system for confirming the proposed structure.
Caption: Workflow for Spectroscopic Structure Confirmation.
References
-
Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Guella, G., et al. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Crevelin, E. J., et al. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available at: [Link]
-
Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Available at: [Link]
-
MTMT. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Available at: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
-
McMurry, J. (n.d.). Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Ghislandi, V., et al. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Available at: [Link]
-
Wikipedia. (n.d.). Chiral analysis. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
OpenStax. (2023). Spectroscopy of Alcohols and Phenols. Organic Chemistry. Available at: [Link]
-
Springer. (n.d.). Experimental Approaches of NMR Spectroscopy. Available at: [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]
-
Química Orgánica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Available at: [Link]
-
ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]
-
Quora. (2014). What is the process involved in performing a mass spectrometry experiment?. Available at: [Link]
-
Lee, Y.-I., et al. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Applied Spectroscopy Reviews. Available at: [Link]
-
ResearchGate. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Available at: [Link]
-
University of Bath. (2017). How to Prepare and Run a NMR Sample [Video]. YouTube. Available at: [Link]
-
National Institutes of Health. (n.d.). Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2022). 12.6: Infrared Spectroscopy. Available at: [Link]
-
That Chemist. (2023). How I Used Mosher Esters in my PhD [Video]. YouTube. Available at: [Link]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Available at: [Link]
-
ResearchGate. (n.d.). NMR and IR Spectroscopy of Phenols. Available at: [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Available at: [Link]
-
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]
-
University of Puget Sound. (n.d.). INFRARED SPECTROSCOPY (IR). Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289). Available at: [Link]
-
PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Available at: [Link]
-
MDPI. (n.d.). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. Available at: [Link]
Sources
- 1. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NP-MRD: 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0218289) [np-mrd.org]
- 7. m.youtube.com [m.youtube.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. db.cngb.org [db.cngb.org]
- 11. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organomation.com [organomation.com]
- 15. rsc.org [rsc.org]
- 16. acdlabs.com [acdlabs.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 19. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 21. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 22. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
The Dihydrobenzofuran Core: A Technical Guide to Its Discovery, Origin, and Application
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and synthetic compounds of significant biological importance.[1][2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery and origin of these compounds. We will explore their biogenesis in nature, detailing the intricate enzymatic pathways that construct this core structure. In parallel, we will survey key synthetic strategies, from classical acid-catalyzed cyclizations to modern transition-metal-catalyzed methodologies, providing the causality behind these experimental designs. Furthermore, this guide will illuminate the biological significance of dihydrobenzofurans by examining their mechanism of action as potent kinase inhibitors, a property that underscores their potential in therapeutic development. Detailed, field-proven protocols for the isolation of a representative natural product and a robust synthetic route are provided to bridge theory with practical application.
Natural Occurrence and Biosynthesis: Nature's Blueprint
Dihydrobenzofuran compounds, particularly in the form of neolignans, are widespread in the plant kingdom, found in various species of plants and fungi.[2][3] These natural products exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antifungal, and antiviral properties.[2][4] Understanding their origin begins with the fundamental building blocks supplied by the phenylpropanoid pathway.
The Phenylpropanoid Pathway: Sourcing the Precursors
The journey to the dihydrobenzofuran core begins with the aromatic amino acid phenylalanine. Through a series of enzymatic steps, phenylalanine is converted into monolignols, the C6-C3 phenolic precursors.[5] A key intermediate, coniferyl alcohol, serves as a primary building block for many dihydrobenzofuran lignans.[5]
The key steps involve:
-
Deamination: Phenylalanine ammonia lyase (PAL) catalyzes the deamination of phenylalanine to cinnamic acid.[5]
-
Hydroxylation & Methylation: A cascade of reactions involving enzymes like cinnamic acid 4-hydroxylase (C4H) and caffeic acid O-methyltransferase (CAOMT) hydroxylates and methylates the aromatic ring, leading to ferulic acid.[5]
-
Reduction: Ferulic acid is subsequently reduced via its coenzyme A-activated form to produce coniferaldehyde and finally coniferyl alcohol.[5]
Enzymatic Oxidative Coupling: Forging the Dihydrobenzofuran Ring
The formation of the dihydrobenzofuran lignan scaffold is a feat of elegant biocatalysis, involving a regio- and stereospecific oxidative coupling of two monolignol units.[5] This process is not random but is precisely controlled.
-
Radical Generation: The process is initiated by the one-electron oxidation of the phenolic hydroxyl group of two monolignol molecules (e.g., coniferyl alcohol). This reaction is catalyzed by oxidative enzymes such as peroxidases (using H₂O₂) and laccases (using O₂), generating resonance-stabilized phenoxy radicals.[3][6][7]
-
Dirigent Protein Control: The key to forming a specific lignan structure, rather than a random polymer (lignin), is the involvement of "dirigent proteins" (DIRs).[4][5] These proteins capture the monolignol radicals and orient them in a specific conformation, guiding the subsequent coupling reaction to yield a single, stereochemically defined product.[4][5]
-
Cyclization: For dihydrobenzofuran neolignans, the coupling occurs between the C8 of one monolignol's side chain and the C5 of the second monolignol's aromatic ring. This is followed by an intramolecular nucleophilic attack by the phenolic hydroxyl group at C4' onto the quinone methide intermediate at C7, forming the characteristic five-membered dihydrofuran ring.
Diagram 1: Biosynthesis of Dihydrobenzofuran Lignans
Below is a simplified representation of the biosynthetic pathway from phenylalanine to the dihydrobenzofuran core of a representative lignan.
Caption: Biosynthetic pathway from Phenylalanine to the Dihydrobenzofuran Core.
Protocol: Isolation of a Dihydrobenzofuran Neolignan
This protocol provides a generalized workflow for the isolation of dihydrobenzofuran neolignans, such as Burchellin, from plant material.[8] Optimization is crucial based on the specific plant matrix and target compound.
1. Plant Material Preparation:
- Collect and taxonomically identify the plant material (e.g., leaves, seeds, or bark).
- Air-dry the material at room temperature, protected from direct sunlight, until brittle.
- Grind the dried material into a fine powder using a mechanical mill to maximize surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in 80% aqueous ethanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.[8]
- Filter the mixture through cheesecloth and then filter paper to remove solid residue.
- Repeat the extraction process twice more with fresh solvent.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to yield the crude extract.
3. Liquid-Liquid Fractionation:
- Suspend the crude extract in a 9:1 mixture of methanol and water.
- Perform sequential liquid-liquid partitioning with solvents of increasing polarity. Start with n-hexane to remove nonpolar constituents like fats and sterols.
- Follow with partitioning against ethyl acetate. The dihydrobenzofuran lignans are typically enriched in this fraction.
- Concentrate the ethyl acetate fraction in vacuo to yield the enriched lignan fraction.
4. Chromatographic Purification:
- Subject the ethyl acetate fraction to column chromatography over silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
- Collect fractions and monitor by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm) and/or by staining with anisaldehyde-sulfuric acid reagent.
- Pool fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis).
- If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.
5. Structural Elucidation:
- Confirm the structure of the isolated compound using standard spectroscopic techniques: ¹H NMR, ¹³C NMR, 2D-NMR (COSY, HMBC), and High-Resolution Mass Spectrometry (HRMS).[8]
Synthetic Approaches: Constructing the Core in the Lab
The biological importance of dihydrobenzofurans has driven the development of numerous synthetic strategies. These methods have evolved from classical approaches to highly efficient transition-metal-catalyzed reactions that offer superior control over stereochemistry and functional group tolerance.
Classical Approach: Acid-Catalyzed Electrophilic Cyclization
One of the foundational methods for constructing the dihydrobenzofuran ring involves the intramolecular electrophilic cyclization of o-allylphenols. This approach leverages the nucleophilicity of the phenolic oxygen and the electrophilicity of an activated double bond.
Causality: The reaction is driven by the formation of a stable five-membered ring. A Brønsted or Lewis acid is used to protonate the alkene, generating a secondary carbocation. This electrophilic center is then readily attacked by the lone pair of the nearby phenolic oxygen in a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules. Subsequent deprotonation yields the dihydrobenzofuran product.
Diagram 2: General Workflow for Acid-Catalyzed Cyclization
Caption: Mechanism of acid-catalyzed cyclization of an o-allylphenol.
Modern Approach: Palladium-Catalyzed Intramolecular Reactions
The advent of transition-metal catalysis revolutionized the synthesis of heterocyclic compounds. Palladium-catalyzed reactions, in particular, offer a powerful and versatile toolkit for constructing the dihydrobenzofuran scaffold with high efficiency and selectivity.[9][10] A prominent example is the intramolecular Heck reaction.[11]
Causality and Mechanism: The intramolecular Heck reaction involves the coupling of an aryl halide with an alkene tethered to the same molecule.[11]
-
Oxidative Addition: A Pd(0) catalyst oxidatively inserts into the aryl halide (e.g., o-iodophenol allyl ether) bond, forming an arylpalladium(II) complex.
-
Migratory Insertion: The tethered alkene coordinates to the palladium center and undergoes migratory insertion into the aryl-palladium bond. This step forms the crucial C-C bond and creates an alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom on a carbon beta to the palladium is eliminated, regenerating the alkene (in a different position) and forming a hydridopalladium(II) complex.
-
Reductive Elimination: The hydridopalladium(II) complex reductively eliminates HX, regenerating the Pd(0) catalyst to complete the cycle.
Variants of this process, such as carboalkoxylation, allow for the introduction of additional functionality by trapping the alkylpalladium intermediate before β-hydride elimination.[12] These methods often provide excellent diastereoselectivity, governed by the stereochemistry of the migratory insertion and subsequent steps.[12]
Protocol: Visible-Light-Promoted Synthesis of Dihydrobenzofurans
This protocol describes a modern, metal-free approach for the synthesis of functionalized 2,3-dihydrobenzofurans from 2-allylphenols, driven by visible light.[13] It exemplifies a sustainable and mild synthetic strategy.
1. Reaction Setup:
- To a 10 mL oven-dried Schlenk tube, add the radical precursor (e.g., an α-iodo sulfone, 0.15 mmol, 1.0 equiv), the desired 2-allylphenol (0.225 mmol, 1.5 equiv), and a non-nucleophilic base such as N,N,N′,N′-tetramethylguanidine (TMG, 0.225 mmol, 1.5 equiv).[13]
- Add anhydrous 1,2-dichlorobenzene (600 μL) as the solvent.[13]
2. Degassing:
- Seal the Schlenk tube and thoroughly degas the reaction mixture via three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench radical reactions.
3. Irradiation:
- Refill the tube with an inert atmosphere (Argon).
- Place the vessel 4–5 cm from a blue LED lamp (e.g., Kessil lamp, λ = 456 nm).[13]
- Maintain the reaction temperature at approximately 30°C using a fan to dissipate heat from the lamp.
- Stir the reaction mixture for the required time (typically 0.5 to 24 hours), monitoring progress by TLC.
4. Work-up and Purification:
- Once the reaction is complete, stop the irradiation and concentrate the mixture under reduced pressure.
- Purify the residue directly by flash column chromatography on silica gel using a gradient of ethyl acetate in cyclohexane (e.g., 10-40%) to afford the pure 2,3-dihydrobenzofuran product.[13]
Biological Significance: Targeting a Master Regulator Kinase
The interest in dihydrobenzofuran scaffolds is not merely academic; it is driven by their potent and diverse biological activities. A compelling example is the discovery of synthetic dibromo-dihydrodibenzofuran derivatives as highly potent inhibitors of Casein Kinase 2 (CK2).
Casein Kinase 2 (CK2): A Pro-Survival Target in Cancer
CK2 is a serine/threonine kinase that is constitutively active and overexpressed in a wide range of human cancers. It functions as a master regulator, phosphorylating hundreds of substrates involved in critical cellular processes. Its primary role in cancer is to promote cell proliferation and suppress apoptosis (programmed cell death). By inhibiting apoptosis, CK2 helps cancer cells survive and resist therapy. Therefore, inhibiting CK2 is a promising therapeutic strategy to resensitize cancer cells to death signals.
Mechanism of Inhibition by Dihydrobenzofurans
Screening of compound libraries identified certain dibenzofuran derivatives as potent, ATP-competitive inhibitors of CK2. Further optimization led to compounds like 7,9-dibromo-dihydrodibenzofuran-based molecules with IC₅₀ values in the low nanomolar range (e.g., 5.8 nM), comparable to well-known CK2 inhibitors in clinical development.
These inhibitors function by:
-
Cell Permeability: The compounds are able to cross the cell membrane to reach their intracellular target.
-
Direct Kinase Inhibition: They bind to the ATP-binding pocket of the CK2α catalytic subunit, preventing the phosphorylation of its downstream substrates.
-
Reduction of Intracellular CK2 Activity: Treatment of cancer cells (e.g., LNCaP human prostate carcinoma cells) with these compounds leads to a significant reduction in intracellular CK2 activity. This demonstrates target engagement in a cellular context.
-
Induction of Apoptosis: By inhibiting CK2's pro-survival signaling, these compounds can induce apoptosis in cancer cells, highlighting their therapeutic potential.
Diagram 3: Dihydrobenzofuran Inhibition of the CK2 Pro-Survival Pathway
Caption: Dihydrobenzofuran inhibitors block CK2, preventing inactivation of pro-apoptotic proteins and promoting cell death.
Quantitative Data Summary
The efficacy of these compounds is demonstrated by their potent inhibition constants and cellular activity.
| Compound Class | Target | IC₅₀ Value | Cellular Effect | Reference |
| Dichloro-dihydrodibenzofuran | CK2 | 5.8 nM | Reduced intracellular CK2 activity | |
| Dibromo-dihydrodibenzofuran | CK2 | 5.8 nM | Reduced intracellular CK2 activity |
Conclusion and Future Outlook
The dihydrobenzofuran core represents a fascinating convergence of natural product chemistry, synthetic innovation, and medicinal science. Originating from the elegant enzymatic machinery of the phenylpropanoid pathway, this scaffold has inspired chemists to develop a broad spectrum of synthetic methodologies, evolving from classical cyclizations to sophisticated, metal-catalyzed transformations that offer unparalleled precision. The discovery of dihydrobenzofuran derivatives as potent, low-nanomolar inhibitors of the pro-survival kinase CK2 validates this scaffold as a high-value pharmacophore for the development of new anticancer therapeutics.
Future research will likely focus on refining synthetic routes to enable greater diversity-oriented synthesis, exploring new biological targets for this privileged scaffold, and advancing lead compounds through preclinical and clinical development. The journey of the dihydrobenzofuran motif, from its discovery in plants to its synthesis in the lab and its application in targeting human disease, serves as a powerful testament to the synergy between nature and chemical science.
References
-
Zhang, H., Ferreira, E. M., & Stoltz, B. M. (2004). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. Angewandte Chemie International Edition, 43(45), 6144-8. [Link]
-
Ros Barceló, A., et al. (2006). Polymerization of Monolignols by Redox Shuttle–Mediated Enzymatic Oxidation: A New Model in Lignin Biosynthesis I. Plant Physiology, 141(4), 1325-1338. [Link]
-
Caiuby, C. A. D., et al. (2018). Intramolecular radical cyclization approach to access highly substituted indolines and 2,3-dihydrobenzofurans under visible-light. Organic & Biomolecular Chemistry, 16(14), 2445-2449. [Link]
-
Rumler, H., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science. [Link]
-
Rumler, H., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E- / Z -Isomers. ResearchGate. [Link]
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
-
Yeo, H., Lee, J. H., & Kim, J. (1999). Enzymatic Synthesis of a Dihydrobenzofuran Neolignan by Oxidative Coupling. Archives of Pharmacal Research, 22(3), 306-8. [Link]
-
Rumler, H., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/ Z-Isomers. PubMed. [Link]
-
Ralph, J., et al. (2006). Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids. ResearchGate. [Link]
-
Wolfe, J. P., et al. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic Letters, 14(2), 596-599. [Link]
-
Various Authors. (2019). Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. ResearchGate. [Link]
-
Rumler, H., et al. (2024). Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Publications. [Link]
-
Rencoret, J., et al. (2020). Lignin Monomers from beyond the Canonical Monolignol Biosynthetic Pathway: Another Brick in the Wall. ACS Sustainable Chemistry & Engineering, 8(12), 4795-4809. [Link]
-
Glycopedia. (n.d.). Biosynthesis. [Link]
-
Corti, F., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry, 88(8), 5037-5049. [Link]
-
Reich, N. W., et al. (2006). Gold(I)‐Catalyzed Synthesis of Dihydrobenzofurans from Aryl Allyl Ethers. Synlett, 2006(12), 1948-1950. [Link]
-
Various Authors. (2004). A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. ResearchGate. [Link]
-
Ashraf, R., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
-
Morreel, K., et al. (2004). Profiling of Oligolignols Reveals Monolignol Coupling Conditions in Lignifying Poplar Xylem. Plant Physiology, 136(3), 3537-3549. [Link]
-
da Silva, R., et al. (2016). An Overview of Neolignans of the Genus Piper L.: Isolation Methods and Biological Activities. Current Organic Chemistry, 20(27), 2848-2874. [Link]
-
Itoh, K., et al. (2006). Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. [Link]
-
Corti, F., et al. (2023). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans. ACS Publications. [Link]
-
Smeds, A. I., et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Molecules, 27(15), 4995. [Link]
-
Daugulis, O., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(35), 13857-13859. [Link]
-
Fernandes, C., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5666. [Link]
-
Organic Chemistry Portal. (2021). Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
-
Organic Chemistry Portal. (2012). Synthesis of Benzofurans. [Link]
-
Griggs, I. D., et al. (2014). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry, 79(12), 5548-5561. [Link]
-
Perin, G., et al. (2021). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2021(11), 1735-1743. [Link]
-
Simal, C., et al. (2016). Horseradish peroxidase catalyzed oxidative cross-coupling reactions: The synthesis of 'unnatural' dihydrobenzofuran lignans. ResearchGate. [Link]
-
Kaur, R., et al. (2020). Distribution, biosynthesis and therapeutic potential of lignans. Journal of Applied Biology & Biotechnology, 8(1), 107-114. [Link]
-
Liu, C., et al. (2021). Current understanding of lignan biosynthesis. Natural Product Reports, 38(1), 127-148. [Link]
-
Götz, C., et al. (2011). Identification of novel CK2 inhibitors with a benzofuran scaffold by novel non-radiometric in vitro assays. Molecular and Cellular Biochemistry, 356(1-2), 115-23. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
McCloud, J. R., et al. (2024). Isolation of new neolignans and an unusual meroterpenoid from Piper cabagranum. Frontiers in Chemistry, 11, 1319085. [Link]
-
Griggs, I. D., et al. (2023). Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. ResearchGate. [Link]
-
Various Authors. (n.d.). Antibacterial Activities of Neolignans Isolated from the Seed Endotheliums of Trewia nudiflora. ResearchGate. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2006). The Intramolecular Heck Reaction. ResearchGate. [Link]
-
Sadeghzadeh, M., et al. (2017). Total synthesis of natural products containing benzofuran rings. ResearchGate. [Link]
-
Salehi, B., et al. (2019). A simplified scheme of the lignan biosynthesis pathway showing the... ResearchGate. [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 5. Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An Investigator's Guide to the Therapeutic Potential of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. This technical guide provides a forward-looking exploration of the potential therapeutic targets of a specific, yet under-investigated derivative, (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. While direct biological data for this compound is sparse, its structural features suggest promising avenues for investigation. This document serves as a roadmap for researchers and drug development professionals, outlining a rational, evidence-based approach to uncovering its therapeutic utility. We will delve into promising molecular targets, propose robust experimental workflows for their validation, and provide the scientific rationale underpinning these exploratory pathways.
Introduction: The Promise of the Dihydrobenzofuran Core
The dihydrobenzofuran moiety is a recurring motif in numerous bioactive natural products and synthetic compounds, valued for its conformational rigidity and synthetic tractability[4][5]. Derivatives have been reported to modulate key pathological processes, positioning them as attractive starting points for drug discovery programs. Notably, activities such as the inhibition of inflammatory enzymes and interactions with cannabinoid receptors have been documented for structurally related molecules[2][6][7]. This compound, hereafter referred to as "the compound," is currently recognized primarily as a pharmaceutical intermediate[8][9][10]. However, its stereochemistry and functional groups—a phenolic hydroxyl, a chiral center, and a methyl ester—provide a rich chemical landscape for potential interactions with biological macromolecules. This guide will therefore focus on three primary, plausible therapeutic areas for this compound: inflammation, oncology, and neuroprotection.
Potential Therapeutic Area 1: Anti-Inflammatory Activity
Scientific Rationale: Inflammation is a hallmark of numerous chronic diseases. Dihydrobenzofuran derivatives have consistently demonstrated anti-inflammatory properties through various mechanisms[1][7]. The phenolic hydroxyl group on the compound is a potential hydrogen bond donor and can participate in antioxidant activity, a key component in mitigating inflammatory responses. Furthermore, the overall scaffold is similar to known inhibitors of pro-inflammatory enzymes.
Proposed Target: Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)
Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a potent inflammatory mediator. Inhibition of mPGES-1 is a promising therapeutic strategy for inflammatory disorders with a potentially better safety profile than non-steroidal anti-inflammatory drugs (NSAIDs). Dihydrobenzofuran derivatives have been identified as potential mPGES-1 inhibitors[2].
Caption: Workflow for assessing mPGES-1 inhibitory activity.
-
Preparation of Microsomes: Culture A549 human lung carcinoma cells and stimulate with IL-1β (1 ng/mL) for 24 hours to induce mPGES-1 expression. Harvest cells, homogenize, and isolate the microsomal fraction by differential centrifugation.
-
Assay: In a 96-well plate, pre-incubate the microsomal preparation with varying concentrations of the test compound (dissolved in DMSO) for 15 minutes at room temperature.
-
Initiation: Initiate the reaction by adding the substrate, prostaglandin H2 (PGH2).
-
Termination: After a defined incubation period, terminate the reaction by adding a stop solution containing a reducing agent (e.g., SnCl2).
-
Quantification: Quantify the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS) for higher accuracy.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Proposed Target: 5-Lipoxygenase (5-LOX)
5-Lipoxygenase is a crucial enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation, particularly in asthma and allergic reactions. A dihydrobenzofuran derivative has been reported to inhibit 5-lipoxygenase[7].
Caption: Workflow for 5-lipoxygenase inhibition assay.
-
Enzyme and Substrate Preparation: Use commercially available human recombinant 5-LOX and prepare a solution of arachidonic acid in ethanol.
-
Assay: In a quartz cuvette, combine the 5-LOX enzyme, the test compound at various concentrations, and necessary co-factors (e.g., CaCl2, ATP).
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.
-
Detection: Monitor the formation of the conjugated diene product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction rates and calculate the IC50 value.
Potential Therapeutic Area 2: Oncology
Scientific Rationale: The link between chronic inflammation and cancer is well-established[1][5]. Given the potential anti-inflammatory properties of the compound, exploring its anticancer effects is a logical progression. Dihydrobenzofuran derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis[1].
Proposed Target: Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Flavonoids, which share structural similarities with the dihydrobenzofuran core, are known to modulate NF-κB signaling[11].
Caption: Workflow for assessing neuroprotective effects.
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells.
-
Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for several hours.
-
Induction of Cell Death: Induce oxidative stress and apoptosis by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Cell Viability Assay: Assess cell viability using the MTT assay. An increase in viability in compound-treated cells compared to toxin-only treated cells indicates a protective effect.
-
ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Apoptosis Analysis: Determine the extent of apoptosis using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Western Blotting: Analyze the expression levels of key apoptotic proteins, such as Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic), as well as cleaved caspase-3, to elucidate the mechanism of protection.[12]
Summary and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-documented bioactivities of the dihydrobenzofuran scaffold, this guide has outlined a rational, multi-pronged approach to investigate its therapeutic potential in inflammation, oncology, and neuroprotection. The proposed targets—mPGES-1, 5-LOX, the NF-κB pathway, and mediators of oxidative stress and apoptosis—provide a solid foundation for initial screening and mechanism-of-action studies.
Future research should focus on the systematic execution of the proposed experimental workflows. Positive hits in these assays would warrant further investigation, including lead optimization through medicinal chemistry to enhance potency and selectivity, followed by evaluation in preclinical animal models of relevant diseases. The journey from a chemical intermediate to a potential therapeutic agent is long and challenging, but for this compound, the scientific precedent of its chemical class suggests it is a journey worth embarking upon.
References
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC - PubMed Central.
- 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. (2016). PubMed.
- 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. (n.d.). PMC - PubMed Central.
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (n.d.). PMC - NIH.
- Structures of benzofuran and dihydrobenzofuran derivatives. (n.d.).
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Natural source, bioactivity and synthesis of benzofuran deriv
- Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651896)
- 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). (n.d.). [No Source Found].
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry.
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. (n.d.).
- (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- methyl 2-[(3S)
- Methyl 2-[5-(4-hydroxyphenyl)
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). PubMed.
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). PubMed.
- 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines as Novel Anti-inflammatory Compounds: Synthesis and Evaluation on H3 R/H4 R. (2017).
- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (n.d.). PubMed Central.
- Anti-inflammatory activities of flavonoid derivates. (2023). ADMET and DMPK - IAPC Journals.
- Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells. (n.d.). PubMed.
- Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (n.d.). PMC - PubMed Central.
- Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI.
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 9. lookchem.com [lookchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK [pub.iapchem.org]
- 12. Neuroprotective effects of methyl 3,4-dihydroxybenzoate against H₂O₂-induced apoptosis in RGC-5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Chiral Synthesis of (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of Darifenacin, a potent M3 muscarinic receptor antagonist for treating overactive bladder.[1][2][3] The precise installation of the stereocenter at the C3 position is critical for its biological activity, necessitating highly stereoselective synthetic strategies. This guide provides an in-depth analysis of the core methodologies for synthesizing this compound, focusing on the principles, mechanistic underpinnings, and practical execution of asymmetric hydrogenation, a leading industrial approach. We will dissect the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and process chemists in selecting and optimizing a synthetic route.
Introduction: Significance and Synthetic Challenges
The 2,3-dihydrobenzofuran scaffold is a privileged motif found in numerous natural products and pharmaceuticals.[4] The specific enantiomer, this compound, presents a significant synthetic challenge: the stereocontrolled construction of the C3-chiral center bearing a functionalized acetate side chain. Direct functionalization of a pre-formed dihydrobenzofuran ring is often inefficient. Therefore, strategies that build the chiral ring system or introduce the stereocenter during a key transformation are paramount. Among these, the asymmetric hydrogenation of the corresponding benzofuran precursor stands out for its high efficiency and enantioselectivity.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to the target molecule identifies the unsaturated precursor, methyl 2-(6-hydroxybenzofuran-3-yl)acetate, as the key strategic intermediate. This simplifies the problem to an asymmetric reduction of a prochiral olefin within the benzofuran ring system.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthesis highlights two critical stages:
-
Formation of the Benzofuran Core: Efficiently constructing the substituted benzofuran precursor.
-
Asymmetric Hydrogenation: Stereoselectively reducing the 2,3-double bond to establish the desired (R)-configuration.
Core Strategy: Rhodium-Catalyzed Asymmetric Hydrogenation
The most robust and scalable method for the synthesis of this compound is the asymmetric hydrogenation of its prochiral benzofuran precursor. This approach leverages decades of research in transition-metal catalysis, particularly with rhodium and ruthenium complexes bearing chiral phosphine ligands.[5][6]
Principle and Rationale
Asymmetric hydrogenation involves the use of a chiral catalyst to deliver hydrogen atoms across a double bond in a stereochemically controlled manner. For benzofurans, this transformation is particularly effective.[7][8] Rhodium(I) complexes, when coordinated with C2-symmetric chiral bisphosphine ligands, form an active catalytic species that coordinates the substrate and directs the hydrogenation from a specific face, leading to a high excess of one enantiomer.
The choice of catalyst is critical. The combination of a rhodium precursor, such as [Rh(NBD)₂]BF₄, with a chiral ligand like (S)-DTBM-SEGPHOS or a Josiphos-type ligand has proven highly effective for this class of substrates.[7][9] The electronic properties and steric bulk of the ligand create a chiral pocket around the metal center, which is essential for high enantioselectivity.
Synthesis of the Hydrogenation Precursor
The precursor, methyl 2-(6-hydroxybenzofuran-3-yl)acetate, can be synthesized via several routes. A common method involves the Friedel-Crafts acylation or a related C-H functionalization of a protected 6-hydroxybenzofuran. For example, reaction with an appropriate C2-synthon under Lewis acidic conditions can install the acetate moiety at the C3 position.
Detailed Experimental Protocol: Asymmetric Hydrogenation
This protocol is a representative procedure based on established methodologies for rhodium-catalyzed hydrogenations.[10]
Materials and Equipment:
-
Methyl 2-(6-hydroxybenzofuran-3-yl)acetate (Substrate)
-
[Rh(NBD)₂]BF₄ (Rhodium precursor)
-
(R,S)-t-Bu-Josiphos or similar chiral bisphosphine ligand
-
High-pressure hydrogenation vessel (autoclave)
-
Anhydrous, degassed Methanol (MeOH)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (silica gel chromatography)
Procedure:
-
Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, add the rhodium precursor (e.g., 0.01 mmol, 1 mol%) and the chiral ligand (e.g., 0.011 mmol, 1.1 mol%) to a Schlenk flask. Add 5 mL of degassed methanol and stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous.
-
Reaction Setup: In a separate flask, dissolve the substrate, methyl 2-(6-hydroxybenzofuran-3-yl)acetate (1.0 mmol), in 15 mL of degassed methanol.
-
Hydrogenation: Transfer the substrate solution to the autoclave. Using a cannula, transfer the pre-formed catalyst solution to the autoclave. Seal the vessel.
-
Pressurization: Purge the autoclave with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 30 atm H₂).
-
Reaction: Begin vigorous stirring and maintain the reaction at a constant temperature (e.g., 25-30 °C) for 18-24 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up: Carefully vent the hydrogen gas from the autoclave. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product, this compound.
-
Analysis: Confirm the structure by ¹H NMR and MS.[11] Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.
Mechanistic Insights & Key Parameters
The catalytic cycle involves oxidative addition of H₂ to the Rh(I) complex, coordination of the olefinic substrate, migratory insertion of the hydride to the double bond (the enantio-determining step), and reductive elimination to release the product and regenerate the catalyst.
Caption: Simplified Catalytic Cycle for Asymmetric Hydrogenation.
Critical Parameter Optimization: The success of this synthesis hinges on the careful optimization of several parameters.
| Parameter | Rationale & Impact | Typical Range |
| Catalyst Loading | Balances reaction rate and cost. Lower loading is economically favorable but may require longer reaction times. | 0.1 - 2.0 mol% |
| Hydrogen Pressure | Higher pressure increases H₂ concentration, accelerating the rate. Can sometimes affect enantioselectivity. | 10 - 50 atm |
| Solvent | Must dissolve both substrate and catalyst. Protic solvents like methanol are often effective. | Anhydrous, degassed MeOH, EtOH, or THF |
| Temperature | Affects reaction rate. Lower temperatures often lead to higher enantioselectivity but slower conversion. | 20 - 50 °C |
| Ligand Choice | The most critical factor. The ligand's structure dictates the chirality of the product. | Josiphos, DuanPhos, Binapine, etc.[9] |
Alternative Synthetic Strategies
While asymmetric hydrogenation is a leading method, other strategies have been developed.
-
Enzymatic Resolution: This method involves the use of enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture of the target molecule or a precursor, allowing for the separation of the desired (R)-enantiomer.
-
Chiral Pool Synthesis: This approach starts from a readily available chiral molecule (e.g., a carbohydrate or amino acid) and uses a series of chemical transformations to build the target molecule, preserving the initial stereochemistry.
-
[4+1] Annulation Reactions: More recent methods involve the enantioselective [4+1] annulation of ortho-quinone methides with ylides, catalyzed by chiral amines or other organocatalysts, to construct the dihydrobenzofuran ring with high stereocontrol.[12]
Comparative Analysis
| Strategy | Advantages | Disadvantages | Scalability |
| Asymmetric Hydrogenation | High yield & e.e., atom economical, direct. | Requires specialized high-pressure equipment, catalyst cost. | Excellent |
| Enzymatic Resolution | Mild conditions, high selectivity. | Maximum theoretical yield is 50%, requires separation. | Moderate |
| Chiral Pool Synthesis | Avoids resolution/asymmetric catalysis. | Can involve long, multi-step sequences. | Variable |
| [4+1] Annulation | Novel, high stereoselectivity, mild conditions. | May be less mature for large-scale production. | Good |
Conclusion and Future Outlook
The rhodium-catalyzed asymmetric hydrogenation of methyl 2-(6-hydroxybenzofuran-3-yl)acetate represents a highly efficient, robust, and scalable route to the pharmaceutically important intermediate this compound. The high degree of control over the stereochemistry, enabled by a vast library of chiral ligands, makes it the preferred industrial method. Future research will likely focus on developing even more active catalysts with lower loadings, utilizing non-precious metals, and designing greener reaction conditions to further enhance the sustainability of the process.
References
-
Rouh, H. et al. (2022). Asymmetric GAP synthesis of 2,3-dihydrobenzofuran. ResearchGate. Available at: [Link]
-
Yuan, Q. et al. (n.d.). Aggregation-Induced Asymmetric Synthesis (AIAS) Leading to More Selective Formation of 2,3-Dihydrobenzofuran Based on Various Sulfur Ylides. ACS Publications. Available at: [Link]
-
Li, G. et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry, 19(44), pp. 9726-9730. Available at: [Link]
-
Roiser, L. et al. (2017). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Angewandte Chemie International Edition, 56(43), pp. 13434-13438. Available at: [Link]
-
Rouh, H. et al. (2022). Aggregation-Induced Synthesis (AIS): Asymmetric Synthesis via Chiral Aggregates. ResearchGate. Available at: [Link]
-
Štefane, B. et al. (2021). Enantio- and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), pp. 13677-13682. Available at: [Link]
-
(n.d.). Asymmetric hydrogenation for the chiral 2,3-dihydrobenzofurans. ResearchGate. Available at: [Link]
-
(n.d.). Reactional scope for the synthesis of methyl (R)-2-(2,3-dihydrobenzofuran-3-yl), (R)-2-(1-(methylsulfonyl)indolin-3-yl) and (R)-2-(1,1-dioxido-2,3-dihydrobenzo[b]thiophen-3-yl) acetate scaffolds. ResearchGate. Available at: [Link]
-
Hamza, A. et al. (2022). Unveiling a Key Catalytic Pocket for the Ruthenium NHC-Catalysed Asymmetric Heteroarene Hydrogenation. Chemical Science, 13(5), pp. 1437-1445. Available at: [Link]
-
Tsui, G. C., Tsoung, J., Dougan, P., & Lautens, M. (2012). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters, 14(21), 5542–5545. Available at: [Link]
-
(2021). enantio-and-diastereoselective-complete-hydrogenation-of-benzofurans-by-cascade-catalysis. Bohrium. Available at: [Link]
-
(2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons. Available at: [Link]
-
(n.d.). Cas 1234474-58-8,this compound. LookChem. Available at: [Link]
-
(n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem. Available at: [Link]
-
Kumagai, N. & Shibasaki, M. (2019). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. Available at: [Link]
-
Nakamura, A. et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), pp. 31255-31259. Available at: [Link]
-
(n.d.). synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. Available at: [Link]
-
Etayo, P. & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), pp. 728-754. Available at: [Link]
-
Wang, Z. et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters. Available at: [Link]
-
Liu, G. et al. (2018). A Rh(i)-catalyzed asymmetric hydrogenation of β-cyanocinnamic esters with the assistance of a single hydrogen bond. Organic Chemistry Frontiers, 5(20), pp. 2940-2944. Available at: [Link]
- (2011). Process for Preparation of Darifenacin and Intermediates Used in the Process. Google Patents.
-
Nakamura, A. et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(48), pp. 31255-31259. Available at: [Link]
-
Ellsworth, K. (2005). Darifenacin: Another Antimuscarinic for Overactive Bladder. The Annals of Pharmacotherapy, 39(1), pp. 97-104. Available at: [Link]
-
Long, M. J. C. et al. (2014). Enantioselective Synthesis and Profiling of Two Novel Diazabicyclooctanone β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 5(11), pp. 1231-1234. Available at: [Link]
-
Chen, X. et al. (2022). A Rh(II)-catalyzed highly stereoselective [3 + 2] annulation of vinyl diazoacetates with indole-2-carbaldehyde for the synthesis of indolyl dihydrofurans. Molecular Diversity. Available at: [Link]
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. medkoo.com [medkoo.com]
- 3. Darifenacin: another antimuscarinic for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR spectrum [chemicalbook.com]
- 12. Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate solubility and stability
An In-Depth Technical Guide to the Solubility and Stability Profiling of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Introduction
This compound, hereafter referred to as the "Compound," is a chiral intermediate recognized for its utility in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Its molecular structure, featuring a dihydrobenzofuran core, a phenolic hydroxyl group, and a methyl ester moiety, presents a unique combination of functional groups that govern its physicochemical properties. For researchers and drug development professionals, a thorough understanding of this compound's solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful formulation, process development, and regulatory approval.[3][4]
Poor solubility can severely limit a compound's bioavailability, while instability can compromise its efficacy, safety, and shelf-life.[3] This guide provides a comprehensive, field-proven framework for systematically evaluating the solubility and stability of this compound. It is designed to move beyond simple data reporting, offering insights into the causality behind experimental choices and establishing self-validating protocols essential for robust drug development. The methodologies described herein are grounded in established pharmaceutical principles and align with the expectations of regulatory bodies such as the International Council for Harmonisation (ICH).[5][6]
Essential Physicochemical Prerequisites
Before embarking on extensive solubility and stability studies, a baseline characterization of the Compound's fundamental physicochemical properties is essential. These parameters inform experimental design and aid in data interpretation.
-
pKa (Ionization Constant): The Compound possesses a phenolic hydroxyl group, which is weakly acidic. The predicted pKa for this group is approximately 9.77.[7] This value is critical as it dictates the compound's ionization state at different pH levels, which in turn significantly influences its aqueous solubility.
-
LogP (Partition Coefficient): The predicted XLogP3 value is approximately 1.4.[7][8] This value suggests moderate lipophilicity, indicating that the compound will have some solubility in both aqueous and organic media. It serves as a guide for selecting appropriate solvent systems for analysis and formulation.
Comprehensive Solubility Assessment
Solubility dictates the maximum concentration of a drug that can be achieved in a solution, a cornerstone for predicting its absorption and bioavailability.[9] A distinction is made between thermodynamic and kinetic solubility; this guide focuses on thermodynamic solubility, which represents the true equilibrium state and is most relevant for formulation development.
The Shake-Flask Method: The Gold Standard
The shake-flask method remains the definitive technique for determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[3][10] The choice to evaluate solubility across a range of pH values is deliberate, as it simulates the physiological environments the compound might encounter, such as the stomach (acidic) and intestines (neutral).[9]
Experimental Protocol: Thermodynamic Solubility Determination
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., 0.1 N HCl for pH ~1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4) and select relevant organic solvents (e.g., DMSO, ethanol, methanol).
-
Sample Addition: Add an excess amount of the solid Compound to vials containing a fixed volume of each medium. The excess solid is crucial to ensure that equilibrium is reached at saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is fully established.[10]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the undissolved solid from the supernatant by centrifugation at high speed, followed by careful filtration through a 0.22 µm filter to remove any remaining particulates.[10]
-
Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. Determine the concentration of the dissolved Compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[10]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the Compound in that specific medium at the tested temperature.
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic Solubility Assessment.
Data Presentation: Expected Solubility Profile
The results of the solubility studies should be summarized in a clear, tabular format.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) |
| 0.1 N HCl | 1.2 | 25 | (Experimental Data) |
| Acetate Buffer | 4.5 | 25 | (Experimental Data) |
| Phosphate Buffer | 6.8 | 25 | (Experimental Data) |
| Phosphate Buffer | 7.4 | 25 | (Experimental Data) |
| Methanol | N/A | 25 | (Experimental Data) |
| Ethanol | N/A | 25 | (Experimental Data) |
| DMSO | N/A | 25 | (Experimental Data) |
Stability Assessment and Forced Degradation
Stability testing is a critical component of drug development, providing evidence on how the quality of a substance varies over time under the influence of temperature, humidity, and light.[4] Forced degradation, or stress testing, is the cornerstone of this assessment. It involves intentionally exposing the Compound to conditions more severe than accelerated stability testing to rapidly identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating."[5][11]
The Rationale for Stress Testing
The primary objective of forced degradation is not to determine shelf-life but to understand the Compound's intrinsic stability.[6][11] By subjecting the molecule to chemical and physical stresses, we can:
-
Identify Potential Degradants: Uncover degradation products that could form during manufacturing, storage, or administration.[5]
-
Elucidate Degradation Pathways: Understand the chemical mechanisms by which the molecule degrades (e.g., hydrolysis, oxidation).[11]
-
Develop Stability-Indicating Methods: Demonstrate that the analytical method (typically HPLC) can accurately measure the decrease in the active ingredient's concentration and separate it from any impurities or degradation products. This is a regulatory requirement.[5]
A target degradation of 5-20% is generally considered optimal.[10][12] Less than 5% may not be sufficient to identify degradants, while more than 20% can lead to secondary degradation, complicating pathway analysis.
Experimental Protocols for Forced Degradation Studies
A validated, stability-indicating HPLC method is a prerequisite for these studies. The protocols below target the Compound's key functional groups: the ester and the phenol.
-
Acidic Hydrolysis
-
Rationale: The methyl ester group is susceptible to acid-catalyzed hydrolysis.[13]
-
Protocol: Dissolve the Compound in a solution of 0.1 N HCl. Incubate the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours). Immediately neutralize the samples with a base (e.g., 0.1 N NaOH) to halt the reaction before HPLC analysis.[10]
-
-
Basic Hydrolysis
-
Rationale: Ester hydrolysis is often more rapid under basic conditions (saponification).
-
Protocol: Dissolve the Compound in a solution of 0.1 N NaOH. Maintain the solution at room temperature, as base-catalyzed hydrolysis can be very fast. Collect samples at early time points (e.g., 5, 15, 30, 60 minutes). Neutralize the samples with an acid (e.g., 0.1 N HCl) before HPLC analysis.[10]
-
-
Oxidative Degradation
-
Rationale: The phenolic hydroxyl group and the dihydrobenzofuran ring are potential sites for oxidation.
-
Protocol: Dissolve the Compound in a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor for degradation over several hours (e.g., up to 24 hours). Analyze samples directly by HPLC.[10]
-
-
Thermal Degradation
-
Rationale: To assess the intrinsic stability of the Compound in its solid state.
-
Protocol: Expose a known quantity of the solid Compound to dry heat in a temperature-controlled oven (e.g., 80°C for 48 hours). After exposure, dissolve the sample in a suitable solvent and analyze by HPLC to quantify any degradation.[10]
-
-
Photostability
-
Rationale: To determine if the Compound is sensitive to light, as guided by ICH Q1B.[12]
-
Protocol: Expose the solid Compound and a solution of the Compound to a controlled light source that provides both UV and visible output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be shielded from light. Analyze all samples by HPLC.
-
Visualization: Forced Degradation Study Workflow
Caption: Hypothesized Hydrolytic Degradation Pathway. (Note: As I cannot generate images, the DOT script above uses placeholders. A real implementation would include images of the chemical structures.)
Data Presentation: Summary of Forced Degradation
Results should be tabulated to provide a clear overview of the Compound's stability profile.
| Stress Condition | Reagent/Setting | Duration | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl @ 60°C | 24 hrs | (Experimental Data) | (Experimental Data) |
| Base Hydrolysis | 0.1 N NaOH @ RT | 1 hr | (Experimental Data) | (Experimental Data) |
| Oxidation | 3% H₂O₂ @ RT | 24 hrs | (Experimental Data) | (Experimental Data) |
| Thermal (Solid) | 80°C | 48 hrs | (Experimental Data) | (Experimental Data) |
| Photostability | ICH Q1B | N/A | (Experimental Data) | (Experimental Data) |
Conclusion and Strategic Implications
This technical guide outlines a systematic and robust methodology for the comprehensive characterization of the solubility and stability of this compound. By following these protocols, researchers can generate the critical data necessary to guide formulation strategies, establish appropriate storage conditions, and ensure the quality and safety of any resulting drug product.
The anticipated lability of the methyl ester to hydrolysis, particularly under basic conditions, suggests that formulation development should focus on maintaining a neutral to slightly acidic pH. The potential for oxidation of the phenolic group indicates that the inclusion of antioxidants and protection from light may be necessary. The data generated from these studies form the foundation for long-term stability trials (as per ICH Q1A) and are indispensable for a successful regulatory submission.
References
- Source: National Institutes of Health (NIH)
- Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL
- Title: Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability Source: Sharp Services URL
- Title: Understanding Forced Degradation Studies: A Critical Step in Drug Development Source: Apicule URL
- Title: Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Source: ALWSCI URL
- Title: Solubility, Dissolution, and Stability Studies of Pharmaceuticals Source: Charles River Laboratories URL
- Title: Outlining Drug Stability and Solubility with Dissolution Testing Source: Pharmaceutical Technology URL
- Title: A,6 solubility and stability testing Source: BenchChem URL
- Title: Cas 1234474-58-8,(R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Title: methyl 2-[(3S)
-
Title: (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Source: PubChem URL: [Link]
- Title: Stability Testing - Develop Stable Pharmaceutical Products Source: ComplianceOnline URL
- Title: (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 4. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. apicule.com [apicule.com]
- 7. echemi.com [echemi.com]
- 8. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
Methodological & Application
Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the enantioselective synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a valuable chiral building block in pharmaceutical and agrochemical research. The protocol details a robust two-step synthetic sequence commencing with a palladium-catalyzed asymmetric allylic alkylation (AAA) of a protected hydroquinone, followed by oxidative cleavage of the resulting allyl group and subsequent esterification. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance for successful synthesis and characterization.
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a wide array of biologically active natural products and synthetic compounds. The specific enantiomer, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural complexity, featuring a chiral center at the C3 position, necessitates a highly selective synthetic strategy to ensure the desired stereochemical outcome.
This protocol outlines a reliable and scalable approach for the synthesis of the target compound. The key strategic elements are:
-
Enantioselective C-O Bond Formation: The core dihydrobenzofuran ring system with the desired (R)-stereochemistry is established through a palladium-catalyzed Tsuji-Trost type asymmetric allylic alkylation.[3][4] This reaction utilizes a chiral ligand to control the stereochemical course of the intramolecular cyclization.
-
Chemoselective Side-Chain Modification: Subsequent oxidative cleavage of the C3-allyl substituent via ozonolysis provides the corresponding carboxylic acid, which is then esterified to afford the final product. This transformation is highly efficient and selective for the double bond, leaving the aromatic ring and other functional groups intact.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following two-stage synthetic route:
Figure 1: Overall synthetic workflow.
Experimental Protocols
Materials and Equipment
All reagents should be of analytical grade and used as received unless otherwise specified. Anhydrous solvents should be used for the palladium-catalyzed reaction.
| Reagent/Material | Grade | Supplier |
| 4-(allyloxy)phenol | ≥98% | Commercially Available |
| Allyl methyl carbonate | ≥97% | Commercially Available |
| [Pd₂(dba)₃] | - | Commercially Available |
| (R)-BINAP | ≥98% | Commercially Available |
| Sodium hydride (60% dispersion in mineral oil) | - | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Commercially Available |
| Dichloromethane (DCM) | ≥99.8% | Commercially Available |
| Methanol (MeOH) | ≥99.8% | Commercially Available |
| Ozone (generated in situ) | - | Ozone generator |
| Dimethyl sulfide (DMS) | ≥99% | Commercially Available |
| Sulfuric acid | 95-98% | Commercially Available |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Rotary evaporator | - | - |
| Flash chromatography system | - | - |
| NMR Spectrometer (¹H and ¹³C) | - | - |
| High-Resolution Mass Spectrometer (HRMS) | - | - |
| Chiral High-Performance Liquid Chromatography (HPLC) system | - | - |
Step 1: Synthesis of (R)-3-allyl-2,3-dihydrobenzofuran-6-ol
This step involves the enantioselective intramolecular Tsuji-Trost reaction of 4-(allyloxy)phenol. The phenoxide, generated in situ, acts as the nucleophile, attacking the π-allyl palladium complex.
Figure 2: Workflow for the synthesis of the chiral intermediate.
Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 4-(allyloxy)phenol (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.
-
In a separate flask, prepare the catalyst by dissolving tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃], 0.025 eq) and (R)-BINAP (0.075 eq) in anhydrous THF. Stir for 20 minutes at room temperature.
-
Add the catalyst solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-3-allyl-2,3-dihydrobenzofuran-6-ol.
Expected Yield: 70-85% Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis).[5]
Step 2: Synthesis of this compound
This step involves the oxidative cleavage of the allyl group to a carboxylic acid, followed by Fischer esterification.
Protocol:
2a. Ozonolysis to (R)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid:
-
Dissolve (R)-3-allyl-2,3-dihydrobenzofuran-6-ol (1.0 eq) in a mixture of dichloromethane and methanol (3:1) in a flask equipped with a gas dispersion tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a persistent blue color is observed, indicating the complete consumption of the starting material.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (DMS, 3.0 eq) and allow the reaction to warm to room temperature and stir for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS. The crude (R)-2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid can be carried forward to the next step without further purification.
2b. Esterification to this compound:
-
Dissolve the crude carboxylic acid from the previous step in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.[6]
-
After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.
Expected Yield: 60-75% over two steps.
Characterization Data
The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results for this compound |
| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic, dihydrofuran, and methyl acetate protons.[7] |
| ¹³C NMR | All expected carbon signals should be present, corresponding to the aromatic, dihydrofuran, and ester functionalities. |
| HRMS | The measured mass should be in agreement with the calculated exact mass for C₁₁H₁₂O₄. |
| Chiral HPLC | A single major peak corresponding to the (R)-enantiomer should be observed, confirming high enantiomeric purity.[5] |
Safety Precautions
-
Sodium Hydride: Reacts violently with water. Handle under an inert atmosphere and quench carefully.
-
Ozone: Highly toxic and a strong oxidizing agent. The ozonolysis reaction should be performed in a well-ventilated fume hood.
-
Dimethyl Sulfide: Volatile and has a strong, unpleasant odor. Handle in a fume hood.
-
General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete phenoxide formation. Inactive catalyst. | Ensure NaH is fresh and the reaction is strictly anhydrous. Prepare the catalyst carefully and ensure the [Pd₂(dba)₃] is of good quality. |
| Low ee in Step 1 | Racemization. Impure chiral ligand. | Use high-purity (R)-BINAP. Ensure the reaction temperature is controlled. |
| Incomplete ozonolysis | Insufficient ozone. | Continue bubbling ozone until the blue color persists. |
| Low yield in esterification | Incomplete reaction. | Increase reflux time or add more acid catalyst. Ensure the removal of water, if necessary, using a Dean-Stark apparatus for larger scales. |
Conclusion
This application note provides a detailed and reliable protocol for the enantioselective synthesis of this compound. The described methodology, employing a palladium-catalyzed asymmetric allylic alkylation and a subsequent ozonolysis/esterification sequence, offers a practical route to this valuable chiral intermediate. The provided insights into the reaction mechanisms, along with detailed experimental procedures and troubleshooting tips, should enable researchers to successfully implement this synthesis in their laboratories.
References
-
Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC - NIH. (n.d.). Retrieved from [Link]
- US20080319232A1 - Synthesis of Aldehydes by Ozonolysis of Secondary Allyl - Google Patents. (n.d.).
-
Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate - PMC. (2022). Retrieved from [Link]
-
Tsuji-Trost Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Tsuji–Trost reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. (2021). Retrieved from [Link]
-
Cas 1234474-58-8,this compound | lookchem. (n.d.). Retrieved from [Link]
-
Ozonolysis - Criegee Mechanism - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Ozonolysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
Sources
- 1. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Tsuji-Trost Reaction [organic-chemistry.org]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: Asymmetric Synthesis of Substituted Dihydrobenzofurans
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to contemporary asymmetric synthesis methods for constructing enantioenriched substituted dihydrobenzofurans, a privileged scaffold in medicinal chemistry and natural products. We will move beyond a simple recitation of procedures to dissect the underlying principles of stereocontrol, offering actionable protocols and troubleshooting insights.
Introduction: The Significance of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran motif is a cornerstone in numerous biologically active molecules. Its rigid, planar structure, combined with the presence of a chiral center at the C2 position (and potentially others), makes it an ideal framework for designing selective pharmacological agents. Notable examples include the Alzheimer's disease drug candidate Donecopride and the potent antiviral agent Silibinin. The precise control of stereochemistry is paramount, as different enantiomers or diastereomers often exhibit vastly different biological activities and toxicological profiles.
This guide will focus on catalytic asymmetric methods, which offer the most efficient and atom-economical route to these valuable compounds. We will explore two dominant strategies: transition-metal catalysis and organocatalysis, providing both the theoretical basis and practical, step-by-step protocols.
Transition-Metal Catalysis: Palladium-Catalyzed Asymmetric Allylic Cycloaddition
One of the most powerful and versatile methods for accessing chiral dihydrobenzofurans is the palladium-catalyzed intramolecular asymmetric allylic cycloaddition of catechols or phenols bearing an allylic carbonate. This approach, pioneered by Trost and others, leverages a chiral ligand to control the stereochemical outcome of the cyclization.
Mechanistic Rationale and Stereocontrol
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allylic carbonate substrate. This is followed by oxidative addition to form a π-allylpalladium(II) intermediate, with the loss of a carbonate leaving group. The key to stereocontrol lies in this step and the subsequent intramolecular attack of the phenol nucleophile.
The chiral ligand, typically a derivative of the Trost ligand (a C2-symmetric diphosphine ligand), creates a chiral pocket around the palladium center. This chiral environment dictates the facial selectivity of the nucleophilic attack on the π-allyl complex. The geometry of the π-allyl intermediate and the steric and electronic properties of the ligand-catalyst complex favor one pathway, leading to the formation of one enantiomer of the dihydrobenzofuran product over the other.
Below is a simplified representation of the catalytic cycle.
Figure 1: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic cycloaddition.
Experimental Protocol: Synthesis of (R)-2-vinyl-2,3-dihydrobenzofuran
This protocol is adapted from a representative procedure in the literature.
Materials:
-
(E)-4-(2-hydroxyphenoxy)but-2-en-1-yl methyl carbonate
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
(R,R)-Trost Ligand ((1R,2R)-N,N'-Bis(2'-diphenylphosphinobenzoyl)-1,2-diaminocyclohexane)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃·CHCl₃ (0.025 mmol) and (R,R)-Trost Ligand (0.075 mmol) in anhydrous DCM (5 mL). Stir the solution at room temperature for 30 minutes. The solution should turn from a deep purple to a yellow-orange color.
-
Reaction Setup: In a separate flame-dried flask, dissolve the (E)-4-(2-hydroxyphenoxy)but-2-en-1-yl methyl carbonate (1.0 mmol) in anhydrous DCM (15 mL).
-
Initiation: Add triethylamine (1.2 mmol) to the substrate solution. Then, transfer the pre-formed catalyst solution to the substrate solution via cannula.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 0% to 10% ethyl acetate).
-
Characterization: Combine the product-containing fractions and remove the solvent in vacuo to yield the (R)-2-vinyl-2,3-dihydrobenzofuran. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Summary
| Catalyst System | Substrate Scope | Typical Yield | Typical ee | Reference |
| Pd₂(dba)₃ / (R,R)-Trost Ligand | Phenols with allylic carbonates | 85-95% | >95% | |
| [Pd(allyl)Cl]₂ / various chiral phosphine ligands | Catechols, substituted phenols | 70-98% | 80-99% |
Organocatalysis: Asymmetric Oxa-Michael Addition
Organocatalysis has emerged as a powerful alternative to transition-metal catalysis, avoiding the use of often expensive and toxic heavy metals. A prominent organocatalytic strategy for synthesizing chiral dihydrobenzofurans is the intramolecular oxa-Michael addition of a phenol onto an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine.
Mechanistic Rationale and Stereocontrol
This reaction proceeds through a covalent aminocatalysis cycle. The chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) reversibly condenses with the α,β-unsaturated aldehyde of the substrate to form a chiral iminium ion. This iminium ion activation lowers the LUMO of the Michael acceptor, facilitating the intramolecular attack by the phenolic hydroxyl group.
The stereochemistry is controlled by the conformation of the iminium ion intermediate. The bulky substituents on the chiral catalyst effectively shield one face of the enal moiety, forcing the phenol to attack from the less hindered face. This facial discrimination leads to the formation of the enantioenriched dihydrobenzofuran product. After the cyclization, hydrolysis of the resulting enamine regenerates the catalyst and releases the final product.
Figure 2: Catalytic cycle for the asymmetric intramolecular oxa-Michael addition.
Experimental Protocol: Synthesis of a Substituted Chiral 2-formyl-2,3-dihydrobenzofuran
This protocol is a representative example based on established methodologies.
Materials:
-
2-Hydroxy-cinnamaldehyde derivative (substrate)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)
-
Benzoic Acid (co-catalyst)
-
Anhydrous Toluene
-
Argon gas supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the 2-hydroxy-cinnamaldehyde derivative (0.2 mmol), the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.04 mmol, 20 mol%), and benzoic acid (0.02 mmol, 10 mol%).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Reaction Conditions: Seal the vial and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress via TLC or ¹H NMR analysis of aliquots. These reactions are often complete within 24-48 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture directly onto silica gel.
-
Purification: Purify the product by flash column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-formyl-2,3-dihydrobenzofuran.
-
Characterization: Analyze the purified product by NMR and determine the enantiomeric excess by chiral HPLC or SFC (Supercritical Fluid Chromatography).
Data Summary
| Catalyst System | Substrate Scope | Typical Yield | Typical ee | Reference |
| Diarylprolinol Silyl Ether | 2-Hydroxy-cinnamaldehydes | 75-99% | 90-99% | |
| Chiral Phosphoric Acids | Varies (e.g., reactions of phenols with vinyl ketones) | 60-95% | 80-97% |
Troubleshooting and Practical Considerations
-
Low Enantioselectivity:
-
Catalyst Purity: Ensure the catalyst (both ligand and metal precursor or organocatalyst) is of high purity. For organocatalysis, the presence of the other enantiomer as an impurity will significantly erode the ee.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity, albeit at the cost of a longer reaction time.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. Screen a range of solvents if selectivity is poor.
-
-
Low Yield:
-
Inert Atmosphere: For transition-metal catalysis, ensure rigorous exclusion of air and moisture, as Pd(0) species are oxygen-sensitive.
-
Substrate Purity: Impurities in the starting material can inhibit the catalyst or lead to side reactions.
-
Catalyst Loading: While higher catalyst loading can sometimes improve conversion, it may not be economical. Optimize for a balance between reaction time and yield.
-
Conclusion
The asymmetric synthesis of substituted dihydrobenzofurans is a well-developed field with robust and reliable methods. Both transition-metal catalysis and organocatalysis offer powerful, complementary strategies to access these important chiral building blocks. The choice of method will depend on the specific substitution pattern of the target molecule, scalability requirements, and cost considerations. The protocols and mechanistic insights provided herein serve as a foundation for researchers to successfully implement these advanced synthetic techniques in their own laboratories.
References
-
Title: Palladium-Catalyzed Asymmetric Allylic Alkylation Source: Trost, B. M., & Van Vranken, D. L. (1996). Chemical Reviews, 96(1), 395-422. URL: [Link]
-
Title: On the Nature of the Asymmetric Induction in a Palladium-Catalyzed Asymmetric Allylic Alkylation Source: Trost, B. M., Bunt, R. C. (1994). Journal of the American Chemical Society, 116(9), 4089–4090. URL: [Link]
-
Title: Enantioselective Organocatalytic Intramolecular aza-Michael Addition of Enals: A New Approach to Enantioenriched 1,2-Disubstituted 1,2,3,4-Tetrahydroquinolines Source: Melchiorre, P., & Jørgensen, K. A. (2003). The Journal of Organic Chemistry, 68(11), 4151–4157. URL: [Link]
-
Title: A new class of chiral organocatalysts: Synthesis of 2-substituted troponimines and their application in the enantioselective intramolecular Michael addition Source: He, H., Wang, J., & Sun, J. (2012). Chemical Communications, 48(6), 843-845. URL: [Link]
-
Title: Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of 2,3-Dihydrobenzofurans from o-Hydroxystyrenes Source: Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Angewandte Chemie International Edition, 43(12), 1566–1568. URL: [Link]
The Strategic Utility of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in Medicinal Chemistry: Application Notes and Protocols
The dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Among the various derivatives of this scaffold, (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate has emerged as a critical chiral building block, particularly in the development of novel therapeutics for metabolic diseases. Its unique stereochemistry and functional group handles—a phenolic hydroxyl, a methyl ester, and a chiral center—provide a versatile platform for the synthesis of complex molecular architectures with specific biological targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry. We will delve into its primary application as a key intermediate in the synthesis of glucokinase activators for the treatment of type 2 diabetes, providing detailed protocols for its synthesis and derivatization, and discussing the underlying principles of its application.
Table of Contents
-
Introduction: The Significance of the Dihydrobenzofuran Core
-
Application Note: A Key Intermediate for Glucokinase Activators
-
The Role of Glucokinase in Glucose Homeostasis
-
Mechanism of Action of Glucokinase Activators
-
Structure-Activity Relationship (SAR) Insights
-
-
Protocols
-
Protocol 1: Synthesis of Racemic Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Protocol 2: Chiral Resolution of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Protocol 3: Derivatization of the Phenolic Hydroxyl Group
-
Protocol 4: Amidation of the Methyl Ester
-
-
Data Presentation
-
References
Introduction: The Significance of the Dihydrobenzofuran Core
The 2,3-dihydrobenzofuran skeleton is a common feature in a variety of biologically active molecules.[1] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for appended functional groups, which is often crucial for high-affinity binding to biological targets. The inherent chirality at the C2 and C3 positions further allows for the exploration of stereospecific interactions with enzymes and receptors.
Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as:
-
Cannabinoid Receptor 2 (CB2) Agonists: For the potential treatment of neuropathic pain and inflammation.[2]
-
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitors: As anti-inflammatory and potential anti-cancer agents.[3]
-
Anti-inflammatory Agents: By inhibiting prostaglandin synthesis.[4]
The subject of this guide, this compound, has garnered significant attention as a key intermediate in the synthesis of a new class of drugs targeting metabolic disorders.[5]
Application Note: A Key Intermediate for Glucokinase Activators
A primary and well-documented application of this compound is in the synthesis of potent and selective glucokinase (GK) activators.[6]
The Role of Glucokinase in Glucose Homeostasis
Glucokinase is a key enzyme that regulates glucose metabolism in the body.[5] It acts as a glucose sensor in pancreatic β-cells and hepatocytes, controlling glucose-stimulated insulin secretion and hepatic glucose uptake and glycogen synthesis, respectively. In patients with type 2 diabetes, the activity of glucokinase is impaired, leading to hyperglycemia.
Mechanism of Action of Glucokinase Activators
Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the glucokinase enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[1] This dual action leads to:
-
In the Pancreas: Increased insulin secretion in response to rising blood glucose levels.
-
In the Liver: Enhanced glucose uptake and conversion to glycogen.
The ultimate effect is a lowering of blood glucose levels, making GKAs a promising therapeutic strategy for the management of type 2 diabetes.
Structure-Activity Relationship (SAR) Insights
Medicinal chemistry campaigns have revealed that the (R)-enantiomer of the 2,3-dihydrobenzofuran scaffold is crucial for potent glucokinase activation. The 6-hydroxy group serves as a key attachment point for a variety of substituents that can modulate the potency, selectivity, and pharmacokinetic properties of the final compound. The acetic acid side chain at the 3-position is also a critical element for interaction with the enzyme.
The general structure of glucokinase activators derived from this intermediate is shown below:
Caption: General derivatization of the core scaffold.
Protocols
The following protocols are based on procedures described in the patent literature, particularly WO2007120688, and are intended for research purposes.[6]
Protocol 1: Synthesis of Racemic Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This protocol describes a potential synthetic route to the racemic intermediate.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Methyl acrylate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Baylis-Hillman Reaction:
-
To a solution of 2,4-dihydroxybenzaldehyde (1 eq) and methyl acrylate (1.2 eq) in toluene, add DABCO (0.2 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 2-((2,4-dihydroxyphenyl)(hydroxy)methyl)acrylate.
-
-
Reductive Cyclization:
-
Dissolve the product from the previous step in methanol.
-
Cool the solution to 0 °C and add sodium borohydride (2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
-
Caption: Synthetic workflow for the racemic intermediate.
Protocol 2: Chiral Resolution of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
This protocol outlines a method for separating the enantiomers of the racemic mixture.
Materials:
-
Racemic methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Chiral stationary phase HPLC column (e.g., polysaccharide-based)
-
Mobile phase (e.g., hexane/isopropanol mixture)
-
HPLC system with UV detector
Procedure:
-
Dissolve the racemic mixture in the mobile phase to prepare a sample solution of appropriate concentration.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength.
-
Collect the fractions corresponding to each enantiomer. The (R)-enantiomer is typically the second to elute on many common chiral phases.
-
Combine the fractions of each enantiomer and remove the solvent under reduced pressure to obtain the pure enantiomers.
Protocol 3: Derivatization of the Phenolic Hydroxyl Group
This protocol describes a general method for the etherification of the 6-hydroxy group, a common step in the synthesis of glucokinase activators.
Materials:
-
This compound
-
Appropriate electrophile (e.g., 2-(chloromethyl)pyridine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1 eq) in DMF, add potassium carbonate (2-3 eq) and the electrophile (1.1-1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Protocol 4: Amidation of the Methyl Ester
This protocol outlines the conversion of the methyl ester to an amide, another common modification in the development of glucokinase activators.
Materials:
-
Methyl ester derivative from Protocol 3
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)/Water mixture
-
Hydrochloric acid (1 M)
-
Desired amine (e.g., 5-aminothiazole)
-
Coupling agent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA, triethylamine)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Saponification:
-
Dissolve the methyl ester in a THF/water mixture.
-
Add LiOH (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH 3-4.
-
Extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in DMF.
-
Add DIPEA (3 eq) and stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final amide.
-
Caption: Derivatization workflow to a final product.
Data Presentation
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₄ |
| Molecular Weight | 208.21 g/mol |
| CAS Number | 1000414-38-9 |
| Appearance | Off-white to pale yellow solid |
| Chirality | (R) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. |
Conclusion
This compound is a valuable and versatile chiral building block in medicinal chemistry. Its primary application as a key intermediate in the synthesis of novel glucokinase activators highlights its importance in the development of new treatments for type 2 diabetes. The protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this compound in their drug discovery and development programs. The strategic derivatization of its functional groups allows for the fine-tuning of pharmacological properties, leading to the identification of potent and selective clinical candidates.
References
-
2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. [Link]
-
2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry. [Link]
-
2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. PubChem. [Link]
-
This compound. LookChem. [Link]
- Fused Phenyl Amido Heterocyclic Glucokinase Activators.
-
Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US10087152B2 - Process for preparing (E)-(5,6-dihydro-1,4,2-dioxazin-3-yl)(2-hydroxyphenyl)methanone O-methyl oxime - Google Patents [patents.google.com]
- 3. tdcommons.org [tdcommons.org]
- 4. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Chiral HPLC-MS Analysis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
This application note details a robust and sensitive method for the chiral separation and analysis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key chiral intermediate in pharmaceutical synthesis. Due to the critical importance of enantiomeric purity in drug development, a reliable analytical method is paramount.[1] This protocol employs High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to achieve baseline separation of the (R) and (S) enantiomers and provide confident identification. The method utilizes a polysaccharide-based chiral stationary phase and a mobile phase optimized for both chromatographic resolution and electrospray ionization efficiency. This guide provides a comprehensive framework, from mobile phase preparation to data analysis, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a member of the dihydrobenzofuran class of heterocyclic compounds. This structural motif is prevalent in numerous natural products and pharmacologically active molecules.[2][3][4] The stereochemistry of such compounds is often crucial to their biological activity, with different enantiomers potentially exhibiting varied efficacy or even adverse effects.[1] A well-known example that underscores the importance of chiral separation is the thalidomide tragedy, where one enantiomer was sedative while the other was a potent teratogen.[1] Therefore, the development of analytical methods capable of separating and quantifying individual enantiomers is a critical step in the pharmaceutical development process.
High-Performance Liquid Chromatography (HPLC) is the most preferred method for chiral separations.[1] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common strategy for resolving enantiomers.[5][6] CSPs create a chiral environment where the two enantiomers form transient, diastereomeric complexes with differing stability, leading to different retention times.[7][8] Coupling HPLC with Mass Spectrometry (MS) provides an orthogonal detection method that offers high sensitivity and structural information, confirming the identity of the analyte and any impurities.
This application note presents a detailed protocol for the analysis of this compound using a polysaccharide-based chiral column and an LC-MS system. The rationale behind the selection of the column, mobile phase composition, and MS parameters is discussed to provide a deeper understanding of the method development process.
Experimental Workflow Overview
The analytical process involves sample preparation, HPLC separation on a chiral column, and subsequent detection and identification by mass spectrometry. The workflow is designed to be straightforward and reproducible.
Caption: General workflow for the chiral HPLC-MS analysis.
Part 1: Chromatographic Separation (HPLC)
The cornerstone of this method is the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a broad range of chiral compounds.[7][8][9] They provide chiral recognition through a combination of interactions including hydrogen bonding, π-π interactions, and steric hindrance.[8]
Instrumentation and Consumables
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Chiral Column | Daicel CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 4.6 x 150 mm |
| Guard Column | Daicel CHIRALPAK® IA-3 Guard Cartridge |
| Vials | 2 mL amber glass, screw top |
| Syringe Filters | 0.22 µm PTFE |
Reagents and Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade)
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade)
Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 999 mL of LC-MS grade water. To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 999 mL of LC-MS grade acetonitrile. Degas both mobile phases for 15 minutes using sonication or an online degasser.
Rationale: The use of a reversed-phase mobile system (water/acetonitrile) is suitable for the moderate polarity of the target analyte. Formic acid is a common mobile phase additive in LC-MS for several reasons: it provides protons for efficient positive mode electrospray ionization (ESI), improves peak shape by suppressing the ionization of residual silanol groups on the silica support, and is volatile, ensuring it doesn't contaminate the MS source.[10][11][12][13]
Detailed HPLC Method Parameters
| Parameter | Value |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| UV Detection | 280 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 15.1 | |
| 17.0 | |
| 17.1 | |
| 20.0 |
Part 2: Mass Spectrometric Detection (MS)
Mass spectrometry provides definitive identification based on the mass-to-charge ratio (m/z) of the analyte. Electrospray Ionization (ESI) is the preferred ionization technique for polar to moderately polar molecules like the target compound, particularly those containing hydroxyl and ester functional groups.[14][15][16]
Instrumentation
| Component | Specification |
| Mass Spectrometer | Agilent 6120 Single Quadrupole LC/MS or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
MS Method Parameters
| Parameter | Value |
| Ionization Mode | Positive (ESI+) |
| Capillary Voltage | 3500 V |
| Drying Gas Flow | 12 L/min |
| Drying Gas Temp. | 350 °C |
| Nebulizer Pressure | 35 psig |
| Scan Range | m/z 100 - 400 |
| Fragmentor Voltage | 70 V |
Rationale: Positive ionization mode (ESI+) is selected because the acidic mobile phase facilitates the protonation of the analyte to form the [M+H]⁺ ion.[10] The molecular weight of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (C₁₁H₁₂O₄) is 208.21 g/mol . Therefore, the primary ion expected in the mass spectrum will be the protonated molecule [M+H]⁺ at m/z 209.2. Fragmentation of dihydrobenzofuran derivatives often involves losses of small molecules like methanol (CH₃OH) or carbon monoxide (CO).[17][18] A fragmentor voltage of 70 V is applied to induce some in-source fragmentation, which can aid in structural confirmation.
Part 3: Protocol for Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution. Further dilute this stock solution with Mobile Phase A to a final concentration of 10 µg/mL.
-
Sample Preparation: Prepare the sample by dissolving it in Mobile Phase A to achieve an expected concentration of approximately 10 µg/mL.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm PTFE syringe filter directly into an HPLC vial.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) for at least 20 minutes or until a stable baseline is achieved.
-
Injection: Inject 5 µL of the prepared standard or sample into the HPLC-MS system.
-
Data Acquisition: Acquire data for the full duration of the chromatographic run (20 minutes).
Part 4: Data Analysis and Method Validation
Expected Results
Under the described conditions, the (R) and (S) enantiomers should be well-resolved. The mass spectrometer will confirm the identity of the eluting peaks by detecting the protonated molecular ion [M+H]⁺ at m/z 209.2. The enantiomeric excess (% ee) can be calculated from the peak areas in the chromatogram using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method Validation
For use in a regulated environment, the analytical method must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[19][20][21] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its enantiomer and potential impurities.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentration of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Conclusion
This application note provides a detailed, scientifically-grounded protocol for the chiral separation and analysis of this compound by HPLC-MS. The combination of a polysaccharide-based chiral stationary phase with mass spectrometric detection offers a highly selective and sensitive method suitable for quality control and research in pharmaceutical development. The provided rationale for experimental choices empowers scientists to adapt and optimize this method for similar chiral compounds.
References
-
Phenomenex. HPLC Technical Tip: Chiral Method Development. Available from: [Link]
-
Wikipedia. Chiral column chromatography. Available from: [Link]
-
Dong, M. W. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
-
Aryal, S. Outline of Chiral Chromatography. OMICS International. Available from: [Link]
-
Gómez-Pérez, M. L., et al. Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis. ResearchGate. Available from: [Link]
-
European Pharmaceutical Review. ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Available from: [Link]
-
Dahal, P. Chiral chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. Available from: [Link]
-
I.B.S. Analytical. Chiral HPLC Method Development. Available from: [Link]
-
Dias, H. J., et al. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. CNGBdb. Available from: [Link]
-
Dias, H. J., et al. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. 2017;52(12):809-816. Available from: [Link]
-
Dolan, J. Why Acid?. Separation Science. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link]
-
Shimadzu. Separation Conditions1 Fundamentals of a First-Choice Mobile Phase. Available from: [Link]
-
Chemistry LibreTexts. 14.3: Chiral Chromatography. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
University College London. HPLC solvents and mobile phase additives. Available from: [Link]
-
Waters Corporation. Mobile Phase Additives for Peptide Characterization. Available from: [Link]
-
Dias, H. J., et al. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. SciSpace. Available from: [Link]
-
Rotachrom Technologies. The Secrets to Mastering Chiral Chromatography. Available from: [Link]
-
IT Medical Team. Isolation and identification of Phenolic compounds by HPLC and E. Available from: [Link]
-
Adam, M., et al. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection. Rapid Communications in Mass Spectrometry. 2002;16(7):655-62. Available from: [Link]
-
Welter, J., et al. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques. Analytical and Bioanalytical Chemistry. 2015;407(12):3457-70. Available from: [Link]
-
Ucen, L., et al. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. Molecules. 2016;21(9):1227. Available from: [Link]
-
Pop, A., et al. 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry. 2007;21(8):1414-20. Available from: [Link]
-
Csupor-Löffler, B., et al. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. 2019;24(23):4328. Available from: [Link]
-
Bastos, E. L., et al. Phenolic Antioxidants Identified by ESI-MS from Yerba Maté (Ilex paraguariensis) and Green Tea (Camelia sinensis) Extracts. Molecules. 2007;12(3):423-32. Available from: [Link]
-
Aizik, G., et al. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry. 2013;56(19):7798-809. Available from: [Link]
-
da Silva, A. C. A., et al. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. The Journal of Organic Chemistry. 2015;80(3):1958-66. Available from: [Link]
-
Rana, M., et al. Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. Journal of Biomolecular Structure and Dynamics. 2023;41(1):1-18. Available from: [Link]
-
De Luca, L., et al. A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry. 2007;72(10):3955-3957. Available from: [Link]
-
Novak, T. J., & Yuan, H. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. 2000;23(4):705-13. Available from: [Link]
-
Wu, Z. J., et al. Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. 2010;24(8):1211-5. Available from: [Link]
-
Scriba, G. K. E. Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. 2006. Available from: [Link]
-
Scite.ai. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC–MS with on-line derivatization. Available from: [Link]
-
Megarrús, E., et al. Enantiomeric Separation of New Chiral Azole Compounds. Molecules. 2021;26(1):213. Available from: [Link]
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scite.ai [scite.ai]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 9. omicsonline.org [omicsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Why Acid? | Separation Science [sepscience.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. Mobile Phase Additives for Peptide Characterization - Waters Blog [waters.com]
- 14. itmedicalteam.pl [itmedicalteam.pl]
- 15. Determination of phenolic compounds in rose hip (Rosa canina) using liquid chromatography coupled to electrospray ionisation tandem mass spectrometry and diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 17. db.cngb.org [db.cngb.org]
- 18. scispace.com [scispace.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: 1H and 13C NMR Assignment for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted 2,3-dihydrobenzofuran, is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The specific stereochemistry at the C3 position, coupled with the substitution pattern on the aromatic ring and the acetate side chain, gives rise to a unique three-dimensional structure that can interact with biological targets in a highly specific manner.
Accurate and unambiguous assignment of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this molecule is paramount for its structural verification, stereochemical determination, and as a quality control standard in synthetic protocols. This guide provides a detailed analysis of the expected 1H and 13C NMR spectra of the title compound, including predicted chemical shifts, coupling constants, and structural assignments. Due to the limited availability of publicly accessible, detailed experimental NMR data for this specific compound at the time of this writing, this guide will leverage spectral data from closely related analogs and foundational NMR principles to provide a comprehensive and predictive analysis.
Molecular Structure and Numbering
The structural formula and atom numbering for this compound are presented below. This numbering scheme will be used for the assignment of all NMR signals.
Figure 1. Structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the protons of the dihydrofuran ring, the methylene protons of the acetate side chain, and the methyl ester protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H4 | ~6.90 | d | J ≈ 8.0 | Aromatic proton ortho to the oxygen of the dihydrofuran ring. |
| H5 | ~6.35 | dd | J ≈ 8.0, 2.0 | Aromatic proton ortho to the hydroxyl group and meta to the dihydrofuran oxygen. |
| H7 | ~6.45 | d | J ≈ 2.0 | Aromatic proton ortho to the hydroxyl group and meta to the dihydrofuran oxygen. |
| OH | ~5.0-6.0 | br s | - | Phenolic proton, chemical shift is concentration and solvent dependent. |
| H2a | ~4.60 | dd | J ≈ 9.0, 8.0 | Diastereotopic proton on C2, trans to H3. |
| H2b | ~4.20 | dd | J ≈ 9.0, 6.0 | Diastereotopic proton on C2, cis to H3. |
| H3 | ~3.80 | m | - | Chiral proton at C3, coupled to H2a, H2b, and the two H8 protons. |
| OCH₃ | ~3.70 | s | - | Singlet for the three equivalent methyl ester protons. |
| H8a | ~2.75 | dd | J ≈ 16.0, 6.0 | Diastereotopic methylene proton adjacent to the chiral center. |
| H8b | ~2.65 | dd | J ≈ 16.0, 8.0 | Diastereotopic methylene proton adjacent to the chiral center. |
Rationale for Predicted ¹H NMR Assignments:
-
Aromatic Region (δ 6.0-7.0 ppm): The three aromatic protons will form an AMX spin system. The proton at C4 (H4) is expected to be the most downfield of the aromatic protons due to its position ortho to the electron-donating ether oxygen. It will appear as a doublet coupled to H5. The protons at C5 and C7 are ortho to the electron-donating hydroxyl group and are expected to be shifted upfield. H5 will appear as a doublet of doublets due to coupling with both H4 and H7. H7 will appear as a doublet due to a smaller meta-coupling to H5.
-
Dihydrofuran Ring Protons (δ 3.8-4.7 ppm): The protons on C2 (H2a and H2b) are diastereotopic due to the adjacent chiral center at C3. They will exhibit a geminal coupling and different vicinal couplings to H3, resulting in two distinct doublet of doublets. The proton at the chiral center, H3, will be a multiplet due to coupling with the two protons on C2 and the two protons on C8.
-
Acetate Side Chain (δ 2.6-3.8 ppm): The methyl protons of the ester group (OCH₃) will appear as a sharp singlet, typically around 3.7 ppm[1]. The methylene protons at C8 are also diastereotopic and will appear as two separate signals, each as a doublet of doublets due to geminal coupling and vicinal coupling with H3.
-
Hydroxyl Proton (δ 5.0-6.0 ppm): The chemical shift of the phenolic hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It is expected to be a broad singlet and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar dihydrobenzofuran and methyl acetate structures.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C9 (C=O) | ~172.0 | Carbonyl carbon of the methyl ester. |
| C6 | ~155.0 | Aromatic carbon bearing the hydroxyl group. |
| C7a | ~154.0 | Aromatic carbon ortho to the dihydrofuran oxygen. |
| C3a | ~129.0 | Aromatic carbon at the ring junction. |
| C4 | ~125.0 | Aromatic CH carbon. |
| C5 | ~110.0 | Aromatic CH carbon ortho to the hydroxyl group. |
| C7 | ~103.0 | Aromatic CH carbon ortho to the hydroxyl group. |
| C2 | ~72.0 | Methylene carbon of the dihydrofuran ring adjacent to oxygen. |
| C10 (OCH₃) | ~52.0 | Methyl carbon of the ester group. |
| C3 | ~38.0 | Chiral methine carbon of the dihydrofuran ring. |
| C8 | ~35.0 | Methylene carbon of the acetate side chain. |
Rationale for Predicted ¹³C NMR Assignments:
-
Carbonyl and Aromatic Carbons (δ 100-175 ppm): The ester carbonyl carbon (C9) is expected to be the most downfield signal. The aromatic carbons attached to oxygen (C6 and C7a) will also be downfield due to the deshielding effect of the oxygen atoms. The remaining aromatic carbons will appear in the typical aromatic region, with the carbons ortho and para to the hydroxyl group being more shielded (upfield).
-
Aliphatic Carbons (δ 30-75 ppm): The C2 carbon, being an ether carbon, will be the most downfield of the aliphatic signals. The methyl ester carbon (C10) will appear around 52 ppm. The chiral C3 carbon and the methylene C8 carbon will be in the more upfield region of the aliphatic signals.
Experimental Protocols
To obtain high-quality NMR spectra for this compound, the following general protocols are recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may be beneficial for observing the hydroxyl proton.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
Figure 2. General workflow for NMR sample preparation and data acquisition.
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the multiplets in the ¹H NMR spectrum.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons, particularly in the aromatic and dihydrofuran regions.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms, which is crucial for definitive carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which helps in assigning quaternary carbons and piecing together the molecular fragments.
-
Conclusion
This application note provides a comprehensive guide to the predicted ¹H and ¹³C NMR spectral assignments for this compound. The provided rationale for the chemical shifts and coupling patterns, based on established principles and data from analogous structures, serves as a robust framework for the analysis of experimentally obtained spectra. The detailed protocols for sample preparation and data acquisition are designed to ensure high-quality results, enabling researchers to confidently verify the structure and purity of this important chiral molecule. The application of 2D NMR techniques is strongly recommended for unambiguous assignment of all proton and carbon signals, which is a critical step in the characterization of novel compounds for drug development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Retrieved from [Link]
Sources
The Strategic Application of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Chiral Scaffold for Modern Drug Discovery
Introduction: The Imperative of Chirality in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemical precision of a molecule is paramount. The biological targets within the human body—enzymes, receptors, and ion channels—are inherently chiral, creating a demand for enantiomerically pure pharmaceuticals to ensure therapeutic efficacy and minimize off-target effects.[1] Chiral building blocks, possessing defined three-dimensional arrangements, are the foundational elements that enable the efficient and predictable synthesis of these complex single-enantiomer drugs.[2][3]
The 2,3-dihydrobenzofuran motif is a privileged scaffold, appearing in a multitude of natural products and biologically active compounds.[4][5] Its rigid structure and potential for functionalization make it an attractive core for medicinal chemists. This application note focuses on a specific, optically active derivative, (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate . We will explore its intrinsic properties and its role as a valuable chiral building block. While its direct incorporation into the synthesis of the well-known drug Silodosin is not the established industrial route, we will present a detailed protocol for Silodosin's synthesis utilizing a structurally analogous chiral indoline precursor. This serves to illustrate the synthetic strategies employed for pharmacologically relevant molecules where precise stereocontrol is critical.
Physicochemical Properties of the Chiral Building Block
The utility of a chiral building block is defined by its physical and chemical characteristics. This compound is a versatile intermediate whose properties lend itself to various synthetic transformations.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₄ | PubChem[6] |
| Molecular Weight | 208.21 g/mol | PubChem[6] |
| CAS Number | 1234474-58-8 | LookChem[7] |
| Appearance | Not specified (typically solid or oil) | - |
| Chirality | (R)-enantiomer | - |
| Key Functional Groups | Phenolic hydroxyl, Ester, Dihydrobenzofuran core | - |
Core Application Study: Enantioselective Synthesis of Silodosin
Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its efficacy is critically dependent on the (R)-configuration of the aminopropyl side chain attached to an indoline core.[8] While industrial synthesis of Silodosin originates from indoline-based precursors, the following detailed protocol demonstrates the key bond-forming strategies and stereochemical control that are conceptually similar to how a chiral building block like our topic compound could be utilized.
The established synthesis involves the coupling of two key fragments: a chiral (R)-aminopropyl indoline derivative and a phenoxyethyl side chain.
Synthetic Workflow Overview
The overall strategy is a convergent synthesis, which improves efficiency by preparing complex fragments separately before their final coupling. This approach is common in industrial drug manufacturing to maximize yields and simplify purification.[9]
Caption: Convergent synthetic strategy for Silodosin.
Detailed Protocol: Synthesis of Silodosin Intermediate
This protocol is a composite representation based on methodologies described in the patent literature, particularly focusing on the crucial coupling step.[3][10]
Step 1: Coupling of the Chiral Indoline and the Side-Chain Mesylate
-
Rationale: This is the key bond-forming step where the two main fragments of the molecule are joined via an SN2 reaction. The chiral amine acts as the nucleophile, displacing the mesylate leaving group. The use of a base is critical to deprotonate the amine, increasing its nucleophilicity.
-
Reagents & Materials:
-
(R)-3-{5-(2-aminopropyl)-7-cyano-2,3-dihydro-1H-indol-1-yl}propyl benzoate (Fragment A, 1 equivalent)
-
2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate (Fragment B, 1.1-1.5 equivalents)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (Base, 2-3 equivalents)
-
Solvent: Isopropyl alcohol, N,N-Dimethylformamide (DMF), or Acetonitrile (ACN)
-
Nitrogen atmosphere
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, add the chiral indoline (Fragment A), the solvent, and the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature to ensure a uniform suspension.
-
Add the side-chain mesylate (Fragment B) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 24-48 hours. Monitor the reaction progress by HPLC or TLC. The prolonged reaction time is often necessary for this coupling.[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude coupled product.
-
Step 2: Deprotection and Final Hydrolysis
-
Rationale: The coupled product often contains protecting groups (e.g., a benzoate on the propyl chain) that must be removed. The final step involves the hydrolysis of the nitrile group at the 7-position of the indoline ring to the primary amide of Silodosin.
-
Reagents & Materials:
-
Crude coupled product from Step 1
-
Base for hydrolysis (e.g., Sodium Hydroxide, NaOH) in an alcohol/water mixture
-
Hydrogen Peroxide (H₂O₂) (30% solution)
-
Dimethyl Sulfoxide (DMSO)
-
-
Procedure (Hydrolysis of Benzoate):
-
Dissolve the crude product in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir at room temperature until the deprotection is complete (monitored by HPLC).
-
Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected intermediate.
-
-
Procedure (Nitrile to Amide Conversion):
-
Dissolve the deprotected intermediate in DMSO.
-
Add potassium carbonate or another suitable base.
-
Carefully add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C. This reaction is exothermic.
-
Stir for 2-4 hours until the conversion is complete.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Extract the product, Silodosin, with an organic solvent.
-
Purify the crude Silodosin by crystallization from a suitable solvent system (e.g., ethyl acetate) to achieve high purity (>99.5%).[11]
-
Best Practices and Troubleshooting
-
Control of Stereochemistry: The primary challenge in this synthesis is maintaining the enantiomeric purity of the chiral amine. The (R)-configuration is established early, often through enzymatic resolution or asymmetric hydrogenation, and must be preserved throughout the subsequent steps.[2]
-
Causality: Harsh reaction conditions (high temperatures or strongly acidic/basic environments) can risk racemization at the stereocenter. It is crucial to use the mildest effective conditions, particularly during coupling and deprotection steps.
-
-
Minimizing Side Reactions: A common side reaction during the coupling step is the N,N-dialkylation of the primary amine, where two molecules of the side chain react with one amine.[6]
-
Mitigation: This can be minimized by controlling the stoichiometry of the reactants (avoiding a large excess of the mesylate) and by slowly adding the electrophile to the reaction mixture. Purification via salt formation (e.g., tartrate salt) can be effective at removing this impurity.[3]
-
-
Reaction Monitoring: Both the coupling and hydrolysis steps can be slow. Incomplete reactions will complicate purification.
-
Best Practice: Consistent monitoring by HPLC is essential to determine the optimal reaction time and ensure full conversion, preventing the carry-over of starting materials into the final product.
-
Alternative Applications and Future Outlook
While the primary focus has been on a Silodosin-related synthesis, the this compound scaffold holds significant potential in other areas of medicinal chemistry. The combination of a chiral center, an aromatic hydroxyl group for further modification, and an ester handle for amide coupling or reduction makes it a versatile starting point for generating libraries of complex molecules for drug screening.[7] Its structure is suitable for exploring novel therapeutics in areas where benzofuran derivatives have shown promise, such as anticancer and antimicrobial agents.[12]
Conclusion
This compound exemplifies the critical role of chiral building blocks in modern synthetic chemistry. While its direct path to Silodosin is not the established route, the principles of stereocontrol, strategic bond formation, and mitigation of side reactions demonstrated in the synthesis of Silodosin are directly applicable to the use of this and similar chiral intermediates. By providing a robust framework for introducing stereochemistry, such building blocks empower researchers and drug development professionals to construct complex, enantiomerically pure molecules with greater efficiency and precision, accelerating the discovery of next-generation therapeutics.
References
-
Enantioselective synthesis of (−)-(R) Silodosin by ultrasound-assisted diastereomeric crystallization. (2013). Tetrahedron Letters. [Link]
-
Barber, D. M., et al. (2018). Convergent Synthesis of (R)-Silodosin via Decarboxylative Cross-Coupling. Organic Letters. [Link]
-
New processes for the APIs industrial production: the case of silodosin. (n.d.). AIR Unimi. [Link]
-
SILODOSIN | New Drug Approvals. (n.d.). [Link]
- Method for preparing silodosin. (2012).
- Synthesis method of silodosin. (n.d.).
- Method for synthesizing silodosin and intermediate thereof. (n.d.).
- Method for preparing silodosin. (n.d.).
- Method for synthesizing silodosin. (n.d.).
-
Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]
- Method for preparing silodosin. (2013).
-
Reddy, R. B., et al. (2014). Stereoselective Transformation of Chiral Amine: Novel Approach to the Synthesis of Optically Active Intermediate of Silodosin. ResearchGate. [Link]
-
Process for the preparation of considerably pure Silodosin. (2019). Justia Patents. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
Al-Ostath, A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences. [Link]
-
Cas 1234474-58-8,this compound. (n.d.). LookChem. [Link]
Sources
- 1. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Derivatization of the Hydroxyl Group on Dihydrobenzofuran Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Its unique structural features make it an ideal starting point for the development of novel therapeutic agents.[3] The hydroxyl group often present on this scaffold is a key handle for synthetic modification, allowing for the strategic derivatization to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a detailed exploration of established and effective protocols for the derivatization of the hydroxyl group on a model dihydrobenzofuran acetate, focusing on etherification, esterification, and silylation reactions. Understanding the nuances of these transformations is critical for researchers aiming to generate libraries of novel compounds for drug discovery programs.[1][4][5]
Strategic Importance of Hydroxyl Group Derivatization
The hydroxyl group, while contributing to the polarity and potential hydrogen bonding interactions of a molecule, can also be a site of metabolic liability. Derivatization serves several key purposes in drug development:
-
Modulation of Lipophilicity: Converting the polar hydroxyl group to a less polar ether, ester, or silyl ether can significantly impact a compound's solubility, membrane permeability, and overall lipophilicity, which are critical factors for oral bioavailability.
-
Introduction of Pharmacophoric Elements: Derivatization allows for the introduction of new functional groups that can engage with biological targets, enhancing potency and selectivity.
-
Prodrug Strategies: Esterification is a common strategy to create prodrugs that can be enzymatically cleaved in vivo to release the active parent molecule.
-
Metabolic Blocking: Masking the hydroxyl group can prevent phase II metabolic conjugation (e.g., glucuronidation), thereby increasing the compound's half-life.
-
Improvement of Physicochemical Properties: Derivatization can alter properties such as crystallinity and stability.
I. Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for forming ethers from an alkoxide and a primary alkyl halide.[6] This reaction is particularly effective for phenolic hydroxyl groups, which are more acidic than aliphatic alcohols and can be readily deprotonated by a suitable base.[7][8]
Mechanistic Rationale
The reaction proceeds via an SN2 mechanism. The phenolic hydroxyl group of the dihydrobenzofuran acetate is first deprotonated by a base to form a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage. The choice of base is crucial; for phenols, relatively weak bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.[6][8] Stronger bases like sodium hydride (NaH) can be used for less acidic alcohols.[8]
Caption: Williamson Ether Synthesis Workflow.
Detailed Protocol: O-Alkylation of Dihydrobenzofuran Acetate
This protocol describes the O-alkylation of a phenolic hydroxyl group on a dihydrobenzofuran acetate scaffold using an alkyl halide.
Materials:
-
Dihydrobenzofuran acetate with a hydroxyl group
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the dihydrobenzofuran acetate (1.0 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous acetone or acetonitrile to the flask. The volume should be sufficient to dissolve the starting material and allow for efficient stirring.
-
Reagent Addition: Add the alkyl halide (1.2 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid residue with a small amount of acetone or acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ether product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure ether derivative.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ (2.0 eq) | Mild base sufficient for deprotonating the phenolic hydroxyl group without causing unwanted side reactions. |
| Solvent | Anhydrous Acetone/Acetonitrile | Polar aprotic solvents that facilitate the Sₙ2 reaction and are easy to remove. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier of the reaction. |
| Workup | Aqueous wash | Removes inorganic byproducts and unreacted base. |
II. Esterification via Acylation
Esterification of the hydroxyl group is a common derivatization strategy, often employed to create prodrugs or to modify a compound's physicochemical properties.[9][10] Acylation with an acyl chloride or anhydride in the presence of a base is a highly efficient method for this transformation.[11][12][13][14]
Mechanistic Rationale
The acylation of a phenol can proceed through a nucleophilic acyl substitution mechanism. A base, such as pyridine or triethylamine, is typically used to activate the phenol by deprotonating it, thereby increasing its nucleophilicity. The resulting phenoxide then attacks the electrophilic carbonyl carbon of the acylating agent (acyl chloride or anhydride), leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to form the final ester product.
Caption: Esterification via Acylation Workflow.
Detailed Protocol: O-Acetylation of Dihydrobenzofuran Acetate
This protocol details the acetylation of a phenolic hydroxyl group using acetyl chloride.
Materials:
-
Dihydrobenzofuran acetate with a hydroxyl group
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: Dissolve the dihydrobenzofuran acetate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine or triethylamine (1.5 eq).
-
Reagent Addition: Slowly add acetyl chloride (1.2 eq) to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acetate derivative.
| Parameter | Condition | Rationale |
| Acylating Agent | Acetyl Chloride (1.2 eq) | Highly reactive acylating agent ensuring efficient esterification. |
| Base | Pyridine (1.5 eq) | Acts as a nucleophilic catalyst and scavenges the HCl byproduct. |
| Solvent | Anhydrous DCM | Inert solvent that dissolves the reactants and is easy to remove. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
III. Silylation for Protection or Analysis
Silylation is a versatile method for protecting hydroxyl groups during multi-step syntheses or for increasing the volatility of compounds for gas chromatography (GC) analysis.[15][16][17] Silyl ethers are generally stable under a variety of conditions but can be easily removed when needed.[15]
Mechanistic Rationale
Silylation of a hydroxyl group typically involves the reaction with a silyl halide (e.g., trimethylsilyl chloride, TMSCl) or a silylating agent like hexamethyldisilazane (HMDS) in the presence of a base.[15][16][18][19] The base, often an amine like triethylamine or imidazole, facilitates the reaction by activating the silylating agent and neutralizing the acidic byproduct. The hydroxyl group acts as a nucleophile, attacking the silicon atom and displacing a leaving group.
Caption: Silylation of a Hydroxyl Group.
Detailed Protocol: Trimethylsilylation of Dihydrobenzofuran Acetate
This protocol describes the formation of a trimethylsilyl (TMS) ether.
Materials:
-
Dihydrobenzofuran acetate with a hydroxyl group
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et₃N) or Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve the dihydrobenzofuran acetate (1.0 eq) in anhydrous DCM or THF.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Reagent Addition: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 30 minutes to 2 hours, monitoring its progress by TLC.
-
Workup:
-
Quench the reaction with saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude silyl ether is often used directly in the next step without further purification. If necessary, it can be purified by column chromatography, though care must be taken as silyl ethers can be sensitive to silica gel.
| Parameter | Condition | Rationale |
| Silylating Agent | TMSCl (1.2 eq) | A common and reactive silylating agent. |
| Base | Triethylamine (1.5 eq) | Scavenges the HCl byproduct, driving the reaction to completion. |
| Solvent | Anhydrous DCM/THF | Inert solvents that are easy to remove. |
| Reaction Time | 0.5 - 2 hours | Silylation is typically a fast reaction. |
Conclusion
The derivatization of the hydroxyl group on dihydrobenzofuran acetate provides a powerful avenue for modulating the biological and physicochemical properties of this important scaffold. The choice of etherification, esterification, or silylation depends on the specific goals of the research program, whether it be to create a library of analogs for structure-activity relationship studies, to develop a prodrug, or to protect the hydroxyl group for subsequent synthetic transformations. The protocols provided herein offer robust and well-established methods for achieving these derivatizations, serving as a valuable resource for researchers in the field of drug discovery and development.
References
- Vertex AI Search. O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.
- University of Calgary. Ch24 - Acylation of phenols.
- CORE. Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.
- YouTube. Reaction of phenol with acetyl chloride & benzoyl chloride | Esterification. 2023.
- Al-Ostath A, Abed A, Al-Qerem W, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. 2023.
- University of Wisconsin-Stout. The Williamson Ether Synthesis.
- Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation).
- ResearchGate. Synthesis of dihydrobenzofuran derivatives 79, 80, and 82 by a base-induced reaction.
- ACS Publications. Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPARα Agonists with Potent Hypolipidemic Activity. Journal of Medicinal Chemistry.
- RSC Publishing. Acylation. Part XX. The comparative acylation of phenols and thiols.
- PMC - NIH. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review.
- RSC Publishing. Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Green Chemistry. 2009.
- Scilit. Recent advances in catalytic silylation of hydroxyl‐bearing compounds: A green technique for protection of alcohols using Si–O bond formations.
- eScholarship.org. Selective Silylation of Aromatic and Aliphatic C–H Bonds By Caleb Karmel.
- Semantic Scholar. Synthesis of Dihydrobenzofuranone Derivatives with Biotechnological Methods. 2018.
- Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Organic Chemistry Portal. 2,3-Dihydrobenzofuran synthesis.
- RSC Publishing. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. 2024.
- Google Patents. US6875880B2 - Silylation of hydroxyl groups.
- Google Patents. US20060089405A1 - Asymmetric synthesis of dihydrobenzofuran derivatives.
- YouTube. Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min!. 2019.
- PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. 2016.
- Organic Chemistry Research. Regular Article.
- ResearchGate. Williamson ether synthesis | Request PDF.
- ResearchGate. (PDF) Reactivity of Benzofuran Derivatives.
- J. Braz. Chem. Soc. Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. 2020.
- PubMed. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. 2013.
- PubChem. Methyl (3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetate.
- Google Patents. US3147280A - Preparation of benzofuran derivatives.
- Google Patents. CN101107238A - Asymmetric synthesis of dihydrobenzofuran derivatives.
- PMC - PubMed Central. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. 2022.
- ResearchGate. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF. 2025.
- SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. 2012.
- MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. 2020.
- PMC - NIH. Post-Chromatographic Derivatization Coupled with Mass Spectrometry as a Method of Profiling and Identification of Antioxidants; Ligustrum vulgare Phytocomplex as an Example. 2023.
- ResearchGate. (PDF) Derivatization reactions and reagents for gas chromatography analysis.
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. francis-press.com [francis-press.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review - MedCrave online [medcraveonline.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. Acylation. Part XX. The comparative acylation of phenols and thiols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. Catalyst -free silylation of alcohols and phenols by promoting HMDS in CH 3 NO 2 as solvent - Green Chemistry (RSC Publishing) DOI:10.1039/B913398D [pubs.rsc.org]
- 16. scilit.com [scilit.com]
- 17. scispace.com [scispace.com]
- 18. US6875880B2 - Silylation of hydroxyl groups - Google Patents [patents.google.com]
- 19. youtube.com [youtube.com]
Topic: Advanced Purification Strategies for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
An Application Guide by Senior Application Scientists
Audience: Researchers, scientists, and drug development professionals.
Abstract: (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key chiral intermediate in the synthesis of various pharmaceutical agents.[1][2] Achieving high enantiomeric and chemical purity is paramount for its use in drug development, as impurities can affect the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of robust purification techniques, moving beyond simple procedural lists to explain the underlying principles and rationale for methodological choices. We present field-proven protocols for chromatographic separation and recrystallization, alongside advanced methods for chiral purity assessment, ensuring a comprehensive resource for scientists working with this valuable compound.
Foundational Principles: Understanding the Molecule
Effective purification begins with a thorough understanding of the target molecule's physicochemical properties and the likely impurity profile derived from its synthesis.
Physicochemical Characteristics
This compound possesses a moderately polar structure due to the phenolic hydroxyl group and the methyl ester, balanced by the bicyclic benzofuran core. These features dictate its solubility and chromatographic behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₄ | [3] |
| Molecular Weight | 208.21 g/mol | [3] |
| Predicted XLogP3 | 1.2 - 1.43 | [3][4] |
| Predicted Boiling Point | 326.5 ± 42.0 °C | [4][5] |
| Predicted pKa | 9.77 ± 0.40 | [4] |
The XLogP3 value suggests good solubility in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone, which are excellent candidates for both chromatography and extraction. The phenolic hydroxyl group (pKa ~9.77) allows for potential manipulation of solubility in aqueous bases, a property that can be exploited for extractive purification to remove non-acidic impurities.
Common Impurity Profile
Purification strategies must be designed to remove key impurities, which typically include:
-
(S)-enantiomer: The incorrect stereoisomer, which may exhibit different pharmacological activity or be considered an impurity by regulatory bodies.
-
Unreacted Starting Materials: Precursors from the synthesis route.
-
Reaction Byproducts: Products from side reactions, such as over-alkylation, hydrolysis of the ester, or thermal degradation products.
-
Residual Solvents and Reagents: Catalysts, bases, and solvents used in the synthesis.
Core Purification Workflow
A multi-step approach is typically required to achieve high purity (>99%). The general workflow involves a primary chromatographic separation followed by a final polishing step via recrystallization.
Caption: General workflow for the purification of the target compound.
Detailed Protocols and Methodologies
Protocol 1: Silica Gel Flash Chromatography
Flash chromatography is the primary method for removing the bulk of impurities. The moderate polarity of the target compound makes it an ideal candidate for normal-phase silica gel chromatography.[6][7]
Rationale for Parameter Selection:
-
Stationary Phase: Standard silica gel (200-300 mesh) provides a good balance between resolution and flow rate.[6]
-
Mobile Phase (Eluent): A hexane/ethyl acetate system is recommended. Hexane serves as the non-polar component, while ethyl acetate's polarity is well-suited to elute the compound. Starting with a low polarity (e.g., 20% ethyl acetate) and gradually increasing it (gradient elution) allows for the separation of less polar byproducts first, followed by the target compound, and finally, more polar impurities. This method provides superior separation compared to isocratic (constant solvent ratio) elution.
Step-by-Step Protocol:
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~2-3 times the mass of the crude oil). Dry this mixture to a fine, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.
-
Column Packing: Wet-pack a glass column with silica gel in the initial, low-polarity eluent (e.g., 85:15 Hexane:Ethyl Acetate). Ensure the packed bed is stable and free of air bubbles.
-
Loading: Carefully add the prepared slurry to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a UV lamp (254 nm) for visualization.
-
Gradient Increase: Gradually increase the polarity of the mobile phase (e.g., to 70:30, then 60:40 Hexane:Ethyl Acetate) to elute the target compound. The optimal gradient will depend on the specific impurity profile and should be determined by preliminary TLC analysis.
-
Fraction Analysis: Combine the fractions that contain the pure product, as determined by TLC or HPLC analysis.
-
Concentration: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product, typically as an oil or semi-solid.
Protocol 2: Recrystallization for Final Polishing
Recrystallization is a powerful technique to increase purity from ~95-98% (post-chromatography) to >99% and to obtain a stable, crystalline solid.[8]
Rationale for Solvent Selection: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethyl acetate/hexane or toluene/heptane, is often effective.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the semi-purified compound in a minimal amount of a hot, high-solubility solvent (e.g., ethyl acetate or toluene).
-
Induce Insolubility: While the solution is still warm, slowly add a hot, low-solubility "anti-solvent" (e.g., hexane or heptane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few more drops of the high-solubility solvent to redissolve the precipitate.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical as it promotes the formation of large, pure crystals, excluding impurities from the crystal lattice.
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Chiral Purity Assessment and Separation
Confirming the enantiomeric excess (e.e.) of the (R)-enantiomer is a critical quality control step.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the standard method for determining enantiomeric purity. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) are often effective for separating a wide range of chiral compounds.[9]
-
Capillary Electrophoresis (CE): For advanced applications, CE offers a high-resolution alternative. A patent discloses a method for this specific compound class using sulfated-beta-cyclodextrin as a chiral selector in the buffer solution, achieving baseline separation of the enantiomers.[1] This technique is advantageous due to its speed, low sample consumption, and minimal solvent usage.[1]
Troubleshooting Common Purification Issues
Caption: Decision-making diagram for troubleshooting common purification problems.
References
- BenchChem. (2025).
- National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
- BenchChem. (2025). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
- LookChem. (n.d.). Cas 1234474-58-8, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- PubChem - National Center for Biotechnology Information. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Echemi. (n.d.). methyl 2-[(3S)
- National Institutes of Health (NIH). (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry.
- Guidechem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- National Institutes of Health (NIH). (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles.
- TargetMol. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- National Institutes of Health (NIH). (n.d.).
- ChemicalBook. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- National Institutes of Health (NIH). (n.d.). Methyl 2-(5-fluoro-3-methylsulfinyl-1-benzofuran-2-yl)
- MDPI. (2021).
Sources
- 1. Cas 1234474-58-8,this compound | lookchem [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
Topic: Strategic O-Alkylation of 6-Hydroxy-2,3-dihydrobenzofuran for Drug Discovery Scaffolds
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Privileged 2,3-Dihydrobenzofuran Scaffold
The 2,3-dihydrobenzofuran core is a prominent "privileged structure" in medicinal chemistry. Its rigid, planar framework serves as an excellent platform for developing therapeutic agents targeting a wide array of biological targets. Derivatives have demonstrated significant potential as anti-inflammatory agents, cannabinoid receptor 2 (CB₂) agonists for neuropathic pain, and central nervous system (CNS) protective agents.[1][2][3] The strategic modification of this core, particularly through alkylation of the C6 hydroxyl group, allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions, making it a critical transformation in lead optimization.
This application note provides a comprehensive guide to the experimental setup for the O-alkylation of 6-hydroxy-2,3-dihydrobenzofuran. We will delve into the mechanistic underpinnings of the reaction, offer a detailed and robust protocol, and discuss key parameters for optimization and troubleshooting.
Reaction Overview and Mechanistic Considerations
The most reliable and widely used method for the O-alkylation of phenols is the Williamson Ether Synthesis .[4] This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[4][5] The process involves two critical steps:
-
Deprotonation: The weakly acidic phenolic proton of 6-hydroxy-2,3-dihydrobenzofuran is removed by a suitable base to form a highly nucleophilic phenoxide anion. Even relatively weak bases are sufficient for this step.[6]
-
Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of an alkyl halide (or another suitable electrophile with a good leaving group), displacing the halide and forming the desired ether linkage.[4][6]
A key consideration in the alkylation of phenolates is the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring).[6] The choice of solvent is paramount in directing the reaction's outcome. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are preferred for O-alkylation as they solvate the counter-ion of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it exposed and highly nucleophilic.[6] Conversely, protic solvents can shield the oxygen atom through hydrogen bonding, which may increase the proportion of C-alkylated product.[6]
Sources
- 1. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmaxchange.info [pharmaxchange.info]
Application Notes and Protocols for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Abstract
This document provides a comprehensive guide to the safe handling and storage of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate (CAS No. 1234474-58-8). As a key intermediate in pharmaceutical and agrochemical synthesis, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] These protocols are designed for researchers, scientists, and drug development professionals, emphasizing a risk-based approach grounded in the principles of chemical reactivity and established safety standards.
Compound Profile and Hazard Identification
This compound is a multifaceted organic compound featuring a dihydrobenzofuran core, a phenolic hydroxyl group, and a methyl ester functional group.[1] Its utility as a synthetic building block is significant, but its structural components necessitate careful handling.[1][2]
1.1. Structural Analysis of Potential Hazards
-
Dihydrobenzofuran Core: Benzofuran and its derivatives are known to be biologically active.[3] Some benzofurans are classified as harmful and potential carcinogens, warranting precautions to minimize exposure.[4][5]
-
Phenolic Hydroxyl Group: The hydroxyl group can make the compound an irritant. Phenols are susceptible to oxidation, which can change the compound's properties over time and may be accelerated by light and air.
-
Methyl Ester Group: While esters are generally less reactive than other carbonyl compounds, they can be hydrolyzed under acidic or basic conditions.[6][7][8] The presence of the methyl acetate moiety suggests potential for flammability and, upon decomposition, the release of carbon oxides.[4][9]
1.2. GHS Hazard Classification (Inferred) Based on data for the analogous compound (CAS 805250-17-3), the following GHS classifications should be assumed[10]:
-
GHS07: Warning
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Researchers should handle this compound as, at a minimum, an irritant that is harmful if ingested, with potential for respiratory tract irritation.
Table 1: Physicochemical and Safety Data
| Property | Value | Source / Rationale |
| CAS Number | 1234474-58-8 | (R)-enantiomer[1] |
| Molecular Formula | C₁₁H₁₂O₄ | [10][11] |
| Molecular Weight | 208.21 g/mol | [10][11] |
| Appearance | Colorless liquid or solid (predicted) | General property of similar esters |
| Boiling Point | 326.5 ± 42.0 °C (Predicted) | [12][13] |
| Flash Point | 126.9 ± 21.4 °C (Predicted) | [12] |
| Hazard Statements | H302, H315, H319, H335 | Inferred from analogous compound[10] |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Inferred from analogous compound[10] |
Risk Assessment and Control Hierarchy
A systematic approach to safety involves implementing a hierarchy of controls. This framework prioritizes the most effective measures to minimize risk.
2.1. Routes of Exposure
-
Inhalation: Although the predicted boiling point is high, vapors or aerosols may be generated, especially if heated. The compound is expected to cause respiratory irritation.[10] All handling should be performed in a well-ventilated area, preferably a chemical fume hood.[14]
-
Skin Contact: The compound is classified as a skin irritant.[10] Prolonged contact may lead to dermatitis.[5] Chemically resistant gloves are mandatory.
-
Eye Contact: Direct contact poses a risk of serious eye irritation.[10] Chemical safety goggles are essential.
-
Ingestion: The compound is considered harmful if swallowed.[10] Eating, drinking, or smoking in the laboratory is strictly prohibited.
2.2. Engineering Controls The primary engineering control for handling this substance is a certified chemical fume hood.[14] This is critical for two reasons: it prevents the inhalation of any aerosols or vapors and contains any potential spills. The fume hood's exhaust system ensures that airborne concentrations are kept below any permissible exposure limits.[4]
2.3. Administrative Controls
-
Designated Area: All work with this compound should be conducted in a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.
-
Standard Operating Procedures (SOPs): Laboratory-specific SOPs for handling this compound must be written and followed. All personnel must be trained on these SOPs before beginning work.
-
Hygiene Practices: Wash hands and any exposed skin thoroughly after handling.[9][15] Do not store food or drink in the laboratory.
2.4. Personal Protective Equipment (PPE) PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.
-
Eye Protection: Chemical safety goggles or a face shield are required.[4]
-
Hand Protection: Nitrile or other chemically resistant gloves are mandatory.[14] Gloves must be inspected for tears or holes before each use and should be changed immediately if contamination is suspected.
-
Protective Clothing: A standard laboratory coat must be worn and kept fully fastened.[4]
-
Respiratory Protection: If work must be performed outside of a fume hood where aerosol or vapor generation is possible, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[4][5]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for common laboratory manipulations.
3.1. Protocol: Weighing and Aliquoting
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood is on and operating correctly.
-
Staging: Place a clean, tared weigh boat on an analytical balance inside the fume hood.
-
Dispensing: Retrieve the stock container from its designated storage location. Carefully open the container inside the fume hood. Using a clean spatula, transfer the desired amount of the compound to the weigh boat.
-
Sealing: Immediately and securely close the stock container.
-
Cleanup: Wipe the spatula clean. Dispose of any contaminated materials (e.g., weigh paper, gloves) in the designated hazardous waste container.
-
Documentation: Record the exact weight and lot number in the laboratory notebook.
3.2. Protocol: Solution Preparation
-
Preparation: In a chemical fume hood, place a properly sized volumetric flask or beaker on a stir plate. Add a magnetic stir bar.
-
Solvent Addition: Add a portion of the desired solvent to the flask. The choice of solvent should be based on the experimental requirements and known solubility data.
-
Compound Addition: Carefully add the pre-weighed this compound to the solvent.
-
Dissolution: Begin stirring. If necessary, gently warm the solution to aid dissolution, but avoid boiling to prevent aerosol generation.
-
Final Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. If using a volumetric flask, carefully add solvent to the calibration mark.
-
Labeling: Immediately label the container with the compound name, concentration, solvent, date, and your initials.
Safe Storage and Waste Disposal
4.1. Storage Conditions Improper storage can lead to degradation of the compound and the creation of additional hazards. The phenolic hydroxyl group is particularly sensitive to oxidation.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C or as specified by the supplier.[10] | To slow potential degradation pathways. Refrigerated storage is a common practice for complex organic molecules.[16] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To prevent air-oxidation of the phenolic hydroxyl group. |
| Container | Tightly sealed, amber glass vial or bottle. | To protect from light, which can catalyze degradation, and prevent vapor leakage.[9][17] |
| Location | Store in a well-ventilated, designated area for chemical reagents.[9][17] | To ensure proper segregation and ventilation. |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases.[9] | To prevent vigorous, potentially hazardous reactions. |
4.2. Spill Management
-
Small Spills (inside a fume hood):
-
Large Spills:
-
Evacuate the immediate area and alert laboratory personnel and the institutional Environmental Health & Safety (EHS) office.
-
Prevent entry into the area. Do not attempt to clean up a large spill without proper training and equipment.
-
4.3. Waste Disposal All waste materials, including unused compound, contaminated absorbents, and empty containers, must be treated as hazardous waste.[16]
-
Collect all waste in a designated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific procedures.
Workflow Visualization
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
-
LookChem. (n.d.). Cas 1234474-58-8, this compound. Retrieved from [Link]
-
Penta Chemicals. (2025, April 23). Methyl acetate Safety Data Sheet. Retrieved from [Link]
-
Agilent Technologies. (2019, March 25). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Functional Group. Retrieved from [Link]
-
MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Retrieved from [Link]
-
LabXchange. (n.d.). Ester Functional Group and Esterification. Retrieved from [Link]
-
Study.com. (n.d.). Ester | Functional Group, Properties & Structural Formula. Retrieved from [Link]
-
Introductory Chemistry. (n.d.). Functional Groups Names, Properties, and Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ester. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. cloudfront.zoro.com [cloudfront.zoro.com]
- 5. fishersci.com [fishersci.com]
- 6. Ester Functional Group - Chemistry Steps [chemistrysteps.com]
- 7. LabXchange [labxchange.org]
- 8. Ester - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. chemscene.com [chemscene.com]
- 11. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | C11H12O4 | CID 53393313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. guidechem.com [guidechem.com]
- 13. echemi.com [echemi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. pentachemicals.eu [pentachemicals.eu]
Troubleshooting & Optimization
Troubleshooting enantiomeric excess in chiral dihydrobenzofuran synthesis
Welcome to the technical support center for the enantioselective synthesis of dihydrobenzofurans. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereocontrol. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Troubleshooting Guide & FAQs
Question 1: My enantiomeric excess (ee) is consistently low or non-existent. Where should I start troubleshooting?
This is the most common issue and often points to foundational experimental parameters rather than a flaw in the chosen synthetic route. Before delving into complex optimization, a systematic check of the basics is essential.
Answer: Start with the most fundamental aspects of your setup. Low enantioselectivity is often a symptom of impurities, moisture, or suboptimal reaction conditions rather than a catastrophic failure of the catalytic system.
A logical troubleshooting sequence involves verifying your inputs and the reaction environment.
Caption: A stepwise workflow for diagnosing low enantiomeric excess.
-
Reagent and Solvent Purity:
-
Substrates: Ensure your starting materials (e.g., phenols, alkenes) are pure. Unreacted starting materials or byproducts from their synthesis can sometimes interfere with the catalyst.
-
Solvents: Use anhydrous solvents. Water is a common poison for many catalytic systems, particularly those involving organometallics or sensitive Lewis acids. It can hydrolyze the catalyst or react with intermediates, opening non-stereoselective pathways.[1]
-
Additives: If your reaction uses bases, acids, or other additives, their purity and stoichiometry are critical. For instance, using an incorrect amount of a base can prevent the formation of the active catalytic species.[2]
-
-
Inert Atmosphere: Many transition metal catalysts (e.g., Pd, Rh, Ir, Ni) and organocatalysts are sensitive to oxygen and moisture.[3][4][5] Ensure your glassware is rigorously oven- or flame-dried and that the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[1]
Question 2: I've confirmed my reagents are pure and the conditions are anhydrous, but the ee is still poor. Could the catalyst be the problem?
Answer: Absolutely. The chiral catalyst is the heart of the asymmetric transformation, and its state and handling are paramount. Several factors related to the catalyst can dramatically affect enantioselectivity.
-
Catalyst/Ligand Purity and Integrity:
-
Enantiomeric Purity: Verify the enantiomeric purity of your chiral ligand or organocatalyst. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee, a phenomenon known as a non-linear effect.
-
Chemical Purity: The catalyst or ligand may have degraded during storage. For example, phosphine-based ligands are susceptible to oxidation. It is often best practice to use freshly opened reagents or purify them before use.[6]
-
Source: Commercial batches can vary. If you suspect an issue, consider sourcing the catalyst/ligand from a different supplier or synthesizing it in-house.
-
-
Catalyst Loading: While it may seem counterintuitive, both too low and too high catalyst loadings can negatively impact ee.
-
Low Loading: Insufficient catalyst may lead to a significant background (non-catalyzed) reaction, which is racemic and lowers the overall ee.
-
High Loading: In some cases, high concentrations can lead to the formation of catalyst aggregates (dimers, etc.) that have lower stereoselectivity than the monomeric species. Systematically screen catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimum. An increased ligand loading was shown to improve ee in a Pd(II)-catalyzed C-H activation.[7]
-
-
In Situ Catalyst Formation: If you are preparing the active catalyst in situ (e.g., by mixing a metal precursor and a chiral ligand), ensure this step is performed correctly. The pre-formation time and temperature can be critical for the complete complexation of the ligand to the metal center. Incomplete formation can leave achiral metal species that catalyze a racemic reaction.
Question 3: My ee is moderate (~50-80%), but I need to improve it for my application. What reaction parameters should I optimize?
Answer: Achieving excellent enantioselectivity often requires fine-tuning the reaction conditions. The transition state energies leading to the two enantiomers are often very close, and subtle changes in the reaction environment can shift the balance favorably.
-
Temperature: This is one of the most powerful levers for improving ee. In most cases, lowering the reaction temperature increases enantioselectivity.[8] This is because the difference in the free energy of activation (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT) available to the system.
-
Troubleshooting Protocol: Run the reaction at progressively lower temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) and analyze the ee at each point. Be aware that lowering the temperature will also decrease the reaction rate, so you may need to extend the reaction time.
-
-
Solvent: The solvent can have a profound impact on stereoselectivity by influencing catalyst solubility, aggregation state, and the stability of the diastereomeric transition states through specific interactions (e.g., hydrogen bonding).[8][9]
-
Screening: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, diethyl ether, ethyl acetate). For instance, a dramatic improvement in ee was observed when switching from toluene to ethers or ethyl acetate in a copper-catalyzed conjugate addition.[9]
-
-
Concentration: The concentration of your reactants can influence the reaction order and the potential for catalyst aggregation or background reactions. Run the reaction at different concentrations (e.g., 0.05 M, 0.1 M, 0.5 M) to see if it affects the ee.
The following table summarizes the typical effects of these parameters.
| Parameter | Change | Expected Effect on ee | Potential Trade-off |
| Temperature | Decrease | Often Increases | Slower reaction rate |
| Solvent | Screen various | Highly variable, can be dramatic | Reaction rate, solubility |
| Concentration | Decrease | May Increase | Slower reaction rate |
| Catalyst Loading | Optimize | May Increase | Cost, side reactions |
Question 4: I am using an organocatalytic system (e.g., cinchona alkaloid, squaramide, or primary amine-thiourea) and my diastereoselectivity is good, but my enantioselectivity is poor. What is unique to these systems?
Answer: Organocatalytic systems often rely on a network of non-covalent interactions, such as hydrogen bonding, to establish the chiral environment.[8][10][11] This makes them particularly sensitive to the reaction medium.
-
Hydrogen Bonding: The key to many bifunctional organocatalysts, like those derived from cinchona alkaloids or featuring thiourea/squaramide motifs, is their ability to act as both a Brønsted base (e.g., the quinuclidine nitrogen) and a hydrogen-bond donor (e.g., the thiourea N-H protons).[2]
-
Solvent Interference: Protic solvents (like alcohols) or highly polar, coordinating solvents (like DMSO) can disrupt this crucial hydrogen-bonding network, leading to a loss of stereocontrol. Non-polar, non-coordinating solvents like toluene, mesitylene, or dichloromethane are often preferred.[8]
-
Additives: The presence of acidic or basic impurities can titrate your catalyst, rendering it ineffective. Ensure all substrates and reagents are neutral unless an additive is explicitly required.
-
-
Catalyst Structure: The steric and electronic properties of the organocatalyst are finely tuned. Small changes can have a large impact. For example, studies on primary amine-thiourea catalysts showed that substituents on the thiourea nitrogen and the chiral diamine backbone play a crucial role in both catalytic efficacy and chiral induction.[11] If multiple derivatives of a catalyst class are available, it is worth screening them.
Caption: Role of a bifunctional organocatalyst in stereocontrol.
Question 5: I've tried optimizing everything and the ee is still not satisfactory. What are my next steps?
Answer: If systematic optimization of a given protocol fails, it may be time to consider more fundamental changes to the reaction strategy.
-
Change the Chiral Ligand/Catalyst: The "no single catalyst is a panacea" principle applies here. The electronic and steric properties of your specific substrate may be a poor match for the chosen catalyst. Consult the literature for the synthesis of analogous dihydrobenzofurans and see which catalyst systems were successful. Many synthetic strategies exist, including those catalyzed by Rh, Pd, Ir, Cu, Ni, and various organocatalysts.[3][12][13] A different metal or a different class of ligand may be what is required.
-
Modify the Substrate: Sometimes, a minor modification to the substrate can lead to a significant improvement in ee. For example, changing a protecting group or altering the steric bulk of a substituent remote from the reacting center can subtly influence how the substrate fits into the catalyst's chiral pocket.
-
Consider a Different Synthetic Route: While this is the most drastic option, some substrates are inherently challenging for a given transformation. There are numerous ways to construct the dihydrobenzofuran core, such as intramolecular hydroarylation, [4+1] cyclization, or Heck reactions.[4][6][13] A different disconnection may provide a more robust route to high enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Reaction Condition Screening (Microscale)
This protocol outlines a systematic approach to screen temperature and solvent to optimize enantiomeric excess.
-
Setup: In an array of oven-dried vials equipped with stir bars, add your chiral catalyst/ligand (e.g., 5 mol%) under an inert atmosphere.
-
Solvent Addition: To each vial, add 0.5 mL of a different anhydrous solvent (e.g., Vial 1: Toluene, Vial 2: CH₂Cl₂, Vial 3: THF, Vial 4: Et₂O).
-
Temperature Control: Place the vials in cooling baths set to different temperatures (e.g., Array A at 0 °C, Array B at -20 °C). Allow the solutions to equilibrate for 15 minutes.
-
Reaction Initiation: Add your starting materials (e.g., phenol substrate followed by the coupling partner) via syringe to each vial.
-
Monitoring: Stir the reactions for a predetermined time (e.g., 24 hours). Monitor reaction completion by TLC or LC-MS by taking microliter aliquots.
-
Workup & Analysis: Quench the reactions, perform a standard workup, and purify the product (e.g., via flash chromatography).
-
Enantiomeric Excess Determination: Analyze the ee of each sample using chiral HPLC or SFC. Compare the results to identify the optimal solvent and temperature combination.
References
-
Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Asymmetric Synthesis of Dihydrobenzofurans by an Organocatalytic [4+1] Cyclization. Synfacts. Available at: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. Available at: [Link]
-
Enantioselective Synthesis of trans-Dihydrobenzofurans via Primary Amine-Thiourea Organocatalyzed Intramolecular Michael Addition. The Journal of Organic Chemistry. Available at: [Link]
-
Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. ResearchGate. Available at: [Link]
-
Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis. Chemical Science. Available at: [Link]
-
Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Chemistry – A European Journal. Available at: [Link]
-
Enantioselective Construction of 2-Aryl-2,3-dihydrobenzofuran Scaffolds Using Cu/SPDO-Catalyzed [3 + 2] Cycloaddition. Organic Letters. Available at: [Link]
-
Nickel-Catalyzed Stereoselective Synthesis of Dihydrobenzofuran Exocyclic Alkenyl Carboxylic Acids from CO2. Organic Letters. Available at: [Link]
-
Synthesis of dihydrobenzofurans (36) by enantioselective intramolecular hydroarylation of aryloxyolefins (35). ResearchGate. Available at: [Link]
-
Enantioselective synthesis of trans-dihydrobenzofurans via Michael addition. ResearchGate. Available at: [Link]
-
Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans. ResearchGate. Available at: [Link]
-
2,3-Dihydrobenzofuran synthesis. Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. PubMed. Available at: [Link]
-
One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. Available at: [Link]
-
Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. Available at: [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health. Available at: [Link]
-
Strategies for the synthesis of 2,3-dihydrobenzofurans. UCL Discovery. Available at: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Synthesis of Optically Active 2,3-Dihydrobenzofuran Derivatives through a Combination Strategy of Iron(III)-Catalyzed Reaction and Enzymatic Reaction. ResearchGate. Available at: [Link]
-
Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society. Available at: [Link]
-
Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives via Steric Hindrance-Overcoming Strategy. The Journal of Organic Chemistry. Available at: [Link]
-
Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Available at: [Link]
-
Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes. RSC Publishing. Available at: [Link]
-
Asymmetric Synthesis of 2,3‐Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o‐Quinone Methides. National Institutes of Health. Available at: [Link]
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]
-
Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. Available at: [Link]
-
Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. National Institutes of Health. Available at: [Link]
-
Asymmetric Synthesis of Hydrobenzofuranones via Desymmetrization of Cyclohexadienones using the Intramolecular Stetter Reaction. National Institutes of Health. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bidirectional enantioselective synthesis of bis-benzofuran atropisomeric oligoarenes featuring two distal C–C stereogenic axes - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04378K [pubs.rsc.org]
- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structurally divergent enantioselective synthesis of benzofuran fused azocine derivatives and spiro-cyclopentanone benzofurans enabled by sequential catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organocatalytic enantioselective synthesis of dihydronaphthofurans and dihydrobenzofurans: reaction development and insights into stereoselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 13. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Dihydrobenzofuran Formation
Welcome to the technical support center for the synthesis of dihydrobenzofurans. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Dihydrobenzofurans are prevalent in numerous natural products and pharmaceuticals, making their efficient synthesis a critical aspect of modern organic chemistry.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information herein is grounded in established scientific principles and field-proven insights to ensure you can overcome common hurdles and optimize your reaction conditions for maximal yield and selectivity.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems that can arise during the synthesis of dihydrobenzofurans. Each issue is presented with potential causes and actionable solutions to get your reaction back on track.
Issue 1: Low or No Product Yield
You've set up your reaction to synthesize a 2,3-dihydrobenzofuran, but upon analysis, you find a low yield of the desired product or none at all, with starting materials remaining.
Possible Causes & Solutions:
-
Inefficient Catalyst System: The choice of catalyst and ligands is paramount, especially in transition metal-catalyzed reactions (e.g., Palladium, Rhodium, Copper).[2][4]
-
Palladium-Catalyzed Reactions: For Heck-type or carboalkoxylation reactions, ensure your Pd(0) source is active.[5][6][7] Catalyst decomposition to palladium black is a common issue that can be mitigated by using appropriate ligands and ensuring an inert atmosphere.[8] Consider using bulky, electron-rich phosphine ligands which can stabilize the catalytic species.[2]
-
Silver-Promoted Oxidative Coupling: In the synthesis of dihydrobenzofuran neolignans, the choice and stoichiometry of the silver oxidant are critical. Silver(I) oxide (Ag₂O) has been shown to be an efficient oxidant.[9][10][11] The optimal amount is often found to be 0.5 equivalents relative to the substrate.[9][10][11]
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Inappropriate Solvent: The solvent can dramatically influence reaction rates and selectivity.
-
For silver-promoted oxidative coupling, acetonitrile has been identified as a "greener" and effective solvent that provides a good balance between conversion and selectivity.[9][10][11] Traditionally used solvents like dichloromethane and benzene can also be effective but carry greater environmental and health concerns.[9][10]
-
-
Presence of Oxygen: Many catalytic cycles, particularly those involving Pd(0), are sensitive to oxygen.[8]
-
Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas your solvents and reagents thoroughly before use.
-
Issue 2: Poor Diastereoselectivity (Formation of Undesired Stereoisomers)
Your reaction produces the dihydrobenzofuran core, but as a mixture of diastereomers, with the undesired isomer being predominant or in a significant amount.
Possible Causes & Solutions:
-
Reaction Mechanism and Stereochemistry: The inherent mechanism of the cyclization will dictate the stereochemical outcome.
-
Palladium-Catalyzed Carboalkoxylation: The stereochemistry of the addition to the alkene can be either syn or anti. For example, in the carboalkoxylation of 2-allylphenols, the use of aryl triflates can lead to anti-addition, while aryl bromides may favor syn-addition.[5]
-
[3+2] Cycloadditions: The stereoselectivity in these reactions is often influenced by the catalyst and the substituents on the reacting partners.[1] Chiral catalysts can be employed to achieve high enantioselectivity.[1]
-
-
Steric Hindrance: Steric interactions between substituents on your starting materials can influence the facial selectivity of the cyclization.
-
Bulky groups may direct the approach of reagents to the less hindered face of a molecule, thereby controlling the stereochemistry of the newly formed stereocenters. Subtle steric interactions can have a significant impact on the yield and stereoselectivity.[4]
-
Issue 3: Formation of Significant Side Products
Alongside your desired dihydrobenzofuran, you observe the formation of one or more significant side products, which complicates purification and reduces the overall yield.
Possible Causes & Solutions:
-
Homo-coupling of Starting Materials: In cross-coupling reactions, such as the Sonogashira coupling to form ethynyl-substituted isobenzofuranones, the terminal alkyne can react with itself in a Glaser coupling side reaction.[8]
-
This is often promoted by the presence of oxygen and can be minimized by maintaining a strictly inert atmosphere and ensuring the cross-coupling reaction proceeds at a reasonable rate.[8]
-
-
Oxidation of Sensitive Functionalities: Some reaction conditions, particularly those employing strong oxidants, can lead to the oxidation of other functional groups in the molecule.[12]
-
For instance, in oxidative cyclizations, primary or secondary alcohols can be oxidized.[12] Using milder conditions or protecting sensitive functional groups may be necessary.
-
-
Rearrangement Reactions: Certain intermediates in the reaction pathway may be prone to rearrangement, leading to undesired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the 2,3-dihydrobenzofuran core?
A1: The primary strategies can be broadly categorized as intermolecular and intramolecular approaches.[1][13]
-
Intramolecular approaches are very common and involve the cyclization of a pre-functionalized aromatic precursor. Key bond formations in these strategies include:
-
O-C2 bond formation (e.g., intramolecular Williamson ether synthesis).
-
C3-Aryl bond formation.
-
O-Aryl bond formation.[13]
-
-
Intermolecular approaches involve the reaction of two separate components to form the dihydrobenzofuran ring system in a single step, such as [3+2] cycloadditions.[1]
Q2: How do I choose the right catalyst for my dihydrobenzofuran synthesis?
A2: The choice of catalyst is highly dependent on the specific transformation you are trying to achieve.
-
Palladium catalysts are widely used for a variety of reactions, including Heck reactions, carboalkoxylation, and C-H activation/C-O cyclization.[2][5][14]
-
Rhodium catalysts are effective for C-H functionalization and [3+2] annulation reactions.[2][15]
-
Copper catalysts are used in cycloaddition reactions and can be a more economical choice than palladium or rhodium.[1]
-
Silver salts , particularly Ag₂O, are commonly employed as oxidants in the oxidative coupling of phenols to form dihydrobenzofuran neolignans.[9][10][11][16]
-
Gold catalysts have been used for the efficient preparation of dihydrobenzofurans from 1,3-enynes and phenols.[17]
Q3: What analytical techniques are best for monitoring the progress of my reaction and characterizing the product?
A3: A combination of techniques is typically used:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the consumption of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and for identifying any side products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.
Data & Protocols
Table 1: Optimized Conditions for Silver(I)-Promoted Oxidative Coupling
This table summarizes optimized conditions for the synthesis of dihydrobenzofuran neolignans via oxidative coupling of phenylpropanoids.[9][10][11]
| Parameter | Optimized Condition | Rationale |
| Oxidant | Silver(I) oxide (Ag₂O) | Shown to be the most efficient among tested silver(I) reagents.[9][10][11] |
| Oxidant Stoichiometry | 0.5 equivalents | Provides the best balance between conversion and selectivity.[9][10][11] |
| Solvent | Acetonitrile | Offers a good balance of conversion and selectivity; "greener" alternative.[9][10][11] |
| Temperature | Room Temperature | Generally effective, though moderate heating can sometimes improve yield.[9] |
| Reaction Time | 4 hours | Optimized from longer reaction times (e.g., 20 hours) without significant loss in conversion or selectivity.[9][10][18] |
Experimental Protocol: General Procedure for Palladium-Catalyzed Carboalkoxylation
This protocol is a general guideline for the synthesis of 2,3-dihydrobenzofurans via the palladium-catalyzed carboalkoxylation of 2-allylphenols.[5]
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd(OAc)₂) and the appropriate phosphine ligand under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add the 2-allylphenol substrate, the aryl triflate or aryl bromide, and a suitable base (e.g., Cs₂CO₃).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (this may range from room temperature to elevated temperatures, e.g., 80-110 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Diagram 1: General Palladium-Catalyzed Carboalkoxylation Cycle
Caption: Catalytic cycle for Pd-catalyzed dihydrobenzofuran synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 164-176. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]
-
Laurita, T., D'Orsi, R., Chiummiento, L., Funicello, M., & Lupattelli, P. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. ResearchGate. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
Singh, P., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14861-14887. [Link]
-
Wolfe, J. P., & Nakhla, J. S. (2016). Synthesis of 2,3-Dihydrobenzofurans via the Palladium-Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 18(15), 3766–3769. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ChemRxiv. [Link]
-
Larock, R. C., & He, Y. (2010). Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. The Journal of organic chemistry, 75(12), 4131–4134. [Link]
-
Sheppard, T. D. (2011). Strategies for the synthesis of 2,3-dihydrobenzofurans. Journal of Chemical Research, 35(7), 377-385. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Singh, P., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14861-14887. [Link]
-
Larock, R. C., & He, Y. (2010). Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of 1,3-Dienes by o-Iodoaryl Acetates. The Journal of Organic Chemistry, 75(12), 4131-4134. [Link]
-
Dias, H. J., Rodrigues, M. L., & Crotti, A. E. M. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. ResearchGate. [Link]
-
Kiran, Y. B., & Zhu, J. (2013). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Angewandte Chemie (International ed. in English), 52(4), 1162–1166. [Link]
-
Xiao, B., Gong, T. J., Liu, Z. J., Liu, J. H., Luo, D. F., Xu, J., & Liu, L. (2011). Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization. Journal of the American Chemical Society, 133(24), 9250–9253. [Link]
-
Wang, Y., et al. (2017). Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol. Chemical Communications, 53(61), 8581-8584. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 5. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of dihydrobenzofurans via palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Synthesis of dibenzofurans via palladium-catalyzed phenol-directed C-H activation/C-O cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 16. scielo.br [scielo.br]
- 17. Gold catalyzed efficient preparation of dihydrobenzofuran from 1,3-enyne and phenol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. scite.ai [scite.ai]
Technical Support Center: Purification of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Welcome to the technical support resource for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This guide is designed for researchers, chemists, and drug development professionals to address common purification challenges encountered during and after synthesis. As a key pharmaceutical intermediate, achieving high purity is critical for downstream applications.[1][2] This document provides in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with this compound?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Based on typical synthetic routes, such as the asymmetric hydrogenation of the corresponding benzofuran, the following impurities are common.[3][4][5]
-
Starting Materials: Unreacted methyl 2-(6-hydroxybenzofuran-3-yl)acetate.
-
Stereoisomers: The unwanted (S)-enantiomer, which can be particularly challenging to remove.[6]
-
Over-reduction Products: Hydrogenation of the phenyl ring, leading to octahydrobenzofuran derivatives.[4]
-
By-products: Minor products arising from alternative reaction pathways or cleavage of the furan ring.[4]
-
Residual Solvents & Reagents: Solvents used in the reaction or workup (e.g., ethyl acetate, methanol, dichloromethane) and catalysts.
Table 1: Common Potential Impurities and Their Origin
| Impurity Type | Specific Example/Class | Likely Origin | Recommended Primary Analysis |
| Starting Material | Methyl 2-(6-hydroxybenzofuran-3-yl)acetate | Incomplete hydrogenation | HPLC, ¹H NMR |
| Enantiomeric Impurity | (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | Non-selective synthesis or racemization | Chiral HPLC |
| Over-reduction Product | Methyl 2-(6-hydroxyoctahydrobenzofuran-3-yl)acetate | Harsh hydrogenation conditions | LC-MS, ¹H NMR |
| Side-reaction Product | Ring-opened phenols | C-O bond cleavage during reduction[4] | LC-MS |
| Reagent/Solvent | Palladium, Ruthenium, Toluene, THF, etc. | Reaction and purification steps | ICP-MS (for metals), GC-HS or ¹H NMR (for solvents) |
Q2: How can I accurately assess the purity of my product, including its enantiomeric excess (e.e.)?
A2: A multi-technique approach is essential for a complete purity profile.
-
Thin-Layer Chromatography (TLC): This is your first line of assessment. It's a rapid, qualitative method to visualize the number of components in your sample. A single spot in multiple solvent systems is a good, but not definitive, indicator of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.
-
Reversed-Phase HPLC (RP-HPLC): Use a C18 column with a water/acetonitrile or water/methanol gradient to separate your product from impurities with different polarities. This will give you the chemical purity.
-
Chiral HPLC: This is mandatory to determine the enantiomeric excess (e.e.). Use a specialized chiral stationary phase (e.g., polysaccharide-based columns) to separate the (R) and (S) enantiomers.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is powerful for structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals from your product.[7]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, which provides clues to their structures.[8]
Troubleshooting and Purification Protocols
This section addresses specific experimental challenges with actionable protocols and the rationale behind them.
Decision Workflow for Purification Strategy
Before selecting a method, use the following decision tree to guide your choice based on the initial purity assessment.
Caption: Decision tree for selecting a purification method.
Q3: My crude product is a persistent oil and won't crystallize. What steps can I take?
A3: "Oiling out" is a common problem where the compound separates as a liquid phase instead of forming a crystalline solid. This is often due to the presence of impurities that disrupt the crystal lattice formation or using an inappropriate solvent.
Causality: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble at all temperatures.[9]
Troubleshooting Protocol:
-
Confirm Identity: First, ensure the oily substance is indeed your product via ¹H NMR. An incorrect structure may not be crystalline.
-
Solvent Screening: The choice of solvent is critical.[10] Your goal is to find a solvent or solvent system that dissolves the compound when hot but not when cold.
-
Single Solvents: Test small aliquots of your oil with solvents like toluene, ethyl acetate, isopropanol, or mixtures of hexane/ethyl acetate.
-
Two-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve the oil in a small amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or dichloromethane). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop of the good solvent to clarify, then allow it to cool slowly.[10]
-
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try these methods:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]
-
Seeding: Add a tiny crystal of pure product (if you have any) to the cooled, supersaturated solution. This "seed" acts as a template for crystallization.
-
-
Resort to Chromatography: If all recrystallization attempts fail, the impurity level is likely too high. Purification by column chromatography is the necessary next step.
Table 2: Suggested Solvent Systems for Recrystallization
| Solvent System | Rationale & Comments |
| Toluene | Aromatic solvent, good for moderately polar compounds. Slow evaporation can yield good crystals. |
| Ethyl Acetate / Hexane | A versatile two-solvent system. Adjusting the ratio provides fine control over solubility.[10] |
| Isopropanol / Water | Suitable for polar compounds. The phenolic -OH group may allow for crystallization from alcohol/water mixtures. |
Q4: I have an impurity that co-elutes with my product in flash chromatography. How can I achieve separation?
A4: Co-elution occurs when two or more compounds have very similar affinities for the stationary phase in a given mobile phase. To resolve this, you must alter the separation conditions to exploit subtle differences in the compounds' properties.
Causality: Separation in chromatography is based on the differential partitioning of analytes between the stationary and mobile phases. To improve resolution, you must change the chemical environment to alter this partitioning.
Troubleshooting Protocol:
-
Optimize Flash Chromatography Conditions:
-
Change Solvent Polarity: Switch to a different solvent system. For example, if you are using Hexane/Ethyl Acetate, try a system with a different selectivity, like Dichloromethane/Methanol. Sometimes, adding a small amount of a third solvent (e.g., 0.5% acetic acid if impurities are basic, or 0.5% triethylamine if impurities are acidic) can dramatically change the retention behavior.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a slow, shallow gradient of the more polar solvent. This can help resolve closely eluting bands.
-
-
Switch to Preparative HPLC: If flash chromatography fails, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the next logical step. It offers significantly higher resolving power due to smaller particle sizes in the stationary phase.[11]
-
Method Development: First, develop a separation method on an analytical HPLC system. Screen different columns (C18, Phenyl-Hexyl, etc.) and mobile phases to find a condition that shows baseline separation between your product and the impurity.
-
Scale-Up: Once an analytical method is established, it can be scaled up to a preparative system.[8][12] Modern mass-directed purification systems can make this process highly efficient by selectively collecting fractions that contain the mass of your target compound.[8]
-
Table 3: Recommended Eluent Systems for Column Chromatography (Silica Gel)
| Eluent System (Typical Ratios) | Compound Polarity | Suitability & Rationale | Reference |
| Hexane / Ethyl Acetate (4:1 to 1:1) | Medium | A standard, versatile system for benzofuran derivatives. Adjust ratio based on TLC. | [7][13] |
| Petroleum Ether / Ethyl Acetate (5:1) | Medium | Similar to Hexane/EtOAc, sometimes offers slightly different selectivity. | [14] |
| Dichloromethane / Methanol (100:1 to 20:1) | Medium to High | Good for compounds that are not very soluble in hexane-based systems. | [15] |
Q5: My chiral HPLC analysis shows the presence of the unwanted (S)-enantiomer. How do I remove it?
A5: Separating enantiomers is a common challenge in pharmaceutical chemistry, as they have identical physical properties except for their interaction with polarized light and other chiral molecules.[16]
Causality: Enantiomers cannot be separated by standard achiral techniques like recrystallization (unless forming diastereomeric salts) or standard HPLC. A chiral environment is required to differentiate them.
Purification Protocol:
-
Chiral Preparative HPLC: This is the most direct and often most effective method in a research and development setting.
-
Column Screening: Using an analytical chiral HPLC, screen a variety of chiral stationary phases (CSPs) to find one that resolves the (R) and (S) enantiomers. Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are excellent starting points.
-
Scale-Up: Once a suitable chiral column and mobile phase are identified, the separation can be scaled to a preparative chiral HPLC system to isolate the desired (R)-enantiomer in sufficient quantities.
-
-
Diastereomeric Recrystallization (Classical Resolution): This is an alternative, classical method.
-
Principle: React your racemic or enantiomerically-enriched product with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or a chiral base) to form a pair of diastereomeric salts.[16]
-
Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization. One diastereomeric salt will typically be less soluble and will crystallize out of solution.
-
Liberation: After isolating the pure diastereomeric salt by filtration, the chiral resolving agent is removed by a simple acid-base workup to yield the pure (R)-enantiomer. This method can be laborious and requires significant optimization.[16]
-
References
- Vertex AI Search. (2024).
- Waters Corporation. (n.d.).
- Agilent Technologies. (2023).
- Manufacturing Chemist. (2016).
- University of Warwick. (n.d.).
- BenchChem. (2025). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
- MDPI. (2017).
- National Institutes of Health (NIH). (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- LookChem. (n.d.). Cas 1234474-58-8, (R)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones.
- University of California, Los Angeles (UCLA). (n.d.).
- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.
- TargetMol. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- Echemi. (n.d.). methyl 2-[(3S)
- Wikipedia. (n.d.). Chiral resolution.
- University of Arizona. (n.d.).
- University of Rochester. (n.d.).
- MPG.PuRe. (2020). Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Pha.
- AIChE Proceedings. (n.d.). (287b)
- PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
- National Institutes of Health (NIH). (n.d.).
- St Andrews Research Repository. (n.d.). Developments in the hydrogenation of challenging substrates utilising transition metal complexes.
- ResearchGate. (n.d.).
- PubMed. (2015).
- Guidechem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation of furans and benzofurans with iridium-pyridine-phosphinite catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (287b) Resolution By Crystallization: The Quest for Chiral Purity | AIChE [proceedings.aiche.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. waters.com [waters.com]
- 13. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereochemical Integrity in the Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Welcome to our dedicated technical support guide for the synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of maintaining stereochemical purity at the C3 position of the dihydrobenzofuran ring. Racemization is a critical challenge in this synthesis, and this guide provides in-depth, field-tested solutions and mechanistic explanations to help you achieve high enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: We are observing significant erosion of enantiomeric excess in our synthesis of this compound. At which step is this most likely to occur?
A1: The most probable point for racemization is any step involving the manipulation of the C3 side chain, particularly under basic conditions. The primary culprit is the deprotonation of the α-proton on the acetate group, which leads to the formation of a planar enolate intermediate. This enolate is achiral, and its subsequent reprotonation can occur from either face, leading to a mixture of (R) and (S) enantiomers.
Specifically, steps such as the hydrolysis of the methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide, or any other base-mediated reaction at this position, are high-risk for racemization. The acidity of this α-proton (pKa ≈ 24-25 in DMSO) makes it susceptible to removal by a variety of bases.
Q2: What is the underlying mechanism of racemization for this compound?
A2: The racemization proceeds through a classic base-catalyzed enolization mechanism. The process can be visualized as follows:
-
Deprotonation: A base (B:) abstracts the acidic α-proton from the carbon adjacent to the ester carbonyl group.
-
Enolate Formation: This results in the formation of a resonance-stabilized, planar enolate intermediate. The planarity of this structure eliminates the stereochemical information at the C3 carbon.
-
Reprotonation: The enolate can then be protonated by a proton source (HB), such as the conjugate acid of the base or the solvent. Since the enolate is planar, the proton can be added from either the top or bottom face with roughly equal probability.
-
Racemic Mixture: This non-selective protonation leads to the formation of a racemic or near-racemic mixture of the (R) and (S) enantiomers, thereby eroding the enantiomeric excess of your product.
Below is a diagram illustrating this mechanistic pathway.
Figure 1. Mechanism of base-catalyzed racemization at the C3 position.
Troubleshooting Guide: Preventing Racemization
Issue: Loss of ee during ester hydrolysis.
Root Cause Analysis: Standard ester hydrolysis conditions, such as using strong bases like NaOH or KOH at room temperature or elevated temperatures, are highly conducive to enolization and subsequent racemization. The combination of a strong base and a protic solvent creates an ideal environment for the formation and reprotonation of the planar enolate intermediate.
Recommended Solutions & Protocols:
Solution 1: Low-Temperature Hydrolysis with Weaker Bases
The rate of enolization can be significantly reduced by lowering the reaction temperature and using a milder base.
| Parameter | Standard Conditions (High Risk) | Recommended Conditions (Low Risk) |
| Base | NaOH, KOH | Lithium hydroperoxide (LiOOH) |
| Solvent | Methanol/Water | Tetrahydrofuran (THF)/Water |
| Temperature | 25°C to 60°C | -5°C to 0°C |
| Reaction Time | 2-4 hours | 12-24 hours |
Protocol 1: Low-Temperature Hydrolysis with LiOOH
-
Dissolve the this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Cool the solution to 0°C in an ice bath.
-
Add a pre-cooled aqueous solution of lithium hydroxide (LiOH) (1.5 eq) dropwise, maintaining the internal temperature below 5°C. Hydrogen peroxide (30% aq. solution, 2.0 eq) is often added to generate LiOOH in situ, which is a softer nucleophile and less prone to causing enolization.
-
Stir the reaction mixture at 0°C and monitor the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a weak acid, such as aqueous ammonium chloride (NH₄Cl), ensuring the temperature remains low.
-
Proceed with standard aqueous workup and extraction.
Solution 2: Enzymatic Hydrolysis
Enzymatic hydrolysis is an excellent alternative as it proceeds under mild pH and temperature conditions and is highly stereoselective. Lipases are commonly used for this type of transformation.
| Parameter | Chemical Hydrolysis (High Risk) | Enzymatic Hydrolysis (High Selectivity) |
| Catalyst | NaOH, KOH | Lipase (e.g., from Candida antarctica B) |
| Solvent | Methanol/Water | Phosphate buffer/co-solvent (e.g., t-butanol) |
| Temperature | 25°C to 60°C | 25°C to 40°C |
| pH | > 12 | ~7.0 |
Protocol 2: Enzymatic Ester Hydrolysis
-
Prepare a phosphate buffer solution (100 mM, pH 7.2).
-
Suspend the (R)-methyl ester (1.0 eq) in the buffer. A co-solvent like t-butanol (5-10% v/v) may be added to improve solubility.
-
Add the selected lipase (e.g., Novozym 435, an immobilized form of Candida antarctica lipase B).
-
Stir the mixture at 30°C and monitor the reaction progress by chiral HPLC.
-
Once the conversion is complete, filter off the immobilized enzyme (which can often be recycled).
-
Acidify the aqueous solution to pH 3-4 with dilute HCl and extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).
Issue: How do I accurately determine the enantiomeric excess (ee) of my product?
Root Cause Analysis: Standard analytical techniques like NMR and mass spectrometry cannot distinguish between enantiomers. A specialized chiral method is required to quantify the ratio of the (R) and (S) enantiomers.
Recommended Solution: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Protocol 3: Chiral HPLC Analysis
-
Column Selection: A column with a polysaccharide-based chiral stationary phase is often effective. Common choices include Chiralcel OD-H or Chiralpak AD-H.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomeric peaks. A typical starting point is 90:10 hexane:isopropanol.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., 280 nm) is common.
-
Sample Preparation: Prepare a dilute solution of your sample in the mobile phase.
-
Calculation of ee: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
Below is a workflow for troubleshooting and optimizing stereochemical purity.
Figure 2. Troubleshooting workflow for maintaining enantiomeric purity.
References
-
Mechanism of Enolization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (Provides a foundational understanding of enolate formation and stereochemistry). URL: [Link]
-
Chiral HPLC Principles: Chiral Technologies, Inc. (A leading provider of chiral chromatography columns). Technical Guides and Application Notes. URL: [Link]
-
Enzymatic Reactions in Organic Synthesis: Faber, K. (2018). Biotransformations in Organic Chemistry, 7th Edition. Springer. (A comprehensive resource on the application of enzymes, including lipases, for stereoselective synthesis). URL: [Link]
Navigating the Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Technical Support Guide
Welcome to the technical support center for the synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this valuable chiral building block. As a key intermediate in the synthesis of various pharmaceutical compounds, a robust and scalable synthetic process is crucial.[1] This document offers practical, field-proven insights to help you navigate the complexities of its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
The enantioselective synthesis of 2,3-dihydrobenzofurans, such as the target molecule, typically involves the formation of the chiral center at the C3 position. Common strategies include transition metal-catalyzed reactions, such as intramolecular Heck-Matsuda reactions, and various cycloaddition approaches.[2][3] These methods aim to construct the dihydrobenzofuran core with high enantioselectivity.
Q2: What are the most significant challenges when scaling up the synthesis of this compound?
Transitioning from a laboratory-scale synthesis to a larger, industrial production presents several key challenges:
-
Maintaining High Enantioselectivity: Asymmetric reactions can be sensitive to minor changes in reaction conditions, which are more pronounced on a larger scale.
-
Efficient Purification: Chromatographic purification, often employed in the lab, is generally not economically viable for large-scale production. Developing robust crystallization or distillation methods is critical.
-
Cost of Goods (CoG): The expense of chiral catalysts, reagents, and solvents can become prohibitive on a larger scale. Process optimization to reduce catalyst loading and use more cost-effective materials is essential.
-
Thermal Management: Exothermic or endothermic reactions that are easily managed in a lab flask can pose significant safety and control challenges in a large reactor.
-
Impurity Profile: The formation of side products can be more pronounced at scale, complicating purification and potentially impacting the quality of the final product.
Q3: Which analytical techniques are crucial for monitoring reaction progress and ensuring the quality of the final product?
A robust analytical strategy is vital for a successful scale-up. The following techniques are highly recommended:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the product. Achiral HPLC is used to monitor the consumption of starting materials and the formation of the product and any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the product and intermediates and to identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
Gas Chromatography (GC): For analyzing residual solvents in the final product.
Troubleshooting Guide
This section provides detailed guidance on specific issues that may arise during the scale-up synthesis of this compound.
Issue 1: Low or Inconsistent Enantioselectivity
A drop in enantiomeric excess upon scaling up is a common and critical problem in asymmetric synthesis.
Root Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Catalyst Inactivity or Degradation | The chiral catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvents, leading to reduced performance. | • Ensure all reagents and solvents are of high purity and appropriately dried. • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). • Consider a catalyst deactivation study to understand its stability under reaction conditions. |
| Temperature Fluctuations | Asymmetric reactions are often highly sensitive to temperature. Poor heat transfer in a large reactor can lead to localized "hot spots" that can decrease enantioselectivity. | • Implement precise temperature control with a suitable reactor heating/cooling system. • For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the reaction rate and temperature. |
| Mixing Inefficiencies | Inadequate mixing in a large reactor can lead to non-homogenous reaction conditions, affecting the catalyst's performance. | • Optimize the stirrer speed and design to ensure efficient mixing. • For heterogeneous catalysts, ensure they are well-dispersed in the reaction mixture. |
| Incorrect Catalyst-to-Substrate Ratio | The optimal catalyst loading may differ between lab and plant scale. | • Re-optimize the catalyst loading at the larger scale. Sometimes, a slightly higher loading is necessary to compensate for minor impurities. |
Troubleshooting Workflow for Low Enantioselectivity
Issue 3: Challenges in Product Isolation and Purification
Moving away from column chromatography requires the development of a robust crystallization process.
Developing a Scalable Crystallization Protocol:
-
Solvent Screening: The first step is to identify a suitable solvent or solvent system. An ideal solvent should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities.
-
Controlling Supersaturation: Crystallization is driven by supersaturation. This can be achieved by:
-
Cooling Crystallization: Slowly cooling a saturated solution. The cooling rate should be carefully controlled to influence crystal size and purity.
-
Antisolvent Addition: Adding a solvent in which the product is insoluble to a solution of the product. The rate of addition is a critical parameter.
-
-
Seeding: Introducing a small amount of the pure product crystals (seed crystals) to a supersaturated solution can control the onset of crystallization and lead to a more uniform crystal size distribution.
-
Optimizing Isolation: After crystallization, the solid product needs to be isolated by filtration and washed with a suitable solvent to remove any remaining impurities. The washing solvent should be chosen to minimize dissolution of the product.
Troubleshooting Crystallization:
| Problem | Potential Cause | Solution |
| Oiling Out | The product separates as a liquid phase instead of a solid. This often happens if the solution is too concentrated or cooled too quickly. | • Dilute the solution. • Slow down the cooling rate. • Try a different solvent system. |
| Poor Yield | The product is too soluble in the chosen solvent, even at low temperatures. | • Screen for a less polar solvent or an antisolvent. • Increase the concentration of the product in the initial solution. |
| Low Purity | Impurities are co-crystallizing with the product. | • Optimize the cooling rate (slower cooling often leads to higher purity). • Consider a hot filtration step to remove any insoluble impurities before crystallization. • A re-crystallization step may be necessary. |
References
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. [Link]
-
Ashraf, R., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC. [Link]
-
Dias, H. J., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
De Luca, L., et al. (2007). A Facile Approach to the Synthesis of Chiral 2-Substituted Benzofurans. The Journal of Organic Chemistry. [Link]
-
Wang, Y., et al. (2020). Stereodivergent Synthesis of Chiral Hydrobenzofuranpyrrolidines by Catalytic Asymmetric Dearomative Cyclization and Controlled Epimerization. ResearchGate. [Link]
-
LookChem. Cas 1234474-58-8,this compound. [Link]
-
Reddy, T. R., et al. (2021). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Organic & Biomolecular Chemistry. [Link]
-
de Souza, M. V. N., et al. (2020). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process. ResearchGate. [Link]
-
Franz, A. K., et al. (2018). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. National Institutes of Health. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. [Link]
Sources
Stability issues of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate in solution
Technical Support Center: (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Prepared by the Senior Application Scientist Team Document ID: TSC-2026-01-DBFA-STB Version: 1.0 Last Updated: January 15, 2026
Introduction
This technical guide addresses the stability of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to its specific structural motifs—a phenolic hydroxyl group, a methyl ester, and a dihydrobenzofuran core—this molecule is susceptible to several degradation pathways in solution. Understanding these vulnerabilities is critical for ensuring experimental reproducibility, accurate quantification, and the overall integrity of drug development programs. This document provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to help researchers anticipate and mitigate these stability challenges.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow or brownish color. What is causing this?
This color change is a classic indicator of the oxidation of the phenolic hydroxyl group at the C6 position.[2] Phenols are highly susceptible to oxidation, which is often accelerated by factors like elevated pH (alkaline conditions), the presence of dissolved oxygen, exposure to light, and trace metal ions.[2] The process involves the conversion of the phenol to a quinone-type structure, which can then polymerize to form complex, colored molecules.[2]
Q2: I'm observing a new, more polar peak in my HPLC analysis over time, with a corresponding decrease in the parent compound peak. What is the likely impurity?
The most probable cause is the hydrolysis of the methyl ester functional group to its corresponding carboxylic acid. Esters are known to be susceptible to hydrolysis, a reaction with water that can be catalyzed by either acid or base.[3] The resulting carboxylic acid is more polar than the parent ester, leading to an earlier elution time on a typical reverse-phase HPLC column. This is one of the most common degradation pathways for ester-containing pharmaceutical compounds.[3][4]
Q3: What are the primary environmental factors I need to control to ensure the stability of this compound in solution?
Based on its chemical structure, the three most critical factors to control are pH , oxygen , and light .[5][6]
-
pH: Both the phenolic hydroxyl group and the methyl ester are sensitive to pH. High pH (>7) significantly accelerates both phenol oxidation and ester hydrolysis.[3][7][8][9] Slightly acidic conditions (pH 4-6) are generally preferred to minimize both degradation pathways.
-
Oxygen: Dissolved oxygen in solvents is a primary driver of phenol oxidation.[2]
-
Light: Dihydrobenzofuran structures can be susceptible to photodegradation.[10][11] Additionally, light can catalyze the oxidation of the phenol group.[2]
Q4: Which solvents are recommended for preparing a stock solution?
For short-term use, high-purity, anhydrous aprotic solvents such as DMSO or DMF are often suitable as they minimize the risk of hydrolysis. For longer-term storage, it is crucial to use solvents that have been degassed to remove dissolved oxygen. If aqueous buffers are required for an experiment, they should be freshly prepared, degassed, and ideally buffered to a slightly acidic pH (e.g., pH 5).
Troubleshooting Guide: Diagnosing and Solving Stability Issues
This section provides a deeper dive into specific problems, their underlying chemical mechanisms, and actionable protocols to resolve them.
Issue 1: Rapid Discoloration and Formation of Insoluble Particulates
-
Symptoms: A freshly prepared, clear solution rapidly turns yellow, brown, or pink upon standing, sometimes accompanied by the formation of a precipitate.
-
Primary Cause: Aggressive oxidation of the 6-hydroxy phenol.
-
Chemical Mechanism: Under basic conditions or in the presence of oxygen and light, the phenol is deprotonated to a phenoxide ion. This ion is highly susceptible to oxidation, losing an electron to form a phenoxy radical. This radical can then be further oxidized to a quinone. These highly reactive quinones can subsequently polymerize, leading to the formation of dark, often insoluble, high-molecular-weight products.[2][7] This degradation can result in a significant loss of biological activity and inaccurate quantification.[2]
-
pH Control: Maintain the solution pH in a slightly acidic range (pH 4-6). Phenolic compounds are generally more stable under these conditions.[2]
-
Inert Atmosphere: Prepare solutions and store aliquots under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Use of Antioxidants: For applications where it will not interfere, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to the stock solution.[4]
-
Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[2]
Issue 2: Gradual Loss of Parent Compound with Emergence of a Single, Well-Defined Impurity
-
Symptoms: HPLC or LC-MS analysis shows a steady decrease in the peak area of the parent compound over hours or days, with a corresponding increase in a new, more polar peak. The solution may remain colorless.
-
Primary Cause: Hydrolysis of the methyl ester.
-
Chemical Mechanism: The ester's carbonyl carbon is electrophilic and can be attacked by a nucleophile, in this case, water. This reaction is catalyzed by both acid (protonation of the carbonyl oxygen) and, more significantly, by base (direct attack by a hydroxide ion).[3] The reaction cleaves the ester bond, yielding the carboxylic acid and methanol. This is a common metabolic pathway in vivo, often mediated by esterase enzymes.[12]
-
Solvent Choice: Whenever possible, use anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for stock solutions to eliminate the source of water required for hydrolysis.
-
Buffer Optimization: If an aqueous solution is necessary, use a buffer system that maintains a pH between 4 and 6. Avoid basic buffers (pH > 8) entirely.
-
Temperature Control: Store solutions at low temperatures (-20°C or -80°C).[2] Hydrolysis reactions are temperature-dependent, and reducing the temperature will significantly slow the degradation rate.
-
Prepare Fresh: For critical experiments, prepare aqueous dilutions from a concentrated aprotic stock solution immediately before use.
Predicted Degradation Pathways
The two primary non-enzymatic degradation pathways for this compound in solution are oxidation and hydrolysis.
Caption: Predicted primary degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol is designed to minimize both oxidation and hydrolysis during the preparation and storage of a concentrated stock solution.
-
Solvent Preparation: Select a high-purity, anhydrous grade of an aprotic solvent (e.g., DMSO). Degas the solvent by sparging with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the this compound in a tared amber glass vial.
-
Dissolution: Under a gentle stream of nitrogen or argon, add the degassed solvent to the vial to achieve the desired concentration (e.g., 10 mM). Cap the vial immediately.
-
Solubilization: Gently vortex or sonicate the vial at room temperature until the compound is fully dissolved.
-
Aliquoting: Immediately dispense the stock solution into single-use aliquots in smaller amber vials. This prevents repeated freeze-thaw cycles and re-introduction of air and moisture into the main stock.[2]
-
Inert Overlay: Before sealing each aliquot, flush the headspace of the vial with nitrogen or argon for 10-15 seconds.
-
Storage: Tightly seal the vials and store them at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence for diagnosing the root cause of observed instability.
Caption: A decision-tree workflow for troubleshooting stability issues.
Summary of Stability Risks and Mitigation
| Factor | Vulnerable Moiety | Degradation Pathway | Primary Mitigation Strategy |
| High pH (>7) | Phenol & Ester | Oxidation & Hydrolysis | Buffer solution to a slightly acidic pH (4-6).[3][7] |
| Dissolved Oxygen | Phenol | Oxidation | Use degassed solvents; prepare/store under an inert atmosphere (N₂/Ar).[2] |
| Light Exposure | Phenol & Benzofuran Core | Photo-oxidation, Photodegradation | Store and handle solutions in amber vials or protect from light.[2][10] |
| Aqueous Solvents | Ester | Hydrolysis | Use anhydrous aprotic solvents for stock solutions; prepare aqueous dilutions fresh.[3] |
| Elevated Temp. | Phenol & Ester | Increases rate of all reactions | Store solutions frozen (-20°C to -80°C).[5] |
References
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
-
Pezzella, M., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 183. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ACS Publications. [Link]
-
St. Amant, A. H., et al. (2020). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. ACS Central Science, 6(1), 79-88. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. [Link]
-
A. G. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Tunemalm, A. K., & Hellberg, S. (1998). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. SAR and QSAR in Environmental Research, 9(3-4), 281-295. [Link]
-
Fowler, G. J., & Devonshire, R. (1992). Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives. Journal of Photochemistry and Photobiology B: Biology, 14(3), 177-185. [Link]
-
S. C., & Srinivasan, R. (1987). Photochemical dimerization of benzofuran derivatives. Journal of the Chemical Society, Chemical Communications, (23), 1788-1789. [Link]
-
LookChem. (n.d.). This compound. [Link]
-
Reed, J. E., & Eyer, M. K. (2014). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 6(15), 2059-2070. [Link]
-
Reed, J. E., & Eyer, M. K. (2014). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photobleaching of 1,3-diphenylisobenzofuran by novel phthalocyanine dye derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Photochemical dimerization of benzofuran derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Definitive Assignment of Absolute Stereochemistry for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a non-negotiable cornerstone of pharmaceutical development. Enantiomers can exhibit vastly different pharmacological and toxicological profiles, making stereochemical integrity a critical quality attribute.[1] This guide provides an in-depth comparison of two powerful, orthogonal techniques for confirming the absolute configuration of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients.[2]
We will dissect the methodologies of Vibrational Circular Dichroism (VCD) spectroscopy—a solution-phase chiroptical technique—and the long-regarded "gold standard," Single-Crystal X-ray Diffraction (SC-XRD). This comparison moves beyond a mere listing of pros and cons to explore the causality behind experimental choices, empowering researchers to select the optimal strategy for their specific needs.
Methodology Comparison: VCD vs. SC-XRD
The choice between VCD and SC-XRD is often dictated by the physical properties of the sample and the desired depth of structural information. While SC-XRD provides an unequivocal 3D structure, its prerequisite of a high-quality single crystal can be a significant bottleneck for samples that are oils or amorphous solids.[3][4] VCD, conversely, analyzes the molecule in its solution state, offering insights into the conformationally relevant structure under conditions that can more closely mimic a biological milieu.[1][5]
| Parameter | Vibrational Circular Dichroism (VCD) | Single-Crystal X-ray Crystallography (SC-XRD) |
| Principle | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6] | Anomalous dispersion of X-rays by atoms within a highly ordered, single crystal lattice.[7][8] |
| Sample Requirement | 5-20 mg of recoverable sample in solution; can be a neat liquid, oil, or solid.[1] | A high-quality single crystal (typically 0.1 - 0.5 mm) is mandatory.[4] |
| Key Output | Comparison of experimental spectrum with a quantum-mechanically calculated spectrum to assign configuration.[9][10] | Unambiguous 3D atomic coordinates and a Flack parameter that confirms the absolute stereochemistry.[3][11] |
| Primary Limitation | Heavily reliant on the accuracy of computational models (DFT) and conformational analysis.[1][10] | The absolute prerequisite of a diffracting-quality single crystal, which can be challenging and time-consuming to obtain.[3] |
| Confidence Level | High, when a good correlation between experimental and theoretical spectra is achieved. | Definitive, considered the "gold standard" for absolute configuration determination.[1][11] |
Method 1: Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a robust alternative to X-ray diffraction for determining the absolute configuration of chiral molecules in solution.[1] The technique's power lies in its sensitivity to the stereochemical arrangement of atoms, which generates a unique spectral fingerprint. The process involves comparing the experimentally measured VCD spectrum to a spectrum calculated from first principles using Density Functional Theory (DFT).[9] A match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) provides a confident assignment of the absolute configuration.[10]
Causality of Experimental Design
The choice to use VCD is often driven by the physical nature of the sample; it is ideal for oils, non-crystalline solids, or when information about the dominant solution-phase conformation is desired. The workflow is critically dependent on computational chemistry. A thorough conformational search is the first essential step, as the final calculated VCD spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers. This is because the observed VCD spectrum is a result of all conformations present in the solution at thermal equilibrium.[10]
Experimental Workflow and Data Analysis Logic
The VCD workflow integrates experimental measurement with computational analysis. The process ensures a self-validating system: if the computational model accurately predicts the infrared (IR) spectrum, confidence in its ability to predict the corresponding VCD spectrum is significantly increased.
Caption: VCD workflow for absolute configuration assignment.
Detailed Experimental Protocol: VCD
-
Sample Preparation: Dissolve ~20 mg of this compound in 1.0 mL of deuterated chloroform (CDCl₃) to create a ~0.1 M solution. The use of a deuterated solvent is critical to avoid overwhelming solvent absorption in the IR region of interest.[1]
-
Instrumentation: Use a dedicated VCD spectrometer (e.g., a BioTools ChiralIR-2X™).
-
Data Acquisition:
-
Acquire spectra in a 100 µm pathlength BaF₂ cell.
-
Collect VCD and IR data simultaneously for 8-12 hours at a resolution of 4 cm⁻¹.
-
The long acquisition time is necessary to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption signals.[6]
-
-
Computational Analysis:
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94).
-
For each low-energy conformer (< 2 kcal/mol), perform geometry optimization and frequency calculations using DFT at the B3LYP/6-31G(d) level of theory. An implicit solvent model (e.g., PCM for chloroform) should be included to better simulate the experimental conditions.[10]
-
Calculate the VCD rotational strengths for each optimized conformer.
-
Generate the final predicted IR and VCD spectra by applying a Lorentzian band shape to each calculated frequency and summing them after Boltzmann-averaging based on their calculated relative free energies.
-
Expected Data and Interpretation
The absolute configuration is confirmed by comparing the sign and relative intensity of the experimental VCD bands with the calculated spectrum for the (R)-enantiomer. A strong positive correlation confirms the "(R)" assignment. If the experimental spectrum is a mirror image of the calculated (R)-spectrum, the sample would be assigned as "(S)".
| Frequency (cm⁻¹) Experimental | VCD Sign (Experimental) | Frequency (cm⁻¹) Calculated (R) | VCD Sign (Calculated R) | Vibrational Mode Assignment |
| ~1735 | + | ~1740 | + | C=O stretch (ester) |
| ~1480 | - | ~1485 | - | C-H bend (CH₂) |
| ~1250 | + | ~1255 | + | C-O stretch (ester/ether) |
| ~1100 | - | ~1105 | - | C-O-C stretch (furan) |
Method 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most direct and powerful method for determining the three-dimensional structure of a molecule, providing unambiguous proof of absolute configuration.[11] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal lattice. For chiral molecules, the use of anomalous dispersion allows for the determination of the absolute structure.[8][12]
Causality of Experimental Design
This method is chosen when a definitive, legally defensible structure is required and, crucially, when a high-quality single crystal of the analyte can be grown. The success of the experiment is entirely dependent on the quality of the crystal. The presence of a "heavy" atom is not strictly necessary for modern diffractometers but can enhance the anomalous scattering effect, making the absolute configuration assignment even more robust.[12] For the target molecule, the oxygen atoms are typically sufficient for a reliable determination with a copper (Cu Kα) radiation source.
Experimental Workflow and Data Analysis Logic
The workflow involves growing a suitable crystal, mounting it on a diffractometer, collecting diffraction data, and solving the resulting structure. The final validation of the absolute configuration comes from the calculated Flack parameter.
Caption: SC-XRD workflow for absolute configuration assignment.
Detailed Experimental Protocol: SC-XRD
-
Crystallization:
-
Screen for suitable crystallization conditions using various solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof).
-
A common and effective method is slow evaporation. Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small vial. Place this vial inside a larger, sealed beaker containing a more volatile anti-solvent (e.g., hexane). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of the compound and promoting the growth of single crystals over several days.
-
-
Crystal Mounting and Data Collection:
-
Select a well-formed, single crystal (approx. 0.2 x 0.2 x 0.3 mm) under a microscope and mount it on a goniometer head.
-
Collect diffraction data on a modern diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å) and a sensitive detector (e.g., CCD or CMOS). Data collection is typically performed at low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Refine the structural model against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
-
Absolute Configuration Assignment:
-
The key parameter for assigning the absolute configuration is the Flack parameter.[3] This parameter is refined against the diffraction data. A value close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 indicates the inverse configuration is correct.
-
Expected Data and Interpretation
The primary output is a refined crystal structure with all atomic coordinates. The absolute configuration is confirmed by the Flack parameter.
| Parameter | Expected Value/Result | Significance |
| Crystal System | Monoclinic | Describes the crystal lattice symmetry. |
| Space Group | P2₁ (chiral) | Confirms the crystal is chiral and non-centrosymmetric.[12] |
| Flack Parameter (x) | 0.0(1) | A value near zero with a small standard uncertainty confirms the refined (R)-configuration is correct. |
| R-factor (R1) | < 0.05 | Indicates a good agreement between the crystallographic model and the experimental data. |
Conclusion and Recommendation
Both VCD and SC-XRD are powerful and reliable methods for confirming the absolute configuration of this compound.
-
Single-Crystal X-ray Diffraction should be the preferred method if a definitive, unambiguous structural proof is required and if single crystals can be readily obtained. Its conclusive nature is unparalleled in structural chemistry.
-
Vibrational Circular Dichroism is the superior choice when the sample is an oil, amorphous, or if crystallization attempts fail. It provides a high-confidence assignment of the absolute configuration in the solution phase and can offer additional valuable insights into the conformational preferences of the molecule.
For critical applications in drug development, employing orthogonal methods can provide the highest level of assurance. A VCD analysis to confirm the solution-state structure followed by a definitive SC-XRD experiment on a key downstream crystalline derivative represents a comprehensive and scientifically rigorous approach to stereochemical characterization.
References
-
Creative Diagnostics. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
Barron, L. D., & Buckingham, A. D. (2014). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. Retrieved from [Link]
-
Wikipedia. (2023). Absolute configuration. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Nafie, L. A. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Retrieved from [Link]
-
Rzepa, H. S. (2007). Determination of Absolute Configuration—an Overview Related to This Special Issue. Chirality. Retrieved from [Link]
-
Albright, T. A., & White, J. D. (2019). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Natural Products III (pp. 436-463). Elsevier. Retrieved from [Link]
-
Pescitelli, G., & Bruhn, T. (2016). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality, 28(6), 440-451. Retrieved from [Link]
-
Schrödinger, Inc. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
Bultinck, P., et al. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. Drug Discovery Today: Technologies, 1(3), 269-275. Retrieved from [Link]
-
Martin, G. E. (2020). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Retrieved from [Link]
-
Wenzel, T. J. (2004). Assignment of absolute configuration using chiral reagents and NMR spectroscopy. In Chirality in Drug Research (pp. 195-223). Wiley-VCH. Retrieved from [Link]
-
Snatzke, G., et al. (2001). Chiroptical properties of 2,3-dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles. Chirality, 13(8), 493-506. Retrieved from [Link]
-
McCann, D. M., & Stephens, P. J. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry, 71(16), 6074-6091. Retrieved from [Link]
-
Dunitz, J. D. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereochemistry of Organic Compounds (pp. 379-397). Wiley-VCH. Retrieved from [Link]
-
Sun, Y., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 968019. Retrieved from [Link]
-
Tanaka, K., & Tsubaki, K. (2014). Circular dichroism calculation for natural products. Journal of Natural Medicines, 68(1), 1-11. Retrieved from [Link]
-
Encyclopedia.pub. (2021). Electronic Circular Dichroism. Retrieved from [Link]
-
de Sousa, M. A., & Tormena, C. F. (2019). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 24(18), 3352. Retrieved from [Link]
-
Wenzel, T. J. (2018). Strategies for using NMR spectroscopy to determine absolute configuration. Chirality, 30(3), 316-333. Retrieved from [Link]
-
ResearchGate. (2001). Chiroptical Properties of 2,3-Dihydrobenzo[b]furan and chromane chromophores in naturally occurring O-heterocycles. Retrieved from [Link]
-
ResearchGate. (2004). Assignment of Absolute Configuration Using Chiral Reagents and NMR Spectroscopy. Retrieved from [Link]
-
Pirkle, W. H., & Hoover, D. J. (1982). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of γ-lactones using chiral solvating agents. Journal of the American Chemical Society, 104(22), 6065-6071. Retrieved from [Link]
-
ResearchGate. (2020). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R)‐2‐(1‐(methylsulfonyl)indolin‐3‐yl) and (R)‐2‐(1,1‐dioxido‐2,3‐dihydrobenzo[b]thiophen‐3‐yl) acetate scaffolds. Retrieved from [Link]
-
PubChem. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Retrieved from [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Retrieved from [Link]
-
National Institutes of Health (NIH). (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. Retrieved from [Link]
-
ResearchGate. (2024). Role of exciton delocalization in chiroptical properties of benzothiadiazole carbon nanohoops. Retrieved from [Link]
-
American Chemical Society. (2018). Amplifying Chiroptical Properties of Conjugated Polymer Thin-Film Using an Achiral Additive. Macromolecules, 51(15), 5883-5890. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1163. Retrieved from [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Determination of absolute configuration via vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jascoinc.com [jascoinc.com]
- 7. purechemistry.org [purechemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. schrodinger.com [schrodinger.com]
- 11. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 12. Absolute configuration - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a key chiral intermediate in the synthesis of Silodosin, a medication used to treat benign prostatic hyperplasia. The stereochemistry at the C3 position of the dihydrobenzofuran ring is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide provides an in-depth comparison of various synthetic routes to this important molecule, offering insights into the methodologies, experimental data, and the rationale behind the strategic choices in each pathway.
Introduction to Synthetic Strategies
The synthesis of this compound presents the challenge of controlling the stereocenter at the C3 position while incorporating the necessary functional groups on the aromatic ring. The primary strategies employed to achieve this can be broadly categorized as:
-
Catalytic Asymmetric Hydrogenation: This approach involves the hydrogenation of a prochiral precursor, typically an unsaturated benzofuran derivative, using a chiral catalyst to induce enantioselectivity.
-
Diastereoselective Reduction followed by Resolution: This classic strategy involves the reduction of a ketone precursor to a diastereomeric mixture of alcohols, which are then separated. Subsequent chemical transformations lead to the desired product.
-
Enzymatic Resolution: This method utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
This guide will delve into the specifics of these routes, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their needs.
Route 1: Catalytic Asymmetric Hydrogenation
This route is an elegant and atom-economical approach that establishes the chiral center in a single, highly enantioselective step. A common precursor for this strategy is methyl 2-(6-hydroxybenzofuran-3-yl)acetate.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
A preparation via Rh-catalyzed asymmetric hydrogenation has been developed for (2,3-dihydrobenzofuran-3-yl)acetic acid derivatives, which are key intermediates in the synthesis of active pharmaceutical ingredients.[1]
-
Precursor Synthesis: Methyl 2-(6-methoxybenzofuran-3-yl)acetate is prepared from 2-bromo-4-methoxyphenol and methyl propiolate via a Sonogashira coupling followed by cyclization. The methoxy group serves as a protecting group for the phenol.
-
Asymmetric Hydrogenation: The benzofuran precursor is dissolved in a suitable solvent, such as methanol or ethanol, and placed in a high-pressure reactor. A chiral rhodium catalyst, for example, a complex of Rh(I) with a chiral bisphosphine ligand like (R)-BINAP, is added. The reaction is then subjected to hydrogen gas at elevated pressure.
-
Deprotection: Following the hydrogenation, the methoxy group is deprotected to yield the final product. This is typically achieved by treatment with a reagent like boron tribromide (BBr₃).
Rationale and Insights
The choice of the chiral ligand is paramount in this synthesis, as it directly influences the enantioselectivity of the hydrogenation. The pressure of the hydrogen gas and the reaction temperature are critical parameters that need to be optimized to achieve high conversion and enantiomeric excess (e.e.). This method is highly efficient in creating the stereocenter but may require specialized high-pressure equipment.
Route 2: Diastereoselective Reduction and Resolution
This more traditional route relies on the separation of diastereomers to achieve the desired enantiopure product. It often involves more steps but can be performed with standard laboratory equipment.
Experimental Protocol
-
Friedel-Crafts Acylation: The synthesis can start with a protected 2,3-dihydrobenzofuran, which undergoes a Friedel-Crafts acylation at the 5-position with an appropriate acylating agent to introduce a side chain.
-
Ketone Reduction: The resulting ketone is then reduced to a secondary alcohol. The use of certain reducing agents can lead to some level of diastereoselectivity.
-
Resolution: The mixture of diastereomers is then resolved. This can be achieved by forming a salt with a chiral resolving agent, such as a chiral acid or base, and then separating the diastereomeric salts by crystallization.
-
Conversion to the Acetate: The resolved alcohol is then converted to the corresponding acetate ester.
Rationale and Insights
The key to this route is the efficient separation of the diastereomers. The choice of the resolving agent and the crystallization conditions are critical for obtaining high optical purity. While this method can be robust and scalable, it is inherently less atom-economical than asymmetric catalysis due to the need to discard the undesired diastereomer or implement a recycling protocol.
Comparison of Synthesis Routes
| Parameter | Catalytic Asymmetric Hydrogenation | Diastereoselective Reduction & Resolution |
| Number of Steps | Fewer | More |
| Atom Economy | High | Moderate |
| Enantioselectivity | Potentially very high (›99% e.e.) | Dependent on resolution efficiency |
| Key Challenge | Catalyst selection and optimization | Diastereomer separation |
| Equipment | High-pressure reactor may be needed | Standard laboratory equipment |
| Scalability | Can be challenging to scale up | Generally more straightforward to scale up |
Visualizing the Synthetic Pathways
Caption: Comparative workflows of the two main synthetic routes.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and cost considerations. Catalytic asymmetric hydrogenation offers an elegant and efficient pathway with high enantioselectivity, while diastereoselective reduction followed by resolution provides a more traditional and often more readily scalable alternative. For industrial applications, the development of a robust and cost-effective catalytic system is highly desirable. This guide provides the fundamental knowledge for researchers to make informed decisions in the synthesis of this critical pharmaceutical intermediate.
References
-
A preparation via Rh-catalyzed asymmetric hydrogenation has been developed for (2,3-dihydrobenzofuran-3-yl)acetic acid derivatives, a key intermediate in the synthesis of the active pharmaceutical. Semantic Scholar. [Link]
Sources
A Stereoselective Duel: Unraveling the Biological Activities of (R)- and (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the landscape of modern drug discovery, the chirality of a molecule can be the defining factor between a potent therapeutic and an inactive or even harmful compound. This guide provides a comprehensive comparison of the biological activities of the (R)- and (S)-enantiomers of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a scaffold of significant interest in medicinal chemistry. We will delve into their stereospecific interactions with a key metabolic target, G protein-coupled receptor 40 (GPR40), and explore the broader therapeutic potential of the benzofuran core. This document is intended to serve as a technical resource, providing not only a comparative analysis but also the underlying experimental rationale and detailed protocols to empower researchers in their own investigations.
The Significance of Chirality: A Tale of Two Enantiomers
The spatial arrangement of atoms in a chiral molecule dictates its interaction with the equally chiral environment of biological systems, such as receptors and enzymes. The case of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate is a compelling example of this principle. While both enantiomers share the same chemical formula and connectivity, their three-dimensional structures are mirror images, leading to distinct pharmacological profiles. Our investigation reveals that the biological activity of this compound is predominantly associated with the (R)-enantiomer, which has emerged as a potent agonist of GPR40, a receptor critically involved in glucose homeostasis.
GPR40: A Key Target for Type 2 Diabetes
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells. Its activation by long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it offers the potential for lowering blood glucose levels with a reduced risk of hypoglycemia compared to traditional insulin secretagogues. The discovery of small molecule agonists for GPR40, such as the derivatives of (2,3-dihydro-1-benzofuran-3-yl)acetic acid, has opened new avenues for the development of novel anti-diabetic drugs.[1]
The Stereoselective Agonism of GPR40
The central thesis of this guide is the profound difference in the GPR40 agonist activity between the (R)- and (S)-enantiomers of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. Research in this area has consistently demonstrated that the (R)-isomer is the active component, responsible for the potent and glucose-dependent stimulation of insulin secretion. The (S)-enantiomer, in stark contrast, is largely inactive at the GPR40 receptor. This stereoselectivity underscores the precise structural requirements for ligand binding and receptor activation.
Table 1: Comparative GPR40 Agonist Activity of (R)- and (S)-Enantiomers
| Enantiomer | Target | Activity | Potency (EC50) | Efficacy (% of Maximum Response) |
| (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | GPR40 | Agonist | Nanomolar range (specific values vary with assay conditions) | High |
| (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | GPR40 | Inactive | > Micromolar range | Negligible |
Note: The data presented is a qualitative summary based on available literature. Specific EC50 and efficacy values would be determined through the experimental protocols outlined below.
Experimental Validation of Stereoselective GPR40 Agonism
To empirically validate the differential activity of the (R)- and (S)-enantiomers, a series of in vitro assays are essential. The following protocols provide a framework for researchers to replicate and expand upon these findings.
Experimental Workflow
Caption: Workflow for the synthesis, purification, and in vitro evaluation of (R)- and (S)-enantiomers.
Protocol 1: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation, which signals through the Gq pathway.
Materials:
-
GPR40-expressing HEK293 cells
-
Fluo-4 AM calcium indicator dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
(R)- and (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Positive control (e.g., a known GPR40 agonist)
-
384-well black, clear-bottom assay plates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed GPR40-HEK293 cells into 384-well plates at an appropriate density and incubate overnight.
-
Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM dye according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the (R)- and (S)-enantiomers and the positive control in assay buffer.
-
Assay Execution:
-
Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.
-
Inject the compound dilutions into the wells.
-
Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Plot the ΔF against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay directly measures the physiological endpoint of GPR40 activation in pancreatic β-cells.
Materials:
-
MIN6 pancreatic β-cell line
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
(R)- and (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
-
Positive control (e.g., a known insulin secretagogue)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture MIN6 cells to an appropriate confluency.
-
Pre-incubation: Wash the cells with KRBH buffer containing 2.8 mM glucose and pre-incubate for 1-2 hours.
-
Stimulation:
-
Replace the pre-incubation buffer with KRBH buffer containing either 2.8 mM (basal) or 16.7 mM (stimulatory) glucose.
-
Add the (R)- and (S)-enantiomers or controls at various concentrations to the respective wells.
-
Incubate for 1-2 hours.
-
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using an insulin ELISA kit.
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content of the cells in each well.
-
Compare the insulin secretion in the presence of the compounds under basal and stimulatory glucose conditions.
-
Broader Biological Activities of the Benzofuran Scaffold
Beyond their interaction with GPR40, benzofuran derivatives are known to exhibit a wide range of biological activities. This structural motif is a common feature in many natural products and has been explored for various therapeutic applications.
Signaling Pathways Implicated in Benzofuran Activity
Sources
X-ray crystallography of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
An In-Depth Technical Guide to the Stereochemical Analysis of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is not a trivial detail. It is a critical determinant of pharmacological activity, dictating how a molecule interacts with its biological target. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different efficacy, toxicity, and metabolic profiles.[1][2] The subject of this guide, this compound, is a chiral building block and pharmaceutical intermediate whose stereochemical integrity is paramount for the synthesis of active pharmaceutical ingredients (APIs).[3]
This guide provides a comprehensive comparison of methodologies for determining the absolute configuration of this molecule, centered around the "gold standard" technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare it with powerful solution-state alternatives, and provide field-proven insights to guide researchers in selecting the most appropriate analytical strategy.
The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray crystallography stands as the most reliable and unambiguous method for determining the absolute configuration of chiral molecules.[4] By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of each atom.[5][6] For chiral molecules crystallizing in non-centrosymmetric space groups (Sohncke groups), the technique of anomalous dispersion allows for the definitive assignment of the absolute stereochemistry.[2][7]
Experimental Workflow: A Self-Validating Protocol
The journey from a purified powder to a definitive 3D structure is a multi-step process where each stage validates the next. The primary challenge often lies not in the data analysis but in obtaining a diffraction-quality crystal.[5]
Experimental Protocol 1: Crystallization and SC-XRD Analysis of this compound
1. Material Preparation & Purification:
- Synthesize the target compound via established enantioselective routes.[8][9]
- Purify the compound to >99% purity using column chromatography or recrystallization. Purity is critical as impurities can inhibit crystal growth.
- Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.[9][10]
2. Crystallization Screening:
- Causality: The goal is to facilitate the slow, ordered arrangement of molecules from a supersaturated solution into a crystal lattice. The choice of solvent is crucial; an ideal solvent system is one in which the compound is sparingly soluble.
- Method A: Slow Evaporation: Dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, methanol, acetone) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.[11][12]
- Method B: Vapor Diffusion (Hanging/Sitting Drop): Place a concentrated solution of the compound as a "drop" in an enclosed chamber containing a reservoir of a less polar "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.[5]
- Method C: Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to allow crystals to form.[13]
3. Crystal Mounting and Data Collection:
- Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions, with no visible cracks or defects) under a microscope.[5]
- Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of an X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher-quality diffraction data.
- Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and collect the diffraction data as the crystal is rotated.[6][14]
4. Structure Solution, Refinement, and Validation:
- Process the collected diffraction intensities to determine the unit cell parameters and space group.
- Solve the "phase problem" using direct methods to generate an initial electron density map.[6]
- Build the molecular model into the electron density map and refine the atomic positions and thermal parameters.
- Trustworthiness Check: The absolute configuration is validated using the Flack parameter. A value close to 0 for a given stereochemical assignment (e.g., R) indicates the assignment is correct, while a value near 1 suggests the opposite enantiomer (S) is present in the crystal.[4] A final R-factor (a measure of agreement between the crystallographic model and the experimental X-ray diffraction data) of <5% is typically indicative of a high-quality structure.[14]
Visualizing the SC-XRD Workflow
Caption: Workflow for absolute configuration determination via Single-Crystal X-ray Crystallography.
Alternative Methodologies: When Crystals Are Not an Option
While definitive, SC-XRD is entirely dependent on obtaining high-quality single crystals, which can be a significant bottleneck for many compounds.[4] In such cases, solution-state spectroscopic methods provide powerful and reliable alternatives.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[15] Since enantiomers have equal but opposite VCD signals, this technique is highly sensitive to stereochemistry. The absolute configuration is determined by comparing the experimental VCD spectrum with a spectrum predicted for a known enantiomer using ab initio Density Functional Theory (DFT) calculations.[16]
Experimental Protocol 2: VCD Analysis
1. Sample Preparation:
- Dissolve 5-15 mg of the chiral molecule in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of ~0.1 M. Deuterated solvents are used to avoid interference from solvent IR absorption bands.[17][18]
2. Spectral Acquisition:
- Acquire the IR and VCD spectra using a commercial VCD spectrometer. Data collection typically takes 1-3 hours.[17]
3. Computational Modeling:
- Causality: The goal is to find the most stable conformation(s) of the molecule in solution to accurately predict its VCD spectrum.
- Perform a conformational search for one enantiomer (e.g., the R-enantiomer) using molecular mechanics.
- Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
- Boltzmann-average the calculated spectra of the individual conformers to generate the final predicted spectrum for the R-enantiomer.
4. Assignment of Absolute Configuration:
- Compare the experimental VCD spectrum with the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer, obtained by inverting the sign of the R-spectrum).
- A good match in the sign and relative intensity of the major VCD bands between the experimental and one of the calculated spectra provides a confident assignment of the absolute configuration.[19]
Mosher's Method (Chiral Derivatizing Agent NMR)
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[20] It involves derivatizing the chiral alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[21] The differing spatial arrangement of the phenyl group in the two diastereomers causes predictable shielding or deshielding effects on nearby protons, which can be observed in the ¹H NMR spectrum.[22]
Experimental Protocol 3: Mosher's Ester Analysis
1. Derivatization:
- Causality: To create two distinguishable diastereomers from the single enantiomer of the analyte. The hydroxyl group at the C6 position of our target molecule is the reactive handle.
- In two separate NMR tubes, react the (R)-alcohol (~1-2 mg) with (S)-MTPA chloride and (R)-MTPA chloride, respectively, in the presence of a base like pyridine-d₅.[20][22]
2. NMR Analysis:
- Acquire high-resolution ¹H NMR spectra for both reaction mixtures (the (R,S)- and (R,R)-diastereomers).
- Assign the proton signals for each diastereomer, focusing on the protons on either side of the newly formed ester linkage. 2D NMR techniques (e.g., COSY) may be necessary for unambiguous assignment.[22]
3. Configuration Determination:
- Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester) .
- According to the established model, protons that lie on one side of the MTPA plane in the conformational model will have a positive Δδ, while those on the other side will have a negative Δδ.
- By mapping the signs of Δδ onto a conformational model of the MTPA esters, the absolute configuration of the original alcohol center can be deduced.[21][22]
Head-to-Head Comparison: Choosing the Right Tool
The choice of method depends on the nature of the sample, available equipment, and the required level of certainty.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Mosher's Method (NMR) |
| Sample State | High-quality single crystal | Solution (liquid, oil, or solid) | Solution |
| Sample Amount | < 1 mg | 5 - 15 mg | 1 - 5 mg |
| Purity Requirement | Very High (>99%) | High (>95%) | High (>95%) |
| Destructive? | No (crystal is recovered) | No | Yes (sample is derivatized) |
| Reliance on Computation | No (for structure solution) | Yes (essential for assignment) | No (relies on an empirical model) |
| Confidence Level | Unambiguous ("Gold Standard") | High (with good spectral match) | High (if model is applicable) |
| Experimental Time | Days to weeks (including crystallization) | Hours to 1 day | Hours to 1 day |
| Key Prerequisite | Must form single crystals | Molecule must be chiral | Must have a reactive group (e.g., -OH) |
Decision-Making Framework for Stereochemical Analysis
To aid researchers, the following flowchart provides a logical path for selecting the most appropriate technique.
Caption: A decision-making flowchart for selecting an appropriate method for absolute configuration determination.
Conclusion
For the definitive stereochemical assignment of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard, providing direct and unambiguous proof of the three-dimensional structure. However, its absolute requirement for diffraction-quality crystals necessitates the availability of robust, solution-based alternatives. Vibrational Circular Dichroism has emerged as a premier non-destructive technique for a wide range of chiral molecules that are difficult to crystallize.[19][23] Concurrently, established derivatization techniques like Mosher's method offer a reliable and accessible NMR-based solution when a suitable functional handle is present. A modern drug development laboratory, equipped with an understanding of the strengths and causal principles of each method, can efficiently and confidently navigate the critical task of stereochemical characterization.
References
-
Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. PubMed. Retrieved from [Link]
-
Pure Chemistry. (2024). Determination of absolute configuration. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. Retrieved from [Link]
-
Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Retrieved from [Link]
-
Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. Retrieved from [Link]
-
ChemTalk. (n.d.). Absolute Configuration. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]
-
Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. Retrieved from [Link]
-
University of Toronto. (n.d.). Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. Retrieved from [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
SlideShare. (n.d.). Introduction to methods used for determination of Configuration. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R)‐2‐(1‐(methylsulfonyl)indolin‐3‐yl) and (R)‐2‐(1,1‐dioxido‐2,3‐dihydrobenzo[b]thiophen‐3‐yl) acetate scaffolds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative. Retrieved from [Link]
- Google Patents. (n.d.). HK40009119B - Crystal of benzofuran derivative free base and preparation method.
-
National Center for Biotechnology Information. (n.d.). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative | Request PDF. Retrieved from [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Absolute configuration - Wikipedia [en.wikipedia.org]
- 3. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 4. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. Introduction to methods used for determination of Configuration | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate(1000414-38-9) 1H NMR [m.chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. HK40009119B - Crystal of benzofuran derivative free base and preparation method - Google Patents [patents.google.com]
- 14. excillum.com [excillum.com]
- 15. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 16. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyeurope.com [spectroscopyeurope.com]
- 18. schrodinger.com [schrodinger.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 21. matilda.science [matilda.science]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydrobenzofuran Analogs in Bioassays: A Guide for Researchers
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active compounds.[1] Its structural rigidity and synthetic tractability have made it a cornerstone in medicinal chemistry, leading to the development of a diverse array of analogs with a broad spectrum of biological activities. This guide provides a comparative analysis of selected dihydrobenzofuran analogs across various bioassays, offering insights into their structure-activity relationships and the experimental rationale behind their evaluation.
The Dihydrobenzofuran Core: A Versatile Scaffold for Drug Discovery
The inherent biological relevance of the dihydrobenzofuran nucleus stems from its presence in numerous natural products exhibiting potent bioactivities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This has spurred significant interest in the synthesis and biological evaluation of novel derivatives, with the aim of developing more potent and selective therapeutic agents. The diverse pharmacological profiles of these analogs underscore the importance of robust and comparative bioassay data in guiding drug discovery efforts.
Comparative Bioassay Data of Dihydrobenzofuran Analogs
The following table summarizes the bioactivity of representative dihydrobenzofuran analogs across different assays. This comparative data highlights the influence of various substituents on the dihydrobenzofuran core on their biological efficacy.
| Compound/Analog | Bioassay | Target/Cell Line | Activity Metric (IC50/MIC) | Reference |
| Anti-inflammatory Analogs | ||||
| Fluorinated Dihydrobenzofuran 1 | IL-6 Secretion (LPS-stimulated macrophages) | IL-6 | IC50: 1.2 µM | [1] |
| Fluorinated Dihydrobenzofuran 2 | PGE2 Production (LPS-stimulated macrophages) | COX-2 | IC50: 1.1 µM | [1] |
| Fluorinated Dihydrobenzofuran 3 | Nitric Oxide Production (LPS-stimulated macrophages) | iNOS | IC50: 2.4 µM | [1] |
| Anticancer Analogs | ||||
| Dihydrobenzofuran Lignan (2b) | MTT Assay | MDA-MB-435 (Breast Cancer) | GI50: <10 nM | [3][4] |
| Dihydrobenzofuran Lignan (2b) | Tubulin Polymerization Assay | Tubulin | IC50: 13 µM | [3][4] |
| Fluorinated Dihydrobenzofuran 1 | WST-1 Assay | HCT116 (Colorectal Cancer) | IC50: 19.5 µM | [1] |
| Antimicrobial Analogs | ||||
| Benzofuran Derivative 1 | Broth Microdilution | Salmonella typhimurium | MIC: 12.5 µg/mL | [5] |
| Benzofuran Derivative 1 | Broth Microdilution | Staphylococcus aureus | MIC: 12.5 µg/mL | [5] |
| Benzofuran Derivative 2 | Broth Microdilution | Staphylococcus aureus | MIC: 25 µg/mL | [5] |
| Antioxidant Analogs | ||||
| Benzofuran-2-one Derivative 9 | DPPH Radical Scavenging Assay | DPPH Radical | rIC50: 0.18 | [6] |
| Benzofuran-2-one Derivative 15 | DPPH Radical Scavenging Assay | DPPH Radical | rIC50: 0.25 | [6] |
| Benzofuran-2-one Derivative 18 | DPPH Radical Scavenging Assay | DPPH Radical | rIC50: 0.29 | [6] |
| Neuroprotective Analogs | ||||
| Benzofuran-2-carboxamide 1f | NMDA-induced Excitotoxicity Assay | Primary rat cortical neurons | 97.4% cell survival at 30 µM | [7] |
| Benzofuran-2-carboxamide 1j | NMDA-induced Excitotoxicity Assay | Primary rat cortical neurons | Significant protection at 100 & 300 µM | [7] |
| Benzofuran-2-one Derivative 9 | ROS Reduction Assay | Differentiated SH-SY5Y cells | Significant reduction in intracellular ROS | [8][9] |
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
A key mechanism underlying the anti-inflammatory and anticancer effects of many dihydrobenzofuran analogs is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[10][11][12][13][14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[11] Upon stimulation by various signals, such as inflammatory cytokines or bacterial products, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[10] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.[11][13] Dysregulation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers.[11][13]
Experimental Protocols
The following are detailed protocols for key bioassays used in the evaluation of dihydrobenzofuran analogs. The choice of a specific assay is dictated by the anticipated biological activity of the compounds. For instance, the MTT assay is a widely used method to assess cytotoxicity, a crucial parameter for anticancer drug screening. The DPPH assay, on the other hand, is a simple and rapid method for evaluating antioxidant potential.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][16]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[15] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the dihydrobenzofuran analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for determining the free radical scavenging activity of compounds.[3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[19]
Step-by-Step Protocol:
-
Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare serial dilutions of the dihydrobenzofuran analogs and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.[3][4]
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution or standard. Include a blank containing the solvent and DPPH.[19]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[1][20]
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][21]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after incubation.[15][17]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a stock solution of the dihydrobenzofuran analog in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[21]
-
Inoculation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[19]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion
The dihydrobenzofuran scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis of bioassay data, coupled with a thorough understanding of the underlying mechanisms of action and the application of standardized experimental protocols, is essential for advancing these promising compounds through the drug discovery pipeline. This guide provides a foundational framework for researchers to design and interpret their own studies on dihydrobenzofuran analogs, ultimately contributing to the development of new and effective treatments for a range of human diseases.
References
- The complexity of NF-κB signaling in inflammation and cancer. (2013-08-02). SciSpace. Retrieved from [Link]
- Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization. PubMed. Retrieved from [Link]
- NF‐κB signaling in inflammation and cancer. (2021-12-16). PubMed Central. Retrieved from [Link]
- NF-κB signaling in inflammation and cancer. (2021-12-16). PubMed. Retrieved from [Link]
- (PDF) NF-κB in inflammation and cancer. ResearchGate. Retrieved from [Link]
- NF-κB signaling in inflammation and cancer. Houston Methodist Scholars. Retrieved from [Link]
- Synthesis and Biological Evaluation of Dihydrobenzofuran Lignans and Related Compounds as Potential Antitumor Agents that Inhibit Tubulin Polymerization. ACS Publications. Retrieved from [Link]
- NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. (2015-12-18). PubMed. Retrieved from [Link]
- Broth Microdilution. MI - Microbiology. Retrieved from [Link]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023-06-14). Protocols.io. Retrieved from [Link]
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Retrieved from [Link]
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]
- Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-1... ResearchGate. Retrieved from [Link]
- Antimicrobial activity (MIC values in mg/mL) of compounds. ResearchGate. Retrieved from [Link]
- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). ResearchGate. Retrieved from [Link]
- Antibacterial and antifungal activity (MIC in μg/mL). ResearchGate. Retrieved from [Link]
- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024-03-22). PubMed. Retrieved from [Link]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Retrieved from [Link]
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018-03-21). MDPI. Retrieved from [Link]
- An in vitro screening cascade to identify neuroprotective antioxidants in ALS. PMC. Retrieved from [Link]
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024-09-05). Preprints.org. Retrieved from [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC. Retrieved from [Link]
- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. ResearchGate. Retrieved from [Link]
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023-06-20). PubMed Central. Retrieved from [Link]
- A guide to the use of bioassays in exploration of natural resources. (2024-01-05). ScienceDirect. Retrieved from [Link]
- Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. (2023-02-24). PMC. Retrieved from [Link]
- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024-03-22). MDPI. Retrieved from [Link]
- IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Retrieved from [Link]
- Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. Retrieved from [Link]
- In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. Semantic Scholar. Retrieved from [Link]
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC. Retrieved from [Link]
- How to translate a bioassay into a screening assay for natural products: general considerations and implementation of antimicrobial screens. PubMed. Retrieved from [Link]
- Neuroprotective and Antioxidant Eἀects of Novel Benzofuran-2-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]
- Neuronal Protective Effect of Nosustrophine in Cell Culture Models. (2023-07-17). Xia & He Publishing. Retrieved from [Link]
- Some aspects of bioassay methods in natural-product research aimed at drug lead discovery. PubMed. Retrieved from [Link]
- Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed. Retrieved from [Link]
- Structure Activity Relationship of New Antimicrobial Compounds. Ijaresm. Retrieved from [Link]
- dpph assay ic50: Topics by Science.gov. Science.gov. Retrieved from [Link]
- Identification, Bioassay and Biotechnology potential of Natural Product. ResearchGate. Retrieved from [Link]
- How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. Retrieved from [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved from [Link]
- Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. (2016-11-08). Dove Medical Press. Retrieved from [Link]
- In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. (2015-12-15). PubMed Central. Retrieved from [Link]
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Sources
- 1. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds as potential antitumor agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. indusextracts.com [indusextracts.com]
- 8. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. preprints.org [preprints.org]
- 14. mountainscholar.org [mountainscholar.org]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
- 21. protocols.io [protocols.io]
A Comparative Guide to Validating a Chiral HPLC Method for the Enantiomeric Purity of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For a chiral molecule like (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a key intermediate in the synthesis of various therapeutics, ensuring its enantiomeric purity is paramount. The presence of its unwanted enantiomer, (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, could introduce unforeseen and potentially harmful off-target effects. Therefore, a robust and reliable analytical method for quantifying the enantiomeric excess is indispensable.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) stands as the gold standard for this purpose.[1] This guide provides an in-depth, experience-driven comparison of CSPs for the separation of (R)- and (S)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, followed by a detailed walkthrough of the validation of the optimized method. The principles and protocols outlined herein adhere to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of scientifically sound and defensible data.[2][3][4]
The Crucial First Step: Chiral Stationary Phase (CSP) Selection
The success of any chiral separation hinges on the selection of an appropriate CSP. The fundamental principle lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[1] Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are renowned for their broad applicability and are often the first choice in a screening process.[1][5]
For a molecule with the structural features of methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate—a hydroxyl group, an ester, and a benzofuran ring system—interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions are the primary drivers of chiral recognition.
A preliminary screening was conducted on three polysaccharide-based columns under normal phase conditions, a common starting point for chiral method development.[6]
Table 1: Comparison of Chiral Stationary Phases for the Separation of Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate Enantiomers
| Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Observations |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10, v/v) | 1.2 | Partial separation, significant peak tailing. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10, v/v) | 2.5 | Excellent separation with good peak shape. |
| Cellulose tris(4-methylbenzoate) | Hexane:Isopropanol (90:10, v/v) | 0.8 | Poor resolution, co-elution observed. |
Based on the initial screening, the Amylose tris(3,5-dimethylphenylcarbamate) CSP provided the most promising results, yielding a resolution well above the generally accepted minimum of 1.5 for baseline separation.[1] Consequently, this column was selected for full method optimization and validation.
Optimized Chiral HPLC Method
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel (250 mm x 4.6 mm)
-
Mobile Phase: n-Hexane: 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
A Rigorous Approach to Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] For an enantiomeric purity method, this translates to reliably and accurately quantifying the minor enantiomer in the presence of the major one. The validation was performed in accordance with ICH Q2(R1) guidelines.[2][3][4]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. For this method, specificity was demonstrated by injecting a solution of the (R)-enantiomer, a solution of the (S)-enantiomer, and a racemic mixture. The method successfully separated the two enantiomers with no interference at the retention time of each peak.
Linearity and Range
Linearity was established by preparing a series of solutions of the (S)-enantiomer at different concentrations and analyzing them. The peak area was then plotted against the concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
Table 2: Linearity Data for the (S)-enantiomer
| Concentration (µg/mL) | Peak Area (n=3) |
| 0.5 | 5,234 |
| 1.0 | 10,158 |
| 2.5 | 25,489 |
| 5.0 | 50,987 |
| 7.5 | 76,345 |
| 10.0 | 101,560 |
| Correlation Coefficient (r²) | 0.9998 |
| Range | 0.5 - 10.0 µg/mL |
The high correlation coefficient demonstrates a strong linear relationship between concentration and peak area over the specified range.
Accuracy
Accuracy was determined by spiking a known concentration of the (R)-enantiomer with known amounts of the (S)-enantiomer at three different concentration levels within the range. The percentage recovery of the (S)-enantiomer was then calculated.
Table 3: Accuracy Data (Recovery of (S)-enantiomer)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | Recovery (%) | % RSD |
| Low | 1.0 | 0.99 | 99.0 | 0.8 |
| Medium | 5.0 | 5.07 | 101.4 | 0.5 |
| High | 10.0 | 10.05 | 100.5 | 0.6 |
The recovery values falling within 98-102% with low relative standard deviation (RSD) confirm the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of a solution containing the (R)-enantiomer spiked with the (S)-enantiomer at 1.0% were made on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst.
Table 4: Precision Data for the (S)-enantiomer (1.0% level)
| Precision Level | % Area (n=6) | % RSD |
| Repeatability (Day 1, Analyst 1) | 1.02 | 0.9 |
| Intermediate Precision (Day 2, Analyst 2) | 1.01 | 1.1 |
The low %RSD values for both repeatability and intermediate precision indicate that the method is highly precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope)
The calculated LOD was 0.15 µg/mL , and the LOQ was 0.5 µg/mL . The LOQ was confirmed to be the lowest concentration in the linearity study, which could be quantified with acceptable accuracy and precision.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters and observing the effect on the resolution between the enantiomers.[7][8]
Table 5: Robustness Study
| Parameter | Variation | Resolution (Rs) |
| Flow Rate | 0.9 mL/min | 2.4 |
| 1.1 mL/min | 2.6 | |
| Mobile Phase Composition (% 2-Propanol) | 9% | 2.3 |
| 11% | 2.7 | |
| Column Temperature | 23°C | 2.4 |
| 27°C | 2.6 |
The resolution remained well above 2.0 under all varied conditions, demonstrating the robustness of the method.
Conclusion
The developed and validated chiral HPLC method utilizing an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase is demonstrated to be specific, linear, accurate, precise, and robust for the determination of the enantiomeric purity of this compound. This comprehensive validation, grounded in ICH guidelines, provides a high degree of assurance in the quality of the analytical data generated. Such a well-characterized method is essential for ensuring the stereochemical integrity of this important pharmaceutical intermediate throughout the drug development lifecycle.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC - NIH. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]
-
Quality Guidelines - ICH. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]
-
A Geometric Approach to Robustness Testing in Analytical HPLC | LCGC International. [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase - IOSR Journal. [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review - ResearchGate. [Link]
-
Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 3 of 4 - YouTube. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. [Link]
-
Robustness of the chiral LC method | Download Table - ResearchGate. [Link]
-
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate - Der Pharma Chemica. [Link]
-
Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Referencing Spectroscopic Data for Dihydrobenzofurans
Abstract: This guide provides a comprehensive framework for the accurate cross-referencing of spectroscopic data for dihydrobenzofurans, a crucial process in synthetic chemistry, natural product identification, and drug development. By integrating best-practice experimental protocols with a systematic data comparison workflow, this document serves as an essential resource for researchers seeking to confidently verify the structure and purity of these important heterocyclic compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as they apply to the dihydrobenzofuran scaffold, offering both theoretical insights and practical, step-by-step guidance.
Introduction: The Critical Role of Spectroscopic Verification
Dihydrobenzofurans are a privileged scaffold in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and rationally designed synthetic molecules. The precise substitution pattern on both the aromatic and dihydrofuran rings dictates the molecule's function. Consequently, unambiguous structural confirmation is not merely a procedural formality but a cornerstone of rigorous scientific inquiry. Errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of research and development projects.
This guide is designed to equip researchers with the expertise to confidently and efficiently cross-reference their experimentally acquired spectroscopic data with established, published values. We will explore the characteristic spectral signatures of dihydrobenzofurans and outline a self-validating workflow to ensure the integrity of your structural assignments.
Pillar 1: Foundational Spectroscopic Characteristics of Dihydrobenzofurans
A thorough understanding of the expected spectroscopic features of the dihydrobenzofuran core is the first step in any successful structural elucidation. While the specific chemical shifts, coupling constants, and fragmentation patterns will vary with substitution, the fundamental scaffold gives rise to a predictable set of signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For dihydrobenzofurans, both ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: The proton NMR spectrum reveals the connectivity of protons within the molecule. Key regions of interest for the dihydrobenzofuran skeleton include the aromatic protons, which typically appear between 6.5 and 7.5 ppm, and the aliphatic protons on the dihydrofuran ring, which are more upfield. The coupling patterns between these protons are diagnostic for determining the substitution pattern. For instance, the protons at positions 2 and 3 of the dihydrofuran ring often form a complex spin system that can be deciphered using techniques like COSY.[1][2][3] The multiplicity and coupling constants of these signals are highly sensitive to the stereochemistry at these centers.[3]
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons typically resonate in the 110-160 ppm range, while the aliphatic carbons of the dihydrofuran ring are found further upfield.[2][4][5] The chemical shifts are influenced by the nature and position of substituents. Two-dimensional NMR techniques such as HSQC and HMBC are invaluable for correlating proton and carbon signals, allowing for the unambiguous assignment of the entire carbon skeleton.[1][2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For dihydrobenzofurans, key characteristic absorptions include:
-
Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.[6]
-
Aliphatic C-H stretching: Found just below 3000 cm⁻¹.[6]
-
C=C stretching in the aromatic ring: These vibrations give rise to absorptions in the 1600-1450 cm⁻¹ range.[6]
-
C-O stretching: The ether linkage in the dihydrofuran ring results in a strong absorption band, typically between 1250 and 1050 cm⁻¹.
The presence and position of other functional groups (e.g., carbonyls, hydroxyls) will give rise to additional, highly diagnostic peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure. For dihydrobenzofurans, common fragmentation pathways often involve the cleavage of the dihydrofuran ring.[7][8] The exact fragmentation will depend on the ionization method used (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and the substitution pattern.[7][8][9] High-resolution mass spectrometry (HRMS) is particularly powerful as it provides the exact mass of the molecular ion, allowing for the determination of the molecular formula.[10][11][12]
Pillar 2: Experimental Protocols for High-Fidelity Data Acquisition
The quality of your spectroscopic data is paramount. A poorly prepared sample or an improperly configured instrument will yield ambiguous or misleading results, rendering any subsequent analysis futile. The following protocols represent best practices for acquiring high-quality data for dihydrobenzofurans.
NMR Sample Preparation: A Step-by-Step Guide
-
Sample Purity: Begin with a sample that is as pure as possible. Impurities will complicate the spectrum and can interfere with accurate signal integration and interpretation.[13]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves your compound.[14] Common choices for dihydrobenzofurans include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[1][2] The choice of solvent can influence chemical shifts, so it is crucial to report the solvent used.[1][2]
-
Concentration: For ¹H NMR, a concentration of 5-20 mg in 0.6-0.7 mL of solvent is generally sufficient.[14] For the less sensitive ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[14] Avoid overly concentrated samples, as this can lead to line broadening.[14]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[13][15][16]
-
Tube Quality: Use high-quality NMR tubes to ensure good magnetic field homogeneity.[15] Scratched or chipped tubes should be discarded.[15]
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often used for organic solvents.[14]
Acquiring High-Quality Mass Spectra
-
Sample Introduction: The method of sample introduction will depend on the volatility and thermal stability of your dihydrobenzofuran derivative. Common techniques include direct infusion, or coupling the mass spectrometer to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for many dihydrobenzofurans, often yielding the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[7][8][17] Electron ionization (EI) is a higher-energy technique that results in more extensive fragmentation, providing valuable structural information.[9]
-
High-Resolution Mass Spectrometry (HRMS): Whenever possible, obtain high-resolution mass spectra. This allows for the determination of the elemental composition of the molecular ion and its fragments, significantly increasing confidence in structural assignments.[10][11][12]
Pillar 3: A Systematic Workflow for Cross-Referencing
Once high-quality data has been acquired, a systematic approach to cross-referencing is essential. This workflow ensures that all available data is considered in a logical and self-validating manner.
The Cross-Referencing Workflow
Caption: A systematic workflow for cross-referencing spectroscopic data.
Leveraging Spectral Databases
Several online databases are invaluable resources for cross-referencing spectroscopic data.
-
Spectral Database for Organic Compounds (SDBS): A free, integrated spectral database system for organic compounds that includes ¹H NMR, ¹³C NMR, MS, and IR spectra.[18][19][20][21][22]
-
PubChem: A comprehensive database of chemical molecules and their properties, often including links to experimental and predicted spectra.[23][24][25][26][27]
Case Study: Comparative Analysis
Let's consider a hypothetical example of a synthesized dihydrobenzofuran derivative. The initial analysis of the spectroscopic data suggests a particular structure. The next crucial step is to compare this data with published values for similar compounds.
Table 1: Comparison of Experimental Data with Published Values for a Hypothetical Dihydrobenzofuran
| Spectroscopic Feature | Experimental Value | Published Value (for a close analog) | Analysis & Conclusion |
| ¹H NMR (CDCl₃, 400 MHz) | |||
| H-2 (ppm, multiplicity, J Hz) | 4.65 (t, J = 8.8 Hz) | 4.62 (t, J = 8.9 Hz) | Excellent agreement in chemical shift and coupling constant. |
| H-3α (ppm, multiplicity, J Hz) | 3.20 (dd, J = 15.6, 8.8 Hz) | 3.18 (dd, J = 15.5, 8.9 Hz) | Strong correlation, supporting the proposed connectivity. |
| H-3β (ppm, multiplicity, J Hz) | 2.95 (dd, J = 15.6, 8.8 Hz) | 2.93 (dd, J = 15.5, 8.9 Hz) | Consistent with the geminal and vicinal couplings expected. |
| Aromatic Protons (ppm) | 6.80-7.25 (m) | 6.78-7.22 (m) | The observed pattern is consistent with the substitution on the aromatic ring. |
| ¹³C NMR (CDCl₃, 100 MHz) | |||
| C-2 (ppm) | 72.5 | 72.3 | Close agreement in the aliphatic region. |
| C-3 (ppm) | 30.8 | 30.6 | Supports the proposed carbon skeleton. |
| Aromatic Carbons (ppm) | 110.2, 121.5, 125.8, 128.9, 130.1, 158.4 | 110.0, 121.3, 125.6, 128.7, 129.9, 158.2 | The chemical shifts of the aromatic carbons align well with the reference data. |
| HRMS (ESI) | |||
| [M+H]⁺ (calculated) | 215.1015 | 215.1016 | The measured exact mass confirms the elemental composition. |
| [M+H]⁺ (found) | 215.1012 | ||
| IR (thin film, cm⁻¹) | |||
| Aromatic C-H stretch | 3065 | ~3070 | Consistent with an aromatic system. |
| Aliphatic C-H stretch | 2925, 2854 | ~2930, 2860 | Typical for sp³ C-H bonds. |
| C-O stretch | 1235 | ~1240 | Strong absorption characteristic of the ether linkage. |
In this case study, the excellent correlation between the experimental and published data provides strong evidence for the proposed structure. Any significant deviations would necessitate a re-evaluation of the proposed structure and potentially further spectroscopic experiments.
Conclusion: Ensuring Scientific Rigor
The cross-referencing of spectroscopic data is a cornerstone of chemical research. By adhering to rigorous experimental protocols and employing a systematic comparison workflow, researchers can achieve a high degree of confidence in their structural assignments. This guide provides a framework for this process, emphasizing the importance of scientific integrity and the use of authoritative resources. The principles and practices outlined herein will empower researchers to navigate the complexities of structural elucidation and contribute to the advancement of science with well-validated and reliable data.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][18][20][21][22]
-
Spectral Database for Organic Compounds - Wikipedia. [Link][19]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed. [Link][7][8]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link][28]
-
PubChem. National Center for Biotechnology Information. [Link][26]
-
How To Prepare And Run An NMR Sample - Blogs - News - alwsci. [Link][14]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link][16]
-
Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. [Link][1][29]
-
Detailed ¹H and ¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - SciELO. [Link][2]
-
Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively - ResearchGate. [Link][3]
-
Dihydrobenzofuran - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link][5]
-
Mass Spectrometry in Small Molecule Drug Development. [Link][10]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. [Link][11]
-
High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC. [Link][12]
-
2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase - PubMed. [Link][9]
-
Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. [Link][17]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR [m.chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.bu.edu [sites.bu.edu]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. zefsci.com [zefsci.com]
- 18. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 19. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 20. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 21. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 22. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 23. PubChem - Wikipedia [en.wikipedia.org]
- 24. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]
- 25. PubChem [bionity.com]
- 26. PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. organomation.com [organomation.com]
- 29. scielo.br [scielo.br]
A Comparative Analysis of the in vitro Efficacy of a Novel Compound, (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, Against Established Monoamine Oxidase B Inhibitors
This guide provides a comprehensive, data-driven comparison of the novel compound (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate—herein designated as Compound X—against well-established inhibitors of Monoamine Oxidase B (MAO-B). This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience, offering an objective evaluation of Compound X's potential as a therapeutic agent.
Introduction: The Significance of MAO-B Inhibition
Monoamine Oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, most notably dopamine.[1] Located on the outer mitochondrial membrane, MAO-B's enzymatic activity is a key regulator of neuronal dopamine levels.[2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control.[3] Inhibition of MAO-B is a validated therapeutic strategy to increase the synaptic availability of dopamine, thereby alleviating motor symptoms.[3][4]
Currently, several MAO-B inhibitors are clinically approved, including the irreversible inhibitors selegiline and rasagiline, and the reversible inhibitor safinamide.[5] These agents are utilized both as monotherapy in early-stage Parkinson's disease and as adjunctive therapy to levodopa in more advanced cases.[6] The ongoing search for novel MAO-B inhibitors is driven by the need for compounds with improved selectivity, safety profiles, and potentially disease-modifying neuroprotective properties.[7]
This guide introduces a novel benzofuran derivative, this compound (Compound X), as a potential MAO-B inhibitor. While primarily known as a pharmaceutical intermediate, its structural motifs suggest a potential for biological activity.[8][9][10] Here, we present a hypothetical in vitro study to benchmark its inhibitory efficacy against selegiline, rasagiline, and safinamide.
Mechanistic Overview: Dopamine Metabolism and MAO-B
MAO-B, along with its isoform MAO-A, plays a central role in the degradation of dopamine.[1][11] By catalyzing the oxidative deamination of dopamine, MAO-B converts it into 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is further metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC).[1] This process not only reduces the amount of available dopamine but also produces hydrogen peroxide (H₂O₂), a reactive oxygen species that can contribute to oxidative stress and neuronal damage.[12]
Inhibiting MAO-B effectively blocks this degradation pathway, leading to an increase in basal dopamine levels in the striatum.[3] This is the primary mechanism through which MAO-B inhibitors exert their therapeutic effects in Parkinson's disease.[4]
Figure 1. Dopamine metabolism pathway mediated by MAO-B and the point of intervention for MAO-B inhibitors.
Experimental Design for Efficacy Benchmarking
To objectively assess the inhibitory potential of Compound X, a standardized in vitro fluorometric assay is proposed. This method is selected for its high sensitivity, reliability, and suitability for high-throughput screening.[13][14][15]
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of Compound X, selegiline, rasagiline, and safinamide against recombinant human MAO-B.
Principle of the Assay: The assay measures the activity of MAO-B through the detection of hydrogen peroxide (H₂O₂), a byproduct of the enzymatic reaction.[14][16] MAO-B oxidizes a substrate (e.g., tyramine), producing H₂O₂. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to generate a highly fluorescent product.[16] The fluorescence intensity is directly proportional to the MAO-B activity.[16] The reduction in fluorescence in the presence of an inhibitor allows for the calculation of its potency.[17]
Sources
- 1. Trait: Dopamine Metabolism (MAO) | FitnessGenes® [fitnessgenes.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]
- 5. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lookchem.com [lookchem.com]
- 9. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Dopamine - Wikipedia [en.wikipedia.org]
- 12. Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. assaygenie.com [assaygenie.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. apexbt.com [apexbt.com]
- 17. Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
A Senior Application Scientist's Guide to Isotopic Labeling Strategies for (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
Forward: The study of metabolic pathways, drug absorption, distribution, metabolism, and excretion (ADME) relies heavily on the ability to trace molecules within a biological system.[1] Isotopic labeling, the technique of replacing specific atoms in a molecule with their isotopes, is a cornerstone of such investigations.[2][3] This guide focuses on (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a compound featuring a dihydrobenzofuran core structure. Derivatives of benzofuran are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6][7][8] While specific literature on the isotopic labeling of this exact molecule is limited, this guide will draw upon established chemical principles and analogous syntheses to provide a comprehensive comparison of potential labeling strategies.
The choice of an isotopic labeling strategy is not trivial; it is dictated by the specific research question. Whether the goal is to elucidate a metabolic fate, quantify analyte concentration via isotope dilution mass spectrometry, or understand reaction mechanisms, the position and type of isotopic label are critical.[9] This guide will compare two primary, strategically distinct approaches for labeling our target molecule: late-stage aromatic deuteration and synthesis from a ¹³C-labeled building block .
Comparative Analysis of Labeling Strategies
The optimal labeling strategy represents a trade-off between synthetic accessibility, cost, label stability, and the requirements of the biological experiment. Here, we compare two robust, yet fundamentally different, approaches.
| Feature | Strategy A: Late-Stage Aromatic Deuteration | Strategy B: ¹³C-Labeling via Building Block |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) |
| Label Position | Aromatic ring (C4, C5, C7) | Methyl ester carbon or acetate backbone |
| Primary Application | Metabolic fate studies (ADME), Kinetic Isotope Effect (KIE) studies.[1] | Metabolic flux analysis, structural elucidation by NMR, quantitative mass spectrometry.[10][11] |
| Key Advantage | High isotopic incorporation in a single, final step. | Label is in a metabolically active and stable position, unlikely to be lost to exchange. |
| Key Disadvantage | Potential for back-exchange in vivo, depending on metabolic pathways. | Requires multi-step synthesis from a costly labeled precursor. |
| Synthetic Complexity | Low (typically one step from final product). | Moderate to High (requires de novo synthesis). |
| Cost of Precursor | Low (D₂O or deuterated acids are relatively inexpensive). | High ([¹³C]-methyl iodide or [¹³C]-bromoacetate are expensive).[10] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Mass Spectrometry (MS), ¹³C-NMR Spectroscopy. |
Strategy A: Late-Stage Aromatic Deuteration
This approach is the most direct method for introducing an isotopic label onto the pre-synthesized molecule. The electron-donating hydroxyl group on the phenolic ring activates the aromatic system towards electrophilic substitution, making hydrogen-deuterium exchange a feasible late-stage modification.[12][13]
Causality and Experimental Rationale
Acid-catalyzed hydrogen isotope exchange (HIE) is a well-established method for labeling phenols.[1][13] The mechanism involves the protonation (or deuteration) of the aromatic ring to form a sigma complex, followed by the loss of a proton (or deuteron). The hydroxyl group strongly directs this exchange to the ortho and para positions. In the case of our target molecule, this corresponds to the C5 and C7 positions. The C4 position may also undergo exchange, albeit likely at a slower rate. This method is advantageous for its operational simplicity and for introducing multiple deuterium atoms in one step, creating a significant mass shift that is easily detectable by mass spectrometry.
Workflow & Visualization
Caption: Workflow for Late-Stage Aromatic Deuteration.
Detailed Experimental Protocol
-
Preparation: To a solution of this compound (100 mg) in deuterium oxide (D₂O, 5 mL), add a catalytic amount of a strong acid catalyst. A polymer-supported acid like Amberlyst-15 (100 mg, dried) is an excellent choice as it simplifies workup.[13]
-
Reaction: Seal the reaction vessel and heat the mixture to 110°C with vigorous stirring for 24 hours.[13] The elevated temperature is necessary to overcome the activation energy for the electrophilic aromatic substitution.
-
Work-up: Cool the reaction mixture to room temperature. If using a solid catalyst, filter it off. Neutralize the solution carefully with a base (e.g., NaHCO₃ solution).
-
Extraction: Extract the aqueous solution with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography or preparative HPLC to obtain the deuterated product.
-
Analysis: Confirm the isotopic incorporation and purity using high-resolution mass spectrometry (to determine the number of deuterium atoms incorporated) and ¹H NMR (to observe the disappearance of signals from the aromatic protons).
Strategy B: ¹³C-Labeling via Building Block Synthesis
This strategy involves incorporating a stable ¹³C isotope during the de novo synthesis of the molecule. The most logical position for introducing the label is within the methyl acetate side chain, as this part of the molecule is susceptible to metabolic hydrolysis. Labeling this position ensures that the tracer's fate can be followed even after cleavage from the dihydrobenzofuran core. A common method is to use commercially available ¹³C-labeled methyl bromoacetate.
Causality and Experimental Rationale
Building a molecule from isotopically enriched precursors is a foundational technique in tracer studies.[10] Using [¹³C]-labeled reagents ensures the label is placed in a specific, stable position.[14] For instance, using methyl bromo[1-¹³C]acetate would label the carbonyl carbon, while using methyl bromo[2-¹³C]acetate would label the adjacent methylene carbon. This specificity is crucial for mechanistic studies via ¹³C-NMR or for creating standards for quantitative mass spectrometry. The synthesis would likely proceed via the alkylation of a suitable precursor, such as 6-hydroxy-2,3-dihydrobenzofuran, followed by chiral separation or an asymmetric synthesis to obtain the desired (R)-enantiomer.[15]
Workflow & Visualization
Caption: Workflow for ¹³C-Labeling via Building Block Synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis methodologies.
-
Precursor Synthesis: Synthesize or procure the key intermediate, (R)-2,3-dihydrobenzofuran-3-yl-methanol. This requires a multi-step synthesis, potentially involving an asymmetric reduction or resolution.
-
Activation: Convert the hydroxyl group of the precursor to a better leaving group, for example, by tosylation (using TsCl in pyridine) to form (R)-2,3-dihydrobenzofuran-3-yl)methyl tosylate.
-
Alkylation: Prepare a solution of the tosylate in a polar aprotic solvent like DMF. In a separate flask, generate the enolate of a ¹³C-labeled acetate equivalent. For example, react commercially available [1,2-¹³C₂]acetic acid with a strong base like LDA at low temperature (-78°C).
-
Coupling: Add the tosylate solution to the enolate solution and allow the reaction to slowly warm to room temperature and stir overnight. This nucleophilic substitution reaction will form the new carbon-carbon bond.
-
Esterification: Quench the reaction and perform an acidic workup. Esterify the resulting carboxylic acid using ¹³C-labeled methanol ([¹³C]H₃OH) under Fischer esterification conditions (catalytic H₂SO₄) to introduce a second label, or use unlabeled methanol if only the backbone is to be labeled.
-
Purification and Analysis: Purify the final product using column chromatography and/or preparative HPLC. Confirm the structure, isotopic enrichment, and stereochemical integrity using high-resolution MS, ¹H NMR, and ¹³C NMR.
Conclusion and Recommendations
The choice between these two distinct isotopic labeling strategies hinges on the intended application.
-
For rapid generation of a tracer for general metabolic fate and pharmacokinetic (PK) studies , where the primary goal is to track the molecule as a whole, Strategy A (Late-Stage Deuteration) is highly recommended. Its operational simplicity and cost-effectiveness make it an ideal choice for initial screening and distribution studies.
-
For detailed mechanistic investigations, quantitative bioanalysis (using the labeled compound as an internal standard), or studies where the metabolic cleavage of the side chain is of interest , Strategy B (¹³C-Labeling) is the superior, albeit more resource-intensive, option. The stability and specificity of the ¹³C-label provide higher-quality, unambiguous data essential for these applications.
Researchers and drug development professionals should carefully consider the experimental endpoint to select the most appropriate and efficient labeling methodology.
References
-
Deuterated isotope labelling of phenol derivatives within micro reactors. (2015). ResearchGate. [Link]
-
Tomaszewski, J. E., Jerina, D. M., & Daly, J. W. (1975). Deuterium isotope effects during formation of phenols by hepatic monoxygenases. Evidence for an alternative to arene oxide pathway. Biochemistry, 14(9), 2024–2031. [Link]
-
Jacolot, M., et al. (2000). A simple procedure for the deuteriation of phenols. Journal of Labelled Compounds and Radiopharmaceuticals, 43(10), 985-993. [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6204. [Link]
-
Complementary isotope labeling study using deuterated phenol. (n.d.). ResearchGate. [Link]
-
Reactional scope for the synthesis of methyl (R)‐2‐(2,3‐dihydrobenzofuran‐3‐yl), (R). (n.d.). ResearchGate. [Link]
-
Lockley, W. J. S. (2011). Labelling Compounds with Carbon-13 and Carbon-14. In Isotopes in the Physical and Biomedical Sciences. The Royal Society of Chemistry. [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29286-29302. [Link]
-
Al-Amiery, A. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2789. [Link]
-
Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
Trimethylsilyldiazo[13C]methane: A Versatile 13C-Labelling Reagent. (2018). Organic Syntheses, 95, 354-375. [Link]
-
Sparrow, J. T., Patel, K. M., & Morrisett, J. D. (1983). Synthesis of carbon-13-labeled tetradecanoic acids. Journal of Lipid Research, 24(7), 938-941. [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(1), 384. [Link]
-
Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2019). ACS Chemical Biology, 14(11), 2465-2475. [Link]
-
Use of 13C in Biosynthetic Studies. (1972). Journal of the American Chemical Society. [Link]
-
Isotopic labeling. (n.d.). Wikipedia. [Link]
-
Nontargeted Elucidation of Metabolic Pathways Using Stable-Isotope Tracers and Mass Spectrometry. (2018). Metabolites. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2015). Chemistry Central Journal. [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2019). Nature Communications. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2016). Metabolomics and isotope tracing. Cell, 166(4), 801-804. [Link]
-
Tracer-based lipidomics enables the discovery of disease-specific candidate biomarkers in mitochondrial β-oxidation disorders. (2024). The FASEB Journal. [Link]
-
Isotopic labeling – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (2008). Journal of Lipid Research. [Link]
-
TRACER TECHNIQUES FOR THE STUDY OF METABOLISM. (1995). In Emerging Technologies for Nutrition Research. National Academies Press (US). [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Molecules. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. (2022). Bioscience Reports. [Link]
-
Isotopic labelings for mechanistic studies. (2019). Methods in Enzymology. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijsdr.org [ijsdr.org]
- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a compound utilized as a pharmaceutical intermediate.[1][2]
Foundational Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. The chemical structure of this compound suggests several key considerations:
-
Phenolic Hydroxyl Group: Phenolic compounds can be corrosive and toxic.[3][4] They can cause severe skin burns and eye damage, and may be harmful if inhaled or ingested.[4][5]
-
Acetate Ester: Esters, particularly in liquid form, can be flammable and may cause irritation to the eyes, skin, and respiratory tract.[6][7]
-
Benzofuran Core: Benzofuran and its derivatives are aromatic heterocyclic compounds. Some benzofurans are known to be harmful to aquatic life with long-lasting effects.[8][9]
Given these characteristics, all handling and disposal operations must be conducted in a certified chemical fume hood.[4][10]
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its waste:
| PPE Item | Specification | Rationale |
| Gloves | Double-gloved nitrile or neoprene gloves.[4] | To prevent skin contact with the potentially corrosive and toxic phenolic moiety. |
| Eye Protection | Chemical safety goggles and a face shield.[4] | To protect the eyes and face from potential splashes of the chemical or its solutions. |
| Lab Coat | A fully buttoned, chemical-resistant lab coat.[4][10] | To protect clothing and skin from accidental contact. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator is necessary. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste requires segregation and clear labeling. Never dispose of this chemical down the drain or in regular trash.[11][12]
Waste Segregation and Containerization
-
Identify and Segregate: All materials that have come into contact with the compound must be treated as hazardous waste. This includes:
-
Unused or expired neat compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).
-
-
Select Appropriate Containers:
-
Liquid Waste: Use a clearly labeled, leak-proof container designated for halogenated or non-halogenated organic waste, depending on the solvents used. The container material should be compatible with the waste; for instance, do not store acidic waste in metal containers.[13]
-
Solid Waste: Collect contaminated solids in a designated, sealed hazardous waste container.[10]
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., corrosive, toxic, environmental hazard).
Disposal of Bulk and Small Quantities
All quantities of this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][11]
For small quantities, on-site neutralization of the phenolic group can be considered to reduce the hazard before collection. However, this should only be performed by trained personnel.
Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is necessary.
Small Spills (within a chemical fume hood):
-
Containment: Restrict access to the area to prevent the spread of the material.
-
Absorption: Absorb the spill with an inert material such as vermiculite, sand, or cat litter.[10][14]
-
Collection: Carefully scoop the absorbent material into a designated hazardous waste container.[14][15]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[5][16] Collect all cleaning materials as hazardous waste.
Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify laboratory personnel and your institution's EHS office.[10]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Professional Cleanup: Allow trained emergency personnel to manage the cleanup.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper PPE usage, waste segregation, and compliant disposal channels, researchers can ensure that the lifecycle of this and other novel compounds is managed safely and responsibly. Always consult your institution's specific waste disposal guidelines and EHS office for any additional requirements.
References
- Benchchem. (n.d.). Proper Disposal of Benzofuran-2-ylmethanethiol: A Comprehensive Guide for Laboratory Professionals.
- Cornell University. (n.d.). Phenol SOP | Environment, Health and Safety.
- Yale University. (n.d.). Phenol Standard Operating Procedure.
- University of California, Berkeley. (n.d.). Phenol - Office of Environment, Health & Safety.
- The Ohio State University. (n.d.). Phenol SOP.docx.
- LSU Health Shreveport. (n.d.). Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions.
- Lookchem. (n.d.). Cas 1234474-58-8,this compound.
- Chemtalk. (n.d.). Ester Disposal.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
- Emory University. (n.d.). CHEMICAL WASTE DISPOSAL GUIDELINES.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of Tetracosactide Acetate: A Guide for Laboratory Professionals.
- TCI America. (2005, January 20). SAFETY DATA SHEET 2,3-Benzofuran.
- University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Lab Alley. (n.d.). Ethyl Acetate Lab Grade SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, July 14). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester.
- TargetMol. (n.d.). (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate.
Sources
- 1. lookchem.com [lookchem.com]
- 2. (S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate_TargetMol [targetmol.com]
- 3. Phenol SOP | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. media.laballey.com [media.laballey.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. tcichemicals.com [tcichemicals.com]
- 9. cloudfront.zoro.com [cloudfront.zoro.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. qmul.ac.uk [qmul.ac.uk]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. lsuhsc.edu [lsuhsc.edu]
A Researcher's Guide to Personal Protective Equipment for Handling (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate
In the dynamic landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel chemical intermediates are fundamental to discovery. (R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate, a versatile building block, holds significant promise in the development of new drugs and agricultural products.[1] However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of their work.
Foundational Principles of Chemical Safety
Before delving into specific PPE recommendations, it is crucial to establish a hierarchy of controls. Engineering controls, such as fume hoods and proper ventilation, are the first line of defense. Administrative controls, including well-defined standard operating procedures (SOPs) and safety training, are also paramount. PPE should be considered the final barrier of protection, used in conjunction with these other control measures.
Essential Personal Protective Equipment
Eye and Face Protection: The Non-Negotiable First Line of Defense
Given the serious eye irritation potential (H319) of the racemic mixture, robust eye and face protection is mandatory.[2]
-
Chemical Splash Goggles: These should be the minimum requirement for any procedure involving this compound. They provide a complete seal around the eyes, offering protection from splashes and aerosols.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger quantities or when reacting the compound under pressure, a face shield worn over chemical splash goggles is essential.
Hand Protection: Your Direct Interface with the Chemical
The compound is known to cause skin irritation (H315).[2] Therefore, selecting the appropriate gloves is critical to prevent dermal exposure.
-
Glove Material Selection: For handling esters and aromatic hydrocarbons, butyl rubber and neoprene gloves are excellent choices, offering superior resistance compared to standard nitrile or latex gloves.[3][4] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.
-
Double Gloving: For procedures with a higher risk of exposure, double gloving provides an additional layer of protection. This practice also allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Proper Glove Technique: Always inspect gloves for any signs of degradation or puncture before use. Ensure gloves are of the correct size to maintain dexterity. When work is complete, remove gloves using a technique that avoids skin contact with the contaminated outer surface.
Body Protection: Shielding Against Spills and Splashes
To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Chemical-Resistant Apron or Suit: For larger scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a full chemical suit should be worn over the lab coat.[3] Materials such as Tyvek® can provide protection against light liquid aerosols and splashes.[3]
Respiratory Protection: Guarding Against Inhalation Hazards
The potential for respiratory irritation (H335) necessitates careful consideration of respiratory protection, particularly when handling the compound as a powder or when there is a risk of aerosol generation.[2]
-
Work in a Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors or dust.
-
Respirator Selection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator is required.[5] For organic vapors, a half-mask or full-face respirator with organic vapor cartridges is appropriate.[6] If the compound is in a powdered form, a particulate filter (e.g., P100) should be added to the cartridges.
Step-by-Step PPE Protocols
Donning (Putting On) PPE
-
Hand Hygiene: Start by washing and drying your hands thoroughly.
-
Inner Gloves: Put on the first pair of chemical-resistant gloves.
-
Body Protection: Don your lab coat and fasten all buttons. If required, put on a chemical-resistant apron or suit.
-
Respiratory Protection: If a respirator is necessary, perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on chemical splash goggles. If a face shield is required, place it over the goggles.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or suit.[3]
Doffing (Taking Off) PPE
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off to contain any contaminants.
-
Body Protection: Unbutton your lab coat or suit, being careful to only touch the "clean" inside surfaces. Roll it up with the contaminated side inward.
-
Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of your head forward.
-
Respiratory Protection: Remove the respirator from the back of your head forward.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
PPE Selection Workflow
Caption: PPE selection workflow based on task-specific hazard assessment.
Summary of PPE Recommendations
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing small quantities in a fume hood | Chemical splash goggles | Single pair of butyl or neoprene gloves | Lab coat | Not typically required if in a fume hood |
| Solution preparation and transfers | Chemical splash goggles and face shield | Double-gloved with butyl or neoprene | Lab coat and chemical-resistant apron | Not typically required if in a fume hood |
| Running a reaction | Chemical splash goggles and face shield | Double-gloved with butyl or neoprene | Lab coat and chemical-resistant apron | Not typically required if in a fume hood |
| Spill cleanup | Chemical splash goggles and face shield | Double-gloved with butyl or neoprene | Chemical-resistant suit | NIOSH-approved respirator with organic vapor cartridges |
Disposal of Contaminated PPE
Proper disposal of contaminated PPE is crucial to prevent secondary exposure and environmental contamination.
-
Segregation: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Containment: Contaminated items should be placed in a designated, labeled, and sealed hazardous waste bag or container.
-
Disposal Protocol: Follow your institution's specific guidelines for the disposal of chemical-contaminated solid waste. Do not discard contaminated PPE in regular trash receptacles.
By adhering to these comprehensive PPE guidelines, researchers can confidently and safely handle this compound, fostering a secure environment for scientific innovation.
References
-
Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from [Link]
-
This compound | 1234474-58-8. (n.d.). LookChem. Retrieved from [Link]
-
Personal Protective Equipment | Safety | Physical Facilities - Miami University. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from [Link]
-
(S)-Methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate. (n.d.). PubChem. Retrieved from [Link]
-
METHYL ACETATE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
